(2-Fluoro-4-nitrophenyl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-fluoro-4-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGZVFTWIGGORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591916 | |
| Record name | (2-Fluoro-4-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660432-43-9 | |
| Record name | (2-Fluoro-4-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluoro-4-nitrophenyl)methanol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
(2-Fluoro-4-nitrophenyl)methanol CAS number
An In-depth Technical Guide to (2-Fluoro-4-nitrophenyl)methanol for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with this compound. It moves beyond a simple datasheet to provide a deeper understanding of its synthesis, properties, and applications, grounded in established scientific principles and methodologies.
Core Identification:
-
Chemical Name: this compound
-
Synonyms: 2-Fluoro-4-nitrobenzyl alcohol[2]
Physicochemical and Structural Characteristics
This compound is a substituted benzyl alcohol derivative. The presence of both a fluorine atom and a nitro group on the aromatic ring significantly influences its reactivity and utility as a chemical intermediate. The electron-withdrawing nature of these substituents makes the compound a valuable building block in nucleophilic aromatic substitution (SNAr) reactions and other synthetic transformations.[3]
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₃ | [1][2] |
| Molecular Weight | 171.13 g/mol | [2] |
| Appearance | White to Yellow Solid | [2] |
| InChI Key | XYGZVFTWIGGORD-UHFFFAOYSA-N | [1][2] |
| SMILES | OCC1=C(F)C=C(C=C1)=O | [1][2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves the selective reduction of a corresponding carboxylic acid derivative, such as an ester or an aldehyde. A common and effective laboratory-scale method is the reduction of a methyl benzoate precursor using a hydride-based reducing agent.
Recommended Synthetic Protocol: Reduction of Methyl 2-Fluoro-4-nitrobenzoate
This protocol is adapted from established procedures for similar substituted nitrophenyl methanols and offers high yield and selectivity.[4] The choice of Diisobutylaluminium hydride (DIBAL-H) is critical; it is a powerful reducing agent that can efficiently convert esters to alcohols, often with fewer side reactions compared to agents like lithium aluminum hydride, especially at low temperatures.
Step-by-Step Methodology:
-
Inert Atmosphere: The reaction vessel, containing a solution of methyl 2-fluoro-4-nitrobenzoate in an anhydrous solvent (e.g., toluene or THF), is thoroughly flushed with an inert gas (e.g., argon or nitrogen) and cooled to -78 °C using a dry ice/acetone bath. This is crucial to prevent quenching of the highly reactive DIBAL-H by atmospheric moisture.
-
Reagent Addition: A solution of DIBAL-H (typically 1.0 M in a hydrocarbon solvent) is added dropwise to the stirred ester solution. The slow addition rate and low temperature are essential to control the exothermic reaction and prevent over-reduction or side reactions.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 30-60 minutes at -78 °C.
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of a suitable reagent. A common method is the Fieser workup, involving the careful addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[4] This procedure effectively hydrolyzes the aluminum complexes and facilitates the separation of the organic and aqueous layers.
-
Extraction and Purification: The mixture is allowed to warm to room temperature and stirred vigorously. The product is then extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Final Purification: The resulting crude this compound can be further purified by column chromatography on silica gel if necessary.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The strategic placement of the fluoro and nitro groups makes this compound a versatile intermediate in medicinal chemistry.
-
Building Block for Heterocyclic Synthesis: The nitro group can be readily reduced to an amine, which can then participate in a wide array of cyclization reactions to form heterocycles—a common scaffold in pharmaceuticals.
-
SNAr Reactions: The fluorine atom, activated by the electron-withdrawing nitro group, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various nucleophiles (e.g., amines, thiols, alcohols) at the 2-position of the benzene ring.[3]
-
Linker Chemistry: The benzylic alcohol provides a convenient handle for further functionalization, such as esterification, etherification, or conversion to a leaving group (e.g., a halide) for subsequent substitution reactions.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[5] As such, fragments derived from this compound are of significant interest in the development of novel therapeutics, particularly in areas like oncology and infectious diseases.
Logical Relationship Diagram: Role as a Synthetic Intermediate
Caption: Synthetic utility of this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Typical Analytical Data
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum (in CDCl₃) is expected to show distinct signals for the benzylic protons (a singlet around 4.8 ppm) and the aromatic protons (multiplets between 7.3-8.0 ppm), with characteristic coupling patterns due to the fluorine substituent.[4] |
| ¹³C NMR | The carbon NMR will show signals for the seven distinct carbon atoms, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. |
| Mass Spectrometry | Electrospray ionization (ESI) or other soft ionization techniques should show a molecular ion peak corresponding to the molecular weight (171.13 g/mol ). |
| Infrared (IR) | The IR spectrum should display characteristic peaks for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), C-H stretches, aromatic C=C stretches, and strong asymmetric and symmetric stretches for the nitro group (~1520 and ~1340 cm⁻¹). |
| HPLC | Purity assessment is typically performed using reverse-phase HPLC, which should show a single major peak under appropriate conditions.[4] |
Safety and Handling Protocols
This compound and its isomers are irritants and should be handled with appropriate personal protective equipment (PPE).
-
GHS Hazard Statements: Based on data for similar compounds, it is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[7]
References
-
(2,5-Difluoro-4-nitrophenyl)methanol . PubChem, National Center for Biotechnology Information. [Link]
-
3-Fluoro-4-nitrobenzyl alcohol . PubChem, National Center for Biotechnology Information. [Link]
-
This compound . LookChem. [Link]
-
(2-Fluoro-5-nitrophenyl)methanol . PubChem, National Center for Biotechnology Information. [Link]
-
Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish . ACS Publications, Organic Process Research & Development. [Link]
-
Safety Data Sheet: Methanol . Carl ROTH. [Link]
Sources
- 1. 2-Fluoro-4-nitrobenzyl alcohol, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 2. 2-Fluoro-4-nitrobenzyl alcohol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
(2-Fluoro-4-nitrophenyl)methanol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (2-Fluoro-4-nitrophenyl)methanol
Introduction
This compound, also known as 2-fluoro-4-nitrobenzyl alcohol, is a substituted aromatic alcohol that serves as a crucial intermediate in advanced organic synthesis. Its unique structural arrangement, featuring a reactive hydroxymethyl group, an electron-withdrawing nitro group, and a fluorine substituent, imparts a versatile reactivity profile. This makes it a valuable building block for medicinal chemists and materials scientists. The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials.[1]
This guide provides an in-depth examination of the core chemical properties, synthesis, and reactivity of this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's synthetic potential. The insights and protocols herein are grounded in established chemical principles and aim to provide a practical framework for its application in a laboratory setting.
Physicochemical and Structural Properties
The physical and chemical identity of this compound is fundamental to its handling, reactivity, and analytical characterization. The compound is typically a white to yellow solid, a characteristic of many nitrated aromatic compounds.[2]
| Property | Value | Source(s) |
| CAS Number | 660432-43-9 | [2][3] |
| Molecular Formula | C₇H₆FNO₃ | [2][3][4] |
| Molecular Weight | 171.13 g/mol | [2][4] |
| Appearance | White to Yellow Solid | [2] |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 2-Fluoro-4-nitrobenzyl alcohol | [2] |
| SMILES | OCC1=C(F)C=C(C=C1)=O | [2][3][4] |
| InChI Key | XYGZVFTWIGGORD-UHFFFAOYSA-N | [2][3][4] |
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this compound involves the selective reduction of a more oxidized precursor, such as an ester or an aldehyde. A widely applicable method is the reduction of the corresponding benzoic acid ester, methyl 2-fluoro-4-nitrobenzoate, using a hydride-based reducing agent.
The choice of diisobutylaluminium hydride (DIBAL-H) is strategic. It is a powerful reducing agent capable of converting esters to primary alcohols. The reaction is typically performed at very low temperatures (e.g., -78 °C) to control the reactivity of the DIBAL-H and prevent over-reduction or side reactions. The low temperature helps to stabilize the intermediate aldehyde, which is then further reduced in situ to the desired alcohol.
Experimental Protocol: Synthesis via Ester Reduction
This protocol describes a representative procedure for the synthesis of a fluoronitrobenzyl alcohol, adapted for this compound.[5]
Step 1: Reaction Setup
-
Dissolve methyl 2-fluoro-4-nitrobenzoate (1.0 eq) in anhydrous toluene in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
Step 2: Addition of Reducing Agent
-
Slowly add a solution of DIBAL-H (1.0 M in toluene, ~2.5 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
The stoichiometry is critical; an excess of DIBAL-H ensures the complete conversion of the ester to the alcohol.
Step 3: Reaction Monitoring and Quenching
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes to ensure the reaction goes to completion.
-
Cool the mixture back down to -78 °C. Quench the reaction by the sequential and slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The Rochelle's salt is crucial for chelating the aluminum salts, breaking up the gelatinous precipitate, and facilitating a clean workup.
Step 4: Workup and Isolation
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour until the phases become clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with saturated brine to remove residual water and inorganic salts, and dry over anhydrous magnesium sulfate.
Step 5: Purification
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the resulting residue by column chromatography on silica gel to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its three key functional groups.
1. Reactions at the Hydroxymethyl Group: The primary alcohol moiety is a versatile handle for further functionalization.
-
Oxidation: It can be oxidized to 2-fluoro-4-nitrobenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to 2-fluoro-4-nitrobenzoic acid with stronger agents like potassium permanganate (KMnO₄).
-
Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a halide (e.g., using SOCl₂ or PBr₃), to produce the corresponding benzyl halide. This product is an excellent electrophile for substitution reactions.
2. Reduction of the Nitro Group: The nitro group is a powerful electron-withdrawing group that can be readily reduced to an aniline. This transformation is fundamental in the synthesis of many pharmaceutical agents.
-
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or transfer hydrogenation reagents like ammonium formate) cleanly reduces the nitro group to an amine, yielding (4-amino-2-fluorophenyl)methanol.
-
Metal-Acid Reduction: Classical methods using metals like tin (Sn) or iron (Fe) in acidic media (e.g., HCl) are also effective.
3. Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro group and, to a lesser extent, the fluorine atom. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by various nucleophiles.[6]
-
Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups, making the reaction feasible.
-
Applications: This reactivity allows for the introduction of amines, alkoxides, and thiolates at the C2 position, providing a direct route to a diverse range of substituted 4-nitrophenyl derivatives.
Key Reaction Pathway Diagram
Sources
- 1. CAS 20274-69-5: (4-Fluoro-3-nitrophenyl)methanol [cymitquimica.com]
- 2. 2-Fluoro-4-nitrobenzyl alcohol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 2-Fluoro-4-nitrobenzyl alcohol, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 4. PubChemLite - this compound (C7H6FNO3) [pubchemlite.lcsb.uni.lu]
- 5. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: (2-Fluoro-4-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (2-Fluoro-4-nitrophenyl)methanol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its molecular characteristics, a detailed experimental protocol for its synthesis, and its potential application in the development of targeted therapeutics.
Core Physicochemical Data
The quantitative properties of this compound are summarized in the table below, providing a ready reference for experimental design and implementation.
| Property | Value | Citations |
| Molecular Weight | 171.13 g/mol | [1] |
| Molecular Formula | C₇H₆FNO₃ | [1] |
| CAS Number | 660432-43-9 | [1][2] |
| Appearance | Yellow to yellow-orange solid/powder | [1] |
| Melting Point | 99.5 - 108.5 °C | |
| Purity | ≥96.0% (by GC) | |
| IUPAC Name | This compound | [1] |
| SMILES | OCC1=C(F)C=C(C=C1)--INVALID-LINK--=O |
Synthetic Protocol: Preparation of this compound
The following is a detailed experimental protocol for the synthesis of this compound via the reduction of 2-fluoro-4-nitrobenzaldehyde. This method is adapted from a similar, well-established procedure for the synthesis of 2-chloro-4-fluoro-5-nitrobenzyl alcohol[3].
Reaction Scheme
Caption: Synthetic pathway for this compound.
Materials
-
2-fluoro-4-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Dilute hydrochloric acid (HCl)
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure
-
Reaction Setup : In a round-bottom flask, dissolve 2-fluoro-4-nitrobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (approx. 10 mL per gram of aldehyde).
-
Reduction : To this solution, add sodium borohydride (0.25 eq) portionwise. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Reaction Monitoring : Stir the reaction mixture at room temperature for one hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching : After the reaction is complete, carefully add dilute hydrochloric acid to quench any unreacted sodium borohydride.
-
Extraction : Add methylene chloride (approx. 20 mL per gram of starting material) to the mixture and transfer to a separatory funnel. Separate the organic and aqueous phases.
-
Washing : Wash the organic phase three times with deionized water.
-
Drying and Filtration : Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Purification : Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. The resulting solid can be further purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and heptane.
Application in Drug Development: A Potential Pathway to Tyrosine Kinase Inhibitors
This compound serves as a crucial building block in organic synthesis. Its structural features, including the nitro and fluoro groups, make it a versatile precursor for more complex molecules. A related compound, 2-fluoro-4-nitrobenzonitrile, has been identified as an intermediate in the synthesis of irreversible tyrosine kinase inhibitors, which are a class of drugs used in the treatment of cancer and other proliferative diseases[4]. The diagram below illustrates a logical workflow from a basic precursor to a potential therapeutic agent, highlighting the central role of this compound.
Caption: Potential role in the synthesis of tyrosine kinase inhibitors.
References
An In-depth Technical Guide to the Structure of (2-Fluoro-4-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of (2-Fluoro-4-nitrophenyl)methanol. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, making a thorough understanding of its structural features essential for its effective application in research and drug development.
Chemical Structure and Identification
This compound is a substituted aromatic alcohol. The core of the molecule is a benzene ring substituted with a hydroxymethyl group (-CH₂OH), a fluorine atom (-F), and a nitro group (-NO₂). The substituents are positioned at carbons 1, 2, and 4, respectively, of the phenyl ring.
Below is a diagram illustrating the key structural features and relationships of this compound.
Tabulated Identification Data
For ease of reference, the key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 660432-43-9 |
| Molecular Formula | C₇H₆FNO₃ |
| Molecular Weight | 171.13 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])F)CO |
| InChI Key | XYGZVFTWIGGORD-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are influenced by its functional groups. The presence of the polar nitro and hydroxyl groups suggests that it will have moderate solubility in polar organic solvents.
| Property | Value |
| Appearance | White to yellow solid[1] |
| Melting Point | 103-105 °C[1] |
| Boiling Point | 319.9 °C at 760 mmHg (Predicted)[1] |
| Density | 1.434 g/cm³ (Predicted)[1] |
| pKa | 13.14 ± 0.10 (Predicted)[1] |
Synthesis and Experimental Protocols
This compound can be synthesized from commercially available starting materials. A common synthetic route involves the reduction of 2-fluoro-4-nitrobenzoic acid.
Synthesis of 2-Fluoro-4-nitrobenzoic Acid from 2-Fluoro-4-nitrotoluene
Experimental Protocol:
-
A mixture of 2-fluoro-4-nitrotoluene (0.2 mol), tetrabutylammonium bromide (0.01 mol), and 1.0 L of 1N NaOH is stirred at room temperature.[2]
-
Potassium permanganate (KMnO₄, 20.0 g) is added, and the mixture is heated to 95 °C with stirring.[2]
-
Additional portions of KMnO₄ (30.0 g each) are added after 2 and 3 hours.[2]
-
After stirring for an additional 10 hours at 95 °C, the reaction mixture is cooled to room temperature and filtered through Celite to remove manganese dioxide (MnO₂).[2]
-
The filtrate is acidified to a pH of 2 with concentrated hydrochloric acid, leading to the precipitation of an off-white solid.[2]
-
The crude solid is collected by vacuum filtration. It can be further purified by dissolving in 1N aqueous NaOH, re-acidifying to pH 2, and extracting with dichloromethane. The combined organic extracts are washed, dried, and concentrated to yield 2-fluoro-4-nitrobenzoic acid as a white crystalline solid.[2]
Reduction of 2-Fluoro-4-nitrobenzoic Acid to this compound
Experimental Protocol:
-
2-Fluoro-4-nitrobenzoic acid (50 mmol) is dissolved in tetrahydrofuran (30 mL) and cooled to -15 °C.[3]
-
A solution of borane-tetrahydrofuran complex (BH₃-THF, 1 mol/L, 150 mL, 150 mmol) is added slowly to the cooled solution.[3]
-
The reaction mixture is allowed to react for 2 hours at room temperature.[3]
-
The reaction is then quenched by the addition of methanol.[3]
-
The product, this compound, is isolated with a reported yield of approximately 90%.[3]
Spectroscopic Data and Structural Elucidation
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The fluorine and nitro groups will influence their chemical shifts and coupling patterns.
-
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F).
-
Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H Stretch (alcohol) | 3200-3600 (broad) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| N=O Stretch (nitro) | 1500-1550 (asymmetric), 1335-1385 (symmetric) |
| C-O Stretch (alcohol) | 1000-1260 |
| C-F Stretch | 1000-1400 |
Mass Spectrometry (MS) (Predicted)
In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z 171. Common fragmentation patterns for benzyl alcohols include the loss of the hydroxyl group (-OH, M-17) and water (-H₂O, M-18). The nitro group can also be lost (-NO₂, M-46).
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Its utility stems from the presence of multiple functional groups that can be further modified. The fluoro and nitro substituents can modulate the electronic properties and metabolic stability of a target molecule, which are crucial aspects of drug design. It serves as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1] While specific examples of its direct use in marketed drugs are not prominent, its structural motif is found in various patented compounds with potential therapeutic applications, including antiviral agents.
References
Technical Guide: (2-Fluoro-4-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Fluoro-4-nitrophenyl)methanol, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document details its chemical identity, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and its potential applications.
Chemical Identity and Synonyms
This compound is a substituted benzyl alcohol derivative. Its unique arrangement of a fluoro and a nitro group on the phenyl ring makes it a versatile reagent in organic synthesis.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 660432-43-9[1][2] |
| PubChem CID | 17981733[2] |
| Molecular Formula | C₇H₆FNO₃[1][2] |
| Molecular Weight | 171.13 g/mol [2] |
| InChI Key | XYGZVFTWIGGORD-UHFFFAOYSA-N[2] |
| SMILES | OCC1=C(F)C=C(C=C1)--INVALID-LINK--=O[2] |
Table 1: Chemical Identifiers for this compound.
A variety of synonyms are used in literature and commercial listings for this compound.
| Synonym |
| 2-Fluoro-4-nitrobenzyl alcohol[2][3] |
| Benzenemethanol, 2-fluoro-4-nitro-[2] |
| 2-Fluoro-4-nitrobenzylalcohol[2] |
| 2-Fluoro-4-nitro-phenyl-methanol[2] |
| 3-Fluoro-4-hydroxymethyl nitrobenzene[2] |
Table 2: Synonyms for this compound.
Physicochemical Properties
The following table summarizes the available physicochemical data for this compound. It is important to note that some of these values are predicted, as indicated.
| Property | Value | Source |
| Appearance | White to yellow solid | [3] |
| Melting Point | 103-105 °C | [3] |
| Boiling Point | 319.9 °C at 760 mmHg | [3] |
| Density | 1.434 g/cm³ | [3] |
| Flash Point | 147.3 °C | [3] |
| pKa | 13.14 ± 0.10 (Predicted) | [3] |
Table 3: Physicochemical Properties of this compound.
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The synthesis of this compound can be envisioned as a two-step process starting from 2-Fluoro-4-nitrobenzoic acid, or a one-step reduction from 2-Fluoro-4-nitrobenzaldehyde. The reduction of the aldehyde is generally a high-yielding and clean reaction.
Caption: Proposed synthetic pathways to this compound.
Detailed Experimental Protocol (Proposed)
This protocol describes the reduction of 2-Fluoro-4-nitrobenzaldehyde to this compound.
Materials:
-
2-Fluoro-4-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Methylene chloride (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Heptane
Procedure:
-
In a round-bottom flask, dissolve 2-Fluoro-4-nitrobenzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) (0.25-0.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid to neutralize any unreacted sodium borohydride.
-
Extract the aqueous mixture with methylene chloride (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in heptane as the eluent, to afford pure this compound.
Applications in Synthesis
This compound is a valuable intermediate in organic synthesis. Its downstream products include 2-Fluoro-4-nitrobenzaldehyde and 1-(Bromomethyl)-2-fluoro-4-nitrobenzene, which are precursors for more complex molecules. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which is a common step in the synthesis of bioactive molecules.
Caption: Key synthetic transformations of this compound.
Biological Signaling Pathways
Currently, there is no specific information available in the public domain linking this compound to any particular biological signaling pathway. Its utility is primarily as a synthetic intermediate in the development of new chemical entities, which may in turn be designed to target specific biological pathways. Further research is required to elucidate any direct biological activity of this compound.
Safety Information
This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. 2-Fluoro-4-nitrobenzyl alcohol, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 2. 2-Fluoro-4-nitrobenzyl alcohol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. Cas 660432-43-9,this compound | lookchem [lookchem.com]
- 4. (2-Fluoro-3-nitrophenyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
Spectroscopic Data of (2-Fluoro-4-nitrophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the compound (2-Fluoro-4-nitrophenyl)methanol. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide combines predicted data and information from structurally analogous compounds to offer a comprehensive analytical overview. The methodologies described herein represent standard protocols for the spectroscopic analysis of aromatic nitro compounds.
Mass Spectrometry
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[1]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 172.04045 |
| [M+Na]⁺ | 194.02239 |
| [M-H]⁻ | 170.02589 |
| [M]⁺ | 171.03262 |
| [M]⁻ | 171.03372 |
Table 1: Predicted Mass Spectrometry Data for this compound. [1]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A sample of this compound would be introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment. The resulting positively charged ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio. A detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and a characteristic fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Ar-H | ~8.0 | ddd | J = 9.0, 2.6, 1.0 |
| Ar-H | ~7.9 | dd | J = 13.1, 2.6 |
| Ar-H | ~6.9 | t | J = 8.7 |
| -CH₂- | ~4.8 | s | - |
| -OH | Variable | br s | - |
Table 2: Predicted ¹H NMR Data for this compound based on analogous compounds.
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ) ppm | C-F Coupling |
| C-F | ~153 | d, J ≈ 250 Hz |
| C-NO₂ | ~146 | d, J ≈ 8 Hz |
| C-H | ~121 | d, J ≈ 3 Hz |
| C-H | ~117 | d, J ≈ 4 Hz |
| C-H | ~113 | d, J ≈ 6 Hz |
| C-CH₂OH | ~140-145 | d |
| -CH₂OH | ~60-65 | - |
Table 3: Predicted ¹³C NMR Data for this compound based on analogous compounds.
Experimental Protocol: NMR Spectroscopy
A solution of this compound would be prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. For the ¹³C NMR spectrum, a proton-decoupled sequence would be used to simplify the spectrum to single lines for each carbon atom. The data would then be processed, including Fourier transformation, phase correction, and baseline correction, to yield the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H Stretch (alcohol) | 3500 - 3200 (broad) |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C-H Stretch (alkane) | < 3000 |
| C=C Stretch (aromatic) | 1625 - 1450 |
| N-O Stretch (nitro) | 1550 - 1490 (asymmetric) |
| N-O Stretch (nitro) | 1355 - 1315 (symmetric) |
| C-O Stretch (alcohol) | 1260 - 1000 |
| C-F Stretch | 1400 - 1000 |
Table 4: Expected Infrared Absorption Bands for this compound.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A small amount of the solid this compound sample is placed directly onto the crystal surface (e.g., diamond or germanium) of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal. The infrared beam is directed through the crystal at an angle that allows for total internal reflection. At each reflection point, an evanescent wave penetrates a short distance into the sample, and the absorption of energy at specific frequencies is measured. The resulting interferogram is then converted into an infrared spectrum by Fourier transform.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound such as this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Predicted ¹H NMR Spectrum of (2-Fluoro-4-nitrophenyl)methanol: A Technical Guide
For Immediate Release
This technical guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Fluoro-4-nitrophenyl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require an in-depth understanding of the structural characterization of this compound.
Predicted ¹H NMR Data
Due to the absence of a publicly available, experimentally verified ¹H NMR spectrum for this compound, the following data has been predicted based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. The predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-3 | ~ 8.2 - 8.4 | Doublet of doublets (dd) | ³J(H3-H5) ≈ 2.5 Hz, ⁴J(H3-F) ≈ 5-6 Hz | 1H |
| H-5 | ~ 8.0 - 8.2 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 9.0 Hz, ³J(H5-H3) ≈ 2.5 Hz | 1H |
| H-6 | ~ 7.3 - 7.5 | Triplet (t) or Doublet of doublets (dd) | ³J(H6-H5) ≈ 9.0 Hz, ³J(H6-F) ≈ 9.0 Hz | 1H |
| -CH₂- | ~ 4.8 - 5.0 | Singlet (s) or Doublet (d) | ⁴J(CH₂-F) ≈ 1-2 Hz (if coupling occurs) | 2H |
| -OH | Variable | Broad singlet (br s) | - | 1H |
Disclaimer: The data presented in this table is a prediction and should be confirmed by experimental analysis.
Methodology for Spectral Prediction
The predicted ¹H NMR spectrum was derived by considering the electronic effects of the substituents on the benzene ring and by analyzing the known spectral data of related compounds, including 2-fluoronitrobenzene, 4-nitrophenol, and benzyl alcohol.
-
Aromatic Protons (H-3, H-5, H-6):
-
The strong electron-withdrawing nature of the nitro group (-NO₂) at the C4 position is expected to significantly deshield all aromatic protons, shifting them downfield.
-
The fluorine atom at the C2 position, being highly electronegative, will also contribute to the deshielding of adjacent protons, particularly H-3.
-
H-3: This proton is ortho to the fluorine and meta to the nitro group. The combined deshielding effects are predicted to place its signal at the lowest field. It is expected to appear as a doublet of doublets due to coupling with H-5 (meta coupling, small J value) and the fluorine atom (⁴J H-F coupling).
-
H-5: Positioned ortho to the nitro group and meta to the fluorine, this proton will also be strongly deshielded. It is predicted to be a doublet of doublets, coupling with H-6 (ortho coupling, large J value) and H-3 (meta coupling, small J value).
-
H-6: This proton is meta to the nitro group and ortho to the hydroxymethyl group. It is expected to be the most shielded of the aromatic protons. Its multiplicity is predicted to be a triplet or a doublet of doublets due to coupling with H-5 (ortho coupling) and the fluorine atom (³J H-F coupling), which are expected to have similar coupling constants.
-
-
Benzylic Protons (-CH₂-):
-
The protons of the hydroxymethyl group are attached to a carbon adjacent to the aromatic ring. Their chemical shift is influenced by the ring current and the electron-withdrawing nature of the substituents. A chemical shift in the range of 4.8-5.0 ppm is anticipated.
-
These protons may appear as a singlet, but a small coupling to the fluorine atom (⁴J H-F) could result in a doublet.
-
-
Hydroxyl Proton (-OH):
-
The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is expected to appear as a broad singlet.
-
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general protocol for acquiring the ¹H NMR spectrum of this compound.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Transfer the solution into a standard 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
3.2. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate acquisition parameters, including:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Acquire the Free Induction Decay (FID).
3.3. Data Processing
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Structural Representation and Proton Assignment
The chemical structure of this compound and the assignment of its protons are illustrated in the following diagram.
Figure 1. Chemical structure of this compound with proton assignments.
An In-depth Technical Guide to the 13C NMR of (2-Fluoro-4-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of (2-Fluoro-4-nitrophenyl)methanol. Due to the absence of a publicly available, fully assigned experimental spectrum for this specific compound, this guide leverages established principles of NMR spectroscopy and existing data for structurally analogous compounds to offer a robust prediction of the 13C chemical shifts. This information is crucial for the structural elucidation and quality control of this important chemical intermediate in various research and development settings.
Predicted 13C NMR Data
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on the known chemical shifts of benzyl alcohol and the incremental substituent effects of a fluorine atom at the ortho position and a nitro group at the para position on the benzene ring. The assignments are supported by data from related compounds such as 2-fluorobenzyl alcohol and various nitro-substituted aromatics.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C1 | ~138-142 | Doublet |
| C2 | ~158-162 (ipso to F) | Doublet (large J-coupling) |
| C3 | ~115-119 | Doublet |
| C4 | ~147-151 (ipso to NO2) | Singlet |
| C5 | ~124-128 | Doublet |
| C6 | ~129-133 | Doublet |
| CH2OH | ~60-65 | Doublet |
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d6 or DMSO-d6 can also be used depending on the sample's solubility and the desired chemical shift referencing.
-
Concentration: Prepare a solution by dissolving approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good spectral dispersion.
-
Nucleus: Observe the 13C nucleus.
-
Technique: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg' on Bruker instruments) should be performed. This simplifies the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon atom (unless coupled to other nuclei like fluorine).
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is required.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
-
Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., 77.16 ppm for CDCl3).
Visualizations
Chemical Structure and Numbering Scheme
Caption: Molecular structure of this compound with carbon numbering.
Predicted 13C NMR Signal Assignment Workflow
Caption: Logical workflow for the prediction of 13C NMR chemical shifts.
An In-depth Technical Guide to the Infrared Spectrum of (2-Fluoro-4-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of (2-Fluoro-4-nitrophenyl)methanol, a key intermediate in various synthetic applications. This document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a representative synthetic pathway.
Predicted Infrared Spectrum Analysis
The following table summarizes the expected prominent peaks and their assignments in the mid-infrared region.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500–3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3100–3000 | Medium | Aromatic C-H stretch |
| 2950–2850 | Medium | CH₂ stretch (from CH₂OH) |
| 1600–1585 | Medium-Weak | C=C stretch (in-ring) |
| 1530–1500 | Strong | Asymmetric NO₂ stretch |
| 1475–1450 | Medium | C=C stretch (in-ring) |
| 1360–1345 | Strong | Symmetric NO₂ stretch |
| 1260–1000 | Strong | C-O stretch |
| 1250–1100 | Strong | C-F stretch |
| 900–675 | Strong | Aromatic C-H out-of-plane bend |
Experimental Protocol for FTIR Spectroscopy
The following protocol details the procedure for obtaining a high-quality Fourier-transform infrared (FTIR) spectrum of a solid sample such as this compound using the thin solid film method.[1]
Materials and Equipment:
-
This compound sample
-
FTIR spectrometer with a detector for the mid-IR range (e.g., DTGS)
-
Salt plates (e.g., NaCl or KBr), polished and stored in a desiccator
-
Volatile solvent (e.g., dichloromethane or acetone)
-
Beaker or vial
-
Pipette
-
Fume hood
Procedure:
-
Sample Preparation:
-
In a fume hood, dissolve a small amount (approx. 10-20 mg) of this compound in a minimal volume (a few drops) of a volatile solvent in a clean, dry beaker.
-
Using a pipette, apply a small drop of the resulting solution to the center of a clean, dry salt plate.[1]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the resulting film is too thin (leading to weak absorption), another drop of the solution can be added and evaporated.[1]
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Run a background scan to record the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Place the salt plate with the sample film into the sample holder of the spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically process the interferogram via a Fourier transform to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).
-
Label the significant peaks and compare their positions and relative intensities with the expected values in the data table above.
-
-
Cleaning:
-
After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to the desiccator to prevent fogging from atmospheric moisture.[1]
-
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-fluoro-4-nitrobenzaldehyde. A similar synthetic approach has been documented for related compounds.
The logical workflow for this synthesis is depicted in the following diagram:
References
Mass Spectrometry of (2-Fluoro-4-nitrophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted electron ionization (EI) mass spectrometry of (2-Fluoro-4-nitrophenyl)methanol. The document details the expected fragmentation patterns based on the analysis of related chemical structures, outlines a general experimental protocol for its analysis, and presents key data in a structured format for clarity and ease of comparison. This guide is intended to support researchers in the identification, characterization, and quality control of this compound in various scientific and drug development applications.
Predicted Mass Spectrometric Fragmentation
The mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways, primarily driven by the presence of the nitro group, the fluorine substituent, and the benzylic alcohol functional group. The molecular ion ([M]•+) is expected at a mass-to-charge ratio (m/z) of 171, corresponding to its molecular weight.
Key predicted fragmentation pathways include:
-
Loss of the Nitro Group: A prominent fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO2), which would result in a fragment ion at m/z 125.[1] Further fragmentation of the nitro group can also lead to the loss of a nitric oxide radical (NO), yielding a fragment at m/z 141.[2]
-
Benzylic Cleavage: The benzylic position is prone to cleavage. The loss of a hydroxyl radical (•OH) would produce a fragment at m/z 154. Alpha-cleavage, a common fragmentation for alcohols, could lead to the loss of the entire CH2OH group, although this is less common for aromatic alcohols where the charge is stabilized by the ring.[3][4]
-
Loss of Water: Dehydration, the elimination of a water molecule (H2O), is another characteristic fragmentation for alcohols and is expected to produce a fragment ion at m/z 153.[3][4]
-
Fluorine-Related Fragmentation: The presence of a fluorine atom may lead to the loss of HF, resulting in a fragment at m/z 151.
The interplay of these fragmentation pathways will define the characteristic mass spectrum of this compound.
Predicted Fragmentation Data
| Fragment Ion | Predicted m/z | Proposed Neutral Loss | Notes |
| [C7H6FNO3]•+ (Molecular Ion) | 171 | - | The intact molecule with one electron removed. |
| [C7H6FO2]+ | 141 | NO | Loss of a nitric oxide radical. |
| [C7H6FO]+ | 125 | NO2 | Loss of a nitro group, likely a prominent peak.[1] |
| [C7H5FNO2]+ | 154 | •OH | Loss of a hydroxyl radical from the alcohol group. |
| [C7H4FNO2]•+ | 153 | H2O | Loss of a water molecule (dehydration). |
| [C7H5NO3]+ | 151 | HF | Loss of hydrogen fluoride. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a general protocol for the analysis of this compound using GC-MS with electron ionization. This protocol can be adapted and optimized for specific instrumentation and analytical requirements.
1. Sample Preparation:
- Dissolve a known quantity of this compound in a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane to a final concentration of approximately 1 mg/mL.
- Perform serial dilutions as necessary to achieve a concentration suitable for the sensitivity of the instrument, typically in the low µg/mL range.
2. Gas Chromatography (GC) Conditions:
- Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
- Inlet: Split/splitless injector. For trace analysis, a splitless injection is preferred.
- Injector Temperature: 250-280 °C.
- Injection Volume: 1 µL.
- Oven Temperature Program:
- Initial Temperature: 100 °C, hold for 1-2 minutes.
- Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
- Final Hold: Hold at the final temperature for 5-10 minutes to ensure elution of all components.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Transfer Line Temperature: 280 °C.
4. Data Analysis:
- Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
- Extract the mass spectrum from the chromatographic peak corresponding to this compound.
- Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a reference spectrum from a spectral library such as the NIST/EPA/NIH Mass Spectral Library.[5][6][7]
Visualizations
Predicted EI-MS Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of this compound.
General GC-MS Experimental Workflow
Caption: General workflow for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 6. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 7. NIST / EPA / NIH Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
Foreword: Navigating the Critical Parameter of Solubility in Drug Development
An In-Depth Technical Guide to the Solubility of (2-Fluoro-4-nitrophenyl)methanol in Organic Solvents
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of process chemistry, formulation science, and ultimately, therapeutic efficacy. It governs everything from the feasibility of a synthetic route and the efficiency of purification to the design of drug delivery systems. This guide is dedicated to this compound, a key building block in medicinal chemistry. While this compound's potential is significant, a comprehensive understanding of its solubility profile is paramount for its successful application. This document provides a robust framework for both the theoretical prediction and the experimental determination of the solubility of this compound in a range of organic solvents, empowering researchers and drug development professionals to unlock its full potential.
Understanding the Molecular Profile of this compound
To predict the solubility of this compound, we must first dissect its molecular structure. The molecule is comprised of a benzene ring substituted with three key functional groups: a fluorine atom, a nitro group, and a hydroxymethyl (methanol) group. Each of these moieties imparts distinct physicochemical properties that collectively dictate the compound's interaction with various solvents.
-
The Fluorine Atom: As the most electronegative element, fluorine's presence introduces a significant dipole moment. However, due to its small size and the single bond to the aromatic ring, its influence on intermolecular forces is complex, often enhancing properties like metabolic stability without drastically increasing polarity.[1]
-
The Nitro Group: The nitro group is a strong electron-withdrawing group, rendering the aromatic ring electron-deficient.[2] This group is highly polar and can participate in dipole-dipole interactions, but it is a poor hydrogen bond acceptor.
-
The Hydroxymethyl Group (-CH₂OH): This group is the primary site for hydrogen bonding, acting as both a hydrogen bond donor (via the hydroxyl proton) and an acceptor (via the oxygen lone pairs). This significantly influences solubility in protic solvents.[3][4]
The interplay of these functional groups suggests that this compound is a molecule of moderate to high polarity with both hydrogen bond donating and accepting capabilities.
Theoretical Framework for Predicting Solubility
A qualitative understanding of solubility can be derived from the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[5] We can further refine this prediction using conceptual frameworks like Hansen Solubility Parameters (HSP). HSP dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6][7] For a solute to dissolve in a solvent, their Hansen parameters should be similar.
Based on the structure of this compound, we can anticipate the following solubility trends:
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. The polar nitro and hydroxyl groups will have unfavorable interactions with the non-polar solvent molecules. While toluene's aromatic ring may offer some π-π stacking interactions, the overall solubility is likely to be limited.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Moderate to good solubility is predicted. These solvents possess significant dipole moments that can interact favorably with the polar nitro group and the fluoro-substituted ring. They can also act as hydrogen bond acceptors for the hydroxyl group of our target molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. These solvents can engage in strong hydrogen bonding with the hydroxymethyl group of this compound, in addition to favorable dipole-dipole interactions.
The following diagram illustrates the logical relationship between the molecular structure and the expected solubility profile.
Caption: Predicted solubility based on functional group interactions.
A Validated Experimental Protocol for Solubility Determination
While theoretical predictions are valuable, empirical data is the gold standard. The following section details a robust protocol for the experimental determination of the solubility of this compound using the widely accepted isothermal shake-flask method.[5]
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials with screw caps
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow: Isothermal Shake-Flask Method
The following diagram outlines the key steps in the experimental workflow.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation: Add an excess of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed at the experimental temperature until the excess solid has settled. Centrifugation can be used to expedite this process.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
HPLC Method for Quantification
A reversed-phase HPLC method is well-suited for the analysis of aromatic alcohols like this compound.[8][9]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (this should be determined by running a UV scan).
-
Calibration: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent and generate a calibration curve of peak area versus concentration.
Data Analysis and Presentation
The solubility is calculated from the concentration of the diluted sample, determined from the HPLC calibration curve, and the dilution factor. The results should be expressed in appropriate units, such as mg/mL or mol/L.
Calculation:
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
The determined solubility data should be presented in a clear and concise tabular format.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Organic Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Non-Polar | Experimental Value | Calculated Value |
| Toluene | Non-Polar (Aromatic) | Experimental Value | Calculated Value |
| Dichloromethane | Polar Aprotic | Experimental Value | Calculated Value |
| Ethyl Acetate | Polar Aprotic | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | Experimental Value | Calculated Value |
| Methanol | Polar Protic | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | Experimental Value | Calculated Value |
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can generate the critical data needed to advance their work in drug discovery and development. Future studies could expand upon this work by investigating the temperature dependence of solubility to determine the thermodynamic parameters of dissolution, such as enthalpy and entropy. Additionally, the development of quantitative structure-property relationship (QSPR) models could further enhance our predictive capabilities for this and related compounds.[10][11]
References
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Semantic Scholar. (n.d.). QSPR Modeling for Solubility of Fullerene (C60) in Organic Solvents. [Link]
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ResearchGate. (2021). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]
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EduBirdie. (n.d.). A Computational Route to Hansen Solubility Parameters of Nitrated. [Link]
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Solubility of Things. (n.d.). Benzyl alcohol. [Link]
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CrystEngComm. (2021). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?[Link]
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ResearchGate. (2017). Measurement and correlation of the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in water and alcohols at temperatures from 292.15K to 310.15K. [Link]
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ResearchGate. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non- alcoholic beverages with pre-column derivatiza. [Link]
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In-Depth Technical Guide on the Safety of (2-Fluoro-4-nitrophenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal safety data sheet (SDS) and should not be used for diagnostic or therapeutic purposes.
Core Safety Information
(2-Fluoro-4-nitrophenyl)methanol is a chemical intermediate that requires careful handling due to its potential health hazards. The primary safety concerns identified from available data are skin, eye, and respiratory irritation.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the following classifications are reported:
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage / Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Data compiled from available Safety Data Sheets.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₃ | PubChem |
| Molecular Weight | 171.13 g/mol | PubChem |
| Appearance | White to Yellow Solid | Thermo Fisher Scientific[1] |
| CAS Number | 660432-43-9 | Thermo Fisher Scientific[1] |
Toxicological Data
General Toxicology of Nitroaromatic Compounds
Nitroaromatic compounds are a class of chemicals known for a range of toxic effects. A primary mechanism of toxicity involves the metabolic reduction of the nitro group to form reactive intermediates such as nitroso and hydroxylamine derivatives. These reactive species can lead to:
-
Oxidative Stress: The generation of reactive oxygen species (ROS) can damage cellular components, including lipids, proteins, and DNA.
-
Covalent Binding: Reactive metabolites can bind to cellular macromolecules, disrupting their function.
-
Methemoglobinemia: Some nitroaromatic compounds can oxidize the iron in hemoglobin, rendering it unable to transport oxygen effectively.
General Toxicology of Fluorinated Aromatic Compounds
The introduction of fluorine atoms into an aromatic ring can significantly alter a molecule's metabolic fate and toxicological profile. While often increasing metabolic stability, the C-F bond can be cleaved under certain biological conditions, potentially releasing fluoride ions or forming other toxic metabolites.
Experimental Protocols for Safety Assessment
Standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable safety assessment of chemicals. For a compound like this compound, with identified irritation potential, the following in vitro methods are recommended to avoid animal testing.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This test method evaluates the potential of a chemical to cause skin irritation by assessing its effect on the viability of a reconstructed human epidermis model.
-
Tissue Culture: Commercially available RhE tissues are cultured to form a multi-layered, differentiated model of the human epidermis.
-
Chemical Exposure: The test chemical is applied topically to the surface of the RhE tissue for a defined period (e.g., 60 minutes).
-
Incubation and Viability Assessment: Following exposure and rinsing, the tissues are incubated for a post-exposure period (e.g., 42 hours). Cell viability is then determined using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Classification: A chemical is identified as a skin irritant if the tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to negative controls.[2]
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)
This assay assesses the potential for a chemical to cause serious eye damage or eye irritation.
-
Tissue Culture: A reconstructed human cornea-like epithelium model is used.
-
Chemical Exposure: The test chemical is applied to the epithelial surface for a specified duration.
-
Post-Exposure and Viability Measurement: After exposure and rinsing, the tissues are incubated, and cell viability is measured, typically using the MTT assay.
-
Classification: The degree of viability reduction determines the irritation potential, distinguishing between non-irritants and substances requiring classification as irritants.
Visualizations
General Workflow for Chemical Safety Assessment
The following diagram illustrates a typical workflow for assessing the safety of a new chemical entity, starting from computational and in vitro methods to minimize animal testing.
Caption: A stepwise workflow for chemical safety assessment.
Potential Metabolic Activation Pathway of Nitroaromatic Compounds
This diagram illustrates a generalized metabolic pathway that can lead to the toxic effects of nitroaromatic compounds.
References
Introduction: Strategic Importance of (2-Fluoro-4-nitrophenyl)methanol
An In-depth Technical Guide to the Synthesis of (2-Fluoro-4-nitrophenyl)methanol
This compound, a substituted benzyl alcohol with the molecular formula C₇H₆FNO₃, is a pivotal intermediate in contemporary organic synthesis.[1][2] Its value extends across multiple sectors, most notably in the development of novel pharmaceuticals and agrochemicals.[1] The molecule's utility is derived from its specific trifunctional arrangement: a reactive primary alcohol, an electron-withdrawing nitro group, and a strategically placed fluorine atom on an aromatic scaffold.
In the context of medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[3][4] The fluorine atom can modulate the acidity (pKa) of nearby functional groups and influence molecular conformation, often leading to improved pharmacokinetic profiles.[3] Simultaneously, the nitro group serves as a versatile synthetic handle, readily transformable into an amine, which is a cornerstone functional group in a vast array of bioactive molecules. This guide provides a detailed exploration of the primary synthesis routes to this compound, focusing on the underlying chemical principles, procedural details, and analytical validation.
Primary Synthesis Pathways: A Comparative Overview
The synthesis of this compound can be approached from two principal starting materials. The most direct and industrially favored method is the chemoselective reduction of 2-fluoro-4-nitrobenzaldehyde. An alternative, albeit more circuitous, route involves the multi-step functionalization of 2-fluoro-4-nitrotoluene.
Caption: High-level overview of the primary synthetic routes to the target compound.
This guide will first detail the preferred reduction pathway due to its efficiency and selectivity, followed by an analysis of the alternative toluene-based route.
Route 1: Chemoselective Reduction of 2-Fluoro-4-nitrobenzaldehyde
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. The central challenge in this specific synthesis is achieving chemoselectivity: the reduction of the aldehyde functional group in the presence of a reducible nitro group.
Pillar 1: Expertise in Reagent Selection
The choice of reducing agent is paramount to the success of this synthesis. While several reagents can reduce aldehydes, their compatibility with nitro groups varies significantly.
-
Sodium Borohydride (NaBH₄): This reagent is the cornerstone of this synthesis due to its remarkable selectivity. NaBH₄ is a mild hydride donor, highly effective for reducing aldehydes and ketones to their corresponding alcohols.[5][6][7] Crucially, under standard protic solvent conditions (e.g., methanol, ethanol) and controlled temperatures, it does not typically reduce aromatic nitro groups, esters, or amides.[5][7] This inherent selectivity obviates the need for protecting groups, streamlining the synthesis and improving overall yield. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the BH₄⁻ complex onto the electrophilic carbonyl carbon of the aldehyde.[6][8]
-
Catalytic Hydrogenation: Methods employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with H₂ gas are powerful reduction techniques. However, they are generally non-selective for this substrate. These systems readily reduce both aldehydes and nitro groups, which would lead to the formation of (4-amino-2-fluorophenyl)methanol as the primary product.[9][10] While specialized catalysts or reaction conditions can sometimes modulate selectivity, NaBH₄ remains the more reliable and straightforward choice for preserving the nitro functionality.[11][12]
Pillar 2: Trustworthy Experimental Protocol
The following protocol is a self-validating system for the reliable synthesis of this compound on a laboratory scale.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the NaBH₄ reduction and product isolation.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-nitrobenzaldehyde (1.0 eq). Dissolve the aldehyde in an appropriate volume of methanol (e.g., 10-15 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C. Maintaining a low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, approx. 1.0-1.2 eq) to the stirred solution in small portions over 15-20 minutes. The addition should be controlled to keep the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by the dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the solution is slightly acidic (pH ~5-6) and gas evolution ceases.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel if necessary.[13]
Pillar 3: Authoritative Data Presentation
The reduction of substituted nitrobenzaldehydes is a well-documented process. The following table summarizes expected quantitative data for this synthesis.
| Parameter | Value/Condition | Rationale & Reference |
| Starting Material | 2-Fluoro-4-nitrobenzaldehyde | A commercially available intermediate.[14] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Provides high chemoselectivity for the aldehyde.[5][15] |
| Solvent | Methanol or Ethanol | Protic solvent required for the reaction mechanism.[6][7] |
| Reaction Temperature | 0-5 °C | Controls reaction rate and minimizes side products. |
| Typical Yield | >90% | NaBH₄ reductions are generally high-yielding. |
| Product Purity | >97% (after purification) | Can be readily purified by standard lab techniques. |
| Melting Point | 103-105 °C | Key physical constant for product identification.[1] |
Route 2: Functionalization of 2-Fluoro-4-nitrotoluene
This alternative pathway is a two-step sequence involving radical bromination followed by hydrolysis. It is generally less efficient than the direct reduction of the aldehyde due to the additional synthetic step and the use of more hazardous reagents.
Synthesis Pathway Diagram
Caption: Two-step synthesis from 2-fluoro-4-nitrotoluene.
Step 1: Benzylic Bromination
The methyl group of 2-fluoro-4-nitrotoluene can be selectively halogenated at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO).[16] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux. This reaction proceeds via a free-radical chain mechanism, which is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical.
Step 2: Hydrolysis
The resulting 2-fluoro-4-nitrobenzyl bromide is then converted to the target alcohol via nucleophilic substitution. This can be achieved by hydrolysis with water or an aqueous base (e.g., sodium hydroxide, sodium carbonate). The reaction proceeds through either an Sₙ1 or Sₙ2 mechanism depending on the specific conditions.
Causality and Field Insights: While synthetically valid, this route is less common for several reasons. The starting material, 2-fluoro-4-nitrotoluene, may be less accessible than the corresponding aldehyde. Furthermore, the two-step process inherently lowers the overall yield compared to a single high-yielding reduction. The use of CCl₄, a toxic and ozone-depleting substance, is also a significant drawback from an environmental and safety perspective. Therefore, this route is typically considered only if the aldehyde is unavailable.
Product Characterization and Validation
Confirmation of the synthesized this compound structure and purity is essential.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include multiplets for the aromatic protons, a characteristic singlet around 4.8 ppm for the benzylic methylene (-CH₂-) protons, and a broad singlet for the hydroxyl (-OH) proton.[17]
-
Melting Point: The purified solid should exhibit a sharp melting point consistent with the literature value of 103-105 °C.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product, which should typically be greater than 97% for use in further synthetic applications.[17]
Conclusion
The synthesis of this compound is most effectively and reliably achieved through the chemoselective reduction of 2-fluoro-4-nitrobenzaldehyde. The use of sodium borohydride as the reducing agent offers a superior combination of high yield, operational simplicity, and excellent functional group tolerance, making it the preferred method in both academic and industrial settings. This key intermediate, accessible through a robust and well-understood synthetic protocol, continues to be a valuable building block for the discovery and development of new chemical entities in the pharmaceutical and agrochemical fields.
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This compound | 660432-43-9. LookChem. Available at: [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
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Catalytic hydrogenation of 2-nitrobenzaldehyde | Download Table. ResearchGate. Available at: [Link]
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reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: [Link]
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Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Leah4sci. Available at: [Link]
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The reduction of 4 nitrobenzaldehyde using sodium borohydride,MaBH4 in et.. Filo. Available at: [Link]
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Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of (2-Fluoro-4-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (2-Fluoro-4-nitrophenyl)methanol, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details the common starting materials, reaction protocols, and quantitative data to assist researchers in the efficient synthesis of this versatile building block.
Core Synthetic Strategies
The synthesis of this compound can be effectively achieved through a few key pathways, primarily involving the functional group transformation of commercially available precursors. The most common strategies start from 2-fluoro-4-nitrotoluene, 2-fluoro-4-nitrobenzoic acid, or 2-fluoro-4-nitrobenzaldehyde. The selection of a particular route may depend on the availability of starting materials, desired scale, and safety considerations.
Synthesis from 2-Fluoro-4-nitrotoluene
A two-step approach from 2-fluoro-4-nitrotoluene involves an initial oxidation of the methyl group to a carboxylic acid, followed by the reduction of the acid to the corresponding benzyl alcohol.
Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic Acid
Two primary methods have been reported for this oxidative transformation, utilizing either potassium permanganate or a chromium-based oxidizing agent.
Quantitative Data for Oxidation of 2-Fluoro-4-nitrotoluene
| Oxidizing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| KMnO₄ / NaOH | Water | 10 h | 73.7 | [1] |
| CrO₃ / Periodic Acid | Acetonitrile | 1 h | 81 | [1][2] |
Experimental Protocols
Protocol 1: Oxidation with Potassium Permanganate [1]
-
A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), and 1.0 L of 1N NaOH is stirred at room temperature.
-
Potassium permanganate (20.0 g) is added, and the mixture is heated to 95 °C with stirring.
-
Additional portions of KMnO₄ (30.0 g each) are added after 2 hours and 3 hours.
-
The reaction is stirred at 95 °C for an additional 10 hours.
-
After cooling to room temperature, the mixture is filtered through Celite to remove manganese dioxide.
-
The filtrate is acidified to pH 2 with concentrated hydrochloric acid, leading to the precipitation of the product.
-
The crude solid is collected by vacuum filtration, redissolved in 1N aqueous NaOH, acidified again to pH 2, and extracted with dichloromethane.
-
The combined organic extracts are washed, dried, and concentrated to afford 2-fluoro-4-nitrobenzoic acid as a white crystalline solid.
Protocol 2: Oxidation with Chromium Trioxide and Periodic Acid [1][2]
-
Periodic acid (1.69 g, 7.41 mmol) is dissolved in acetonitrile (25 mL) with vigorous stirring.
-
Chromium trioxide (0.16 g, 1.60 mmol) is then dissolved in the solution.
-
2-Fluoro-4-nitrotoluene (0.33 g, 2.13 mmol) is added to the solution, initiating an immediate exothermic reaction and the formation of a white precipitate.
-
The mixture is stirred for 1 hour.
-
The supernatant is decanted, and the solvent is removed by evaporation.
-
The residue is extracted with methylene chloride and water.
-
The organic layer is dried and concentrated to yield 2-fluoro-4-nitrobenzoic acid.
Step 2: Reduction of 2-Fluoro-4-nitrobenzoic Acid to this compound
The carboxylic acid is then reduced to the target alcohol.
Quantitative Data for Reduction of 2-Fluoro-4-nitrobenzoic Acid
| Reducing Agent | Solvent | Yield (%) | Reference |
| BH₃·THF | Tetrahydrofuran | 90 |
Experimental Protocol
Protocol 3: Reduction with Borane-Tetrahydrofuran Complex
-
Dissolve 2-fluoro-4-nitrobenzoic acid (9.25 g, 50 mmol) in tetrahydrofuran (30 mL) and cool to -15 °C.
-
Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (150 mL, 150 mmol).
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Quench the reaction with methanol.
-
The product, this compound, is then isolated.
Synthesis from 2-Fluoro-4-nitrobenzaldehyde
The most direct route to this compound is the reduction of the corresponding aldehyde, 2-fluoro-4-nitrobenzaldehyde. This method is often preferred due to its simplicity and high efficiency.
Quantitative Data for Reduction of 2-Fluoro-4-nitrobenzaldehyde
| Reducing Agent | Solvent | Yield | Reference |
| Sodium Borohydride | Tetrahydrofuran | High (expected) | Based on similar reductions[3] |
Experimental Protocol
Protocol 4: Reduction with Sodium Borohydride This protocol is adapted from the reduction of a structurally similar compound, 2-chloro-4-fluoro-5-nitrobenzaldehyde.[3]
-
Dissolve 2-fluoro-4-nitrobenzaldehyde in tetrahydrofuran.
-
Add sodium borohydride portion-wise to the solution at room temperature.
-
Stir the reaction mixture for one hour.
-
Carefully add dilute hydrochloric acid to quench any unreacted sodium borohydride.
-
Extract the product with methylene chloride.
-
Wash the organic phase with water, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield this compound.
Synthetic Workflow Visualization
The following diagram illustrates the common synthetic pathways leading to this compound.
Caption: Synthetic routes to this compound.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should always conduct a thorough risk assessment and adhere to all laboratory safety protocols when performing these or any chemical reactions. The provided protocols may require optimization based on the specific laboratory conditions and the purity of the reagents.
References
Methodological & Application
Application Notes and Protocols for (2-Fluoro-4-nitrophenyl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-4-nitrophenyl)methanol is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The presence of three key functional moieties—a fluoro group, a nitro group, and a primary alcohol—provides multiple reaction sites for chemical modification. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule. The nitro group can be readily reduced to an amine, which serves as a key functional handle for further derivatization, such as amide bond formation or the introduction of heterocyclic systems. The primary alcohol allows for the formation of ethers and esters, enabling the connection of the phenyl ring to other pharmacophores.
These characteristics make this compound an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibitors for cancer therapy.
Application in the Synthesis of a c-Met Kinase Inhibitor Intermediate
One notable application of this compound is in the synthesis of a key intermediate for a potent and selective c-Met kinase inhibitor. The c-Met proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various human cancers.
The following sections detail the synthesis and biological activity of a compound derived from this compound, highlighting its potential in the development of targeted cancer therapies.
Data Presentation
Table 1: Biological Activity of a c-Met Kinase Inhibitor Derived from a this compound Intermediate
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cell-Based Assay |
| c-Met Inhibitor | c-Met | 5 | GTL-16 (gastric carcinoma) | Inhibition of c-Met phosphorylation |
Experimental Protocols
Synthesis of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene
This protocol describes the conversion of this compound to its corresponding benzyl bromide, a key intermediate for further elaboration.
Materials:
-
This compound
-
Phosphorus tribromide (PBr3)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(bromomethyl)-2-fluoro-4-nitrobenzene.
-
The crude product can be purified by column chromatography on silica gel if necessary.
General Workflow for the Synthesis of a c-Met Kinase Inhibitor
The following diagram illustrates a generalized synthetic workflow where the intermediate derived from this compound is utilized in the synthesis of a c-Met kinase inhibitor.
Caption: Synthetic workflow for a c-Met kinase inhibitor.
Signaling Pathway
The synthesized c-Met kinase inhibitor targets the HGF/c-Met signaling pathway, which is crucial in cancer cell function.
Caption: The HGF/c-Met signaling pathway and its inhibition.
Application Notes and Protocols for Suzuki Coupling Reactions with (2-Fluoro-4-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing (2-Fluoro-4-nitrophenyl)methanol as a key building block. The synthesis of biaryl compounds is a cornerstone of medicinal chemistry and materials science, and the Suzuki coupling offers a versatile and robust method for their preparation.[1][2][3] this compound is a valuable substrate, incorporating fluoro and nitro groups that are prevalent in many pharmaceutical candidates. The protocols provided herein are designed to serve as a starting point for the synthesis of novel biaryl methanol derivatives.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[1][4][5] The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[1][4]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center.[1][4]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1][4][6]
Proposed Suzuki Coupling of this compound
While direct literature examples for the Suzuki coupling of this compound are not prevalent, suitable reaction conditions can be extrapolated from protocols for structurally similar fluorinated and nitro-substituted aryl halides.[7][8][9] The presence of the electron-withdrawing nitro group is expected to facilitate the oxidative addition step. The hydroxymethyl group is generally well-tolerated in Suzuki couplings; however, its potential to coordinate with the palladium center or undergo side reactions under strongly basic conditions should be considered.
The general reaction scheme is as follows:
Data Presentation: Proposed Reaction Parameters
The following table summarizes proposed reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. These parameters are based on successful couplings of similar substrates and should be optimized for each specific reaction.
| Parameter | Proposed Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a common and effective catalyst.[4] Pd(dppf)Cl₂ is often used for heteroaryl couplings.[10] Pd₂(dba)₃ is a versatile Pd(0) source that requires an external ligand.[11] |
| Ligand (if needed) | PPh₃, SPhos, XPhos | PPh₃ is a standard ligand.[8] Bulky, electron-rich phosphine ligands like SPhos and XPhos can improve yields for challenging couplings.[5][7] |
| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | Carbonate and phosphate bases are commonly used to activate the boronic acid for transmetalation.[4][7] K₃PO₄ is a stronger base that can be effective in difficult couplings.[12] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | A mixture of an organic solvent and water is typical.[4][7] Dioxane and toluene are frequently used. DMF can also be employed.[4] |
| Reaction Temperature | 80-110 °C | Heating is generally required to drive the reaction to completion.[4][13] |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal time.[13] |
Experimental Protocols
Protocol A: General Procedure using Pd(PPh₃)₄
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid using a common palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of the inert gas.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol B: Procedure using a Buchwald-Hartwig Precatalyst
For more challenging couplings or to achieve higher yields, a more active catalyst system, such as a Buchwald-Hartwig precatalyst, can be employed.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
SPhos Pd G3 Precatalyst (1-3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane or Toluene
-
Water (degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, the SPhos Pd G3 precatalyst, and K₃PO₄ to a reaction vessel.
-
Add degassed 1,4-dioxane or toluene and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vessel and heat to the desired temperature (80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Perform the work-up and purification as described in Protocol A (steps 8-12).
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of (2-Fluoro-4-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of (2-Fluoro-4-nitrophenyl)methanol with various arylboronic acids. The resulting diarylmethane structures are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials.
The substrate, this compound, presents unique challenges due to the presence of both an ortho-fluoro and a para-nitro group. These electron-withdrawing groups can influence the reactivity of the benzylic hydroxyl group, which must be activated in situ for the cross-coupling to proceed. This protocol outlines a robust methodology using a suitable palladium catalyst and ligand system to achieve efficient coupling and high yields of the desired diarylmethane products.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism for the coupling of benzylic alcohols proceeds through the following key steps:
-
Activation of the Alcohol: The benzylic alcohol is first converted into a more reactive species in situ. This can be achieved through various methods, including conversion to a corresponding halide, tosylate, or phosphate. Alternatively, direct C-O bond activation can be facilitated by the palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the activated benzylic substrate, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers the aryl group to the palladium complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final diarylmethane product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Below is a graphical representation of the generalized Suzuki-Miyaura catalytic cycle.
Application Notes and Protocols for Ether Synthesis from (2-Fluoro-4-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of ethers from (2-Fluoro-4-nitrophenyl)methanol, a versatile intermediate in medicinal chemistry and materials science. The protocols are based on two well-established and reliable methods: the Williamson ether synthesis and the Mitsunobu reaction.
Introduction
This compound is a valuable building block due to the presence of multiple functional groups that allow for diverse chemical transformations. The ortho-fluoro and para-nitro substituents on the phenyl ring significantly influence the reactivity of the benzylic alcohol, providing opportunities for selective modifications. The synthesis of ethers from this alcohol is a key step in the elaboration of more complex molecules, including potential drug candidates and functional materials. The electron-withdrawing nature of the nitro and fluoro groups can impact reaction conditions and outcomes. These notes provide guidance on achieving successful etherification.
Data Summary
The following tables summarize typical reaction conditions and expected yields for the synthesis of ethers from substituted benzyl alcohols using the Williamson ether synthesis and Mitsunobu reaction, based on literature precedents for analogous substrates.
Table 1: Williamson Ether Synthesis - Representative Data
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | NaH | THF | 0 to rt | 4 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 60 | 6 | 80-90 |
| Benzyl Bromide | NaOH | Acetonitrile | rt | 12 | 75-85 |
Table 2: Mitsunobu Reaction - Representative Data
| Nucleophile (Alcohol) | Phosphine | Azodicarboxylate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | PPh₃ | DEAD | THF | 0 to rt | 6 | 70-85 |
| Isopropanol | PPh₃ | DIAD | THF | 0 to rt | 8 | 65-80 |
| Phenol | PPh₃ | DEAD | Toluene | rt | 12 | 60-75 |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of (2-Fluoro-4-nitrophenyl)methyl ethers
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1][2] It proceeds via an S\N2 reaction between an alkoxide and an alkyl halide.[1][2] This protocol describes the synthesis of a generic (2-Fluoro-4-nitrophenyl)methyl ether.
Reaction Scheme:
Caption: General scheme of the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Experimental Workflow:
Caption: Workflow for the Williamson ether synthesis.
Protocol 2: Mitsunobu Reaction for the Synthesis of (2-Fluoro-4-nitrophenyl)methyl Ethers
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol center.[3][4][5] This protocol outlines the synthesis of an ether from this compound and another alcohol.
Reaction Scheme:
Caption: General scheme of the Mitsunobu reaction for ether synthesis.
Materials:
-
This compound
-
An alcohol (e.g., ethanol, isopropanol, phenol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF or toluene (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in the reaction solvent to the stirred mixture. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the residue, add diethyl ether and stir to precipitate triphenylphosphine oxide and the hydrazide byproduct.
-
Filter the mixture and wash the solid with cold diethyl ether.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow:
Caption: Workflow for the Mitsunobu reaction.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
DEAD and DIAD are toxic and potentially explosive. Handle with care and avoid heating.
-
Alkyl halides can be toxic and lachrymatory. Handle in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Note: Williamson Ether Synthesis of (2-Fluoro-4-nitrophenyl)methanol
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[2][3][4] This application note details a representative protocol for the synthesis of a substituted benzyl ether, specifically the ethyl ether of (2-Fluoro-4-nitrophenyl)methanol, a versatile intermediate in the development of pharmaceutical and agrochemical compounds. The protocol employs sodium hydride as a strong base to deprotonate the benzylic alcohol, followed by nucleophilic substitution with ethyl iodide.
Reaction Principle
The synthesis is a two-step, one-pot reaction. First, the hydroxyl group of this compound is deprotonated by sodium hydride (NaH) to form a sodium alkoxide intermediate. This alkoxide is a potent nucleophile. In the second step, the alkoxide attacks the electrophilic carbon of ethyl iodide in an SN2 reaction, displacing the iodide leaving group to form the desired ether product, 1-(ethoxymethyl)-2-fluoro-4-nitrobenzene, and sodium iodide as a byproduct. The use of a polar aprotic solvent such as N,N-Dimethylformamide (DMF) is recommended to facilitate this type of reaction.[3]
Materials and Methods
Materials:
-
This compound
-
Sodium Hydride (60% dispersion in mineral oil)
-
Ethyl Iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Experimental Protocol
A detailed, step-by-step procedure for the synthesis of 1-(ethoxymethyl)-2-fluoro-4-nitrobenzene is provided below.
Reaction Setup:
-
A 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, is dried in an oven and allowed to cool to room temperature under a stream of nitrogen.
-
This compound (1.0 eq) is added to the flask.
-
Anhydrous DMF is added to dissolve the starting material.
Alkoxide Formation:
-
The flask is cooled to 0 °C in an ice bath.
-
Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.
Etherification:
-
Ethyl iodide (1.2 eq) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to slowly warm to room temperature and stirred for 4-6 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is transferred to a separatory funnel and diluted with diethyl ether and water.
-
The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford the pure 1-(ethoxymethyl)-2-fluoro-4-nitrobenzene.
Results and Data
The following table summarizes the hypothetical quantitative data for a typical reaction run according to the described protocol.
| Compound | Molecular Weight ( g/mol ) | Moles | Equivalents | Mass (g) | Yield (%) | Purity (%) |
| This compound | 171.13 | 0.01 | 1.0 | 1.71 | - | >98 |
| Sodium Hydride (60%) | 40.00 (NaH component) | 0.012 | 1.2 | 0.48 | - | - |
| Ethyl Iodide | 155.97 | 0.012 | 1.2 | 1.87 | - | >99 |
| 1-(Ethoxymethyl)-2-fluoro-4-nitrobenzene | 199.16 | - | - | 1.75 | 88 | >97 |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-(ethoxymethyl)-2-fluoro-4-nitrobenzene.
Safety Precautions
-
Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care in an inert atmosphere and away from moisture.
-
N,N-Dimethylformamide is a skin and eye irritant.
-
Ethyl iodide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This application note provides a detailed and representative protocol for the Williamson ether synthesis using this compound. The described method is a reliable and efficient way to produce the corresponding ethyl ether, a valuable building block for further chemical transformations. The provided workflow and data table serve as a useful guide for researchers in the fields of medicinal chemistry and drug development.
References
Application Notes and Protocols for the Fischer Esterification of (2-Fluoro-4-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer-Speier esterification is a classic and versatile acid-catalyzed reaction used to synthesize esters from carboxylic acids and alcohols.[1][2] This method is fundamental in organic synthesis, particularly in the pharmaceutical industry, for the preparation of various drug intermediates and active pharmaceutical ingredients. This document provides detailed protocols and application notes for the esterification of (2-Fluoro-4-nitrophenyl)methanol with a carboxylic acid, using acetic acid as a representative example to form (2-Fluoro-4-nitrophenyl)methyl acetate. The electron-withdrawing fluoro and nitro groups on the phenyl ring may influence the reactivity of the benzylic alcohol, making optimized reaction conditions crucial for achieving high yields.
Reaction Principle
The Fischer esterification is an equilibrium-limited reaction.[2][3] To drive the reaction toward the formation of the ester product, it is common practice to either use one of the reactants in a large excess or to remove water as it is formed, for instance, by azeotropic distillation with a Dean-Stark apparatus.[2][4] The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which protonates the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[2][5]
Reaction Scheme:
Data Presentation: Reaction Conditions for Benzyl Alcohol Esterification
| Alcohol | Carboxylic Acid | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time | Yield (%) | Reference |
| Benzyl Alcohol | Acetic Acid | H₂SO₄ | 1:1 | Reflux | 60 min | 94.3 | [6] |
| Benzyl Alcohol | Acetic Acid | H₂SO₄ | 1:5 | Reflux | 14 h | Not specified | [7] |
| Benzyl Alcohol | Acetic Acid | Zeolite HX | 1:4 | 110 | 12 h | ~58.5 | [8] |
| Benzyl Alcohol | Acetic Acid | S-Fe-MCM-48 | 2:1 | 60 | 6 h | 98.9 (selectivity) | [9] |
| Isopentyl Alcohol | Acetic Acid | H₂SO₄ | 1:4 (approx.) | ~160 (reflux) | 45 min | Not specified | [10] |
Experimental Protocols
The following are detailed methodologies for the Fischer esterification of this compound with acetic acid using two common acid catalysts.
Protocol 1: Sulfuric Acid Catalyzed Esterification
This protocol is adapted from standard procedures for benzyl alcohol esterification.[6][10] Using the carboxylic acid in excess is a common strategy to drive the equilibrium.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 10.0 mmol, 1.73 g).
-
Add a significant excess of glacial acetic acid (e.g., 4-5 equivalents, 40-50 mmol, 2.4-3.0 g).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops) to the mixture with gentle swirling.[10]
-
Add a magnetic stir bar or boiling chips to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be determined by the boiling point of the acetic acid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically refluxed for 1 to 14 hours, depending on the reactivity of the substrate.[6][7]
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel containing 50 mL of cold water.
-
Extract the product into an organic solvent like diethyl ether or ethyl acetate (3 x 30 mL).
-
Neutralization: Combine the organic layers and wash them sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the excess acetic acid and sulfuric acid catalyst), and finally with 50 mL of brine.[10][11] Caution: CO₂ gas is evolved during the bicarbonate wash; vent the separatory funnel frequently.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude (2-Fluoro-4-nitrophenyl)methyl acetate.
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary.
Protocol 2: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Esterification with Water Removal
This protocol utilizes p-TsOH, a solid and easy-to-handle acid catalyst, along with a Dean-Stark apparatus to remove water and drive the reaction to completion.[1][2]
Materials:
-
This compound
-
Acetic Acid
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (e.g., 10.0 mmol, 1.73 g), acetic acid (e.g., 1.2 equivalents, 12.0 mmol, 0.72 g), and a catalytic amount of p-TsOH·H₂O (e.g., 0.05-0.1 equivalents, 0.5-1.0 mmol).
-
Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water.
-
Azeotropic Reflux: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be collected in the side arm of the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.
-
Work-up: Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the desired ester.
-
Purification: Purify the crude product by column chromatography on silica gel if required.
Mandatory Visualizations
Experimental Workflow Diagram
Signaling Pathway (Reaction Mechanism)
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. scribd.com [scribd.com]
- 7. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols for the Orthogonal Protection of (2-Fluoro-4-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multi-step synthesis of complex organic molecules, such as pharmaceuticals and bioactive compounds, the strategic use of protecting groups is essential for achieving high yields and chemo-selectivity. Orthogonal protection, a strategy that allows for the selective removal of one protecting group in the presence of others, provides a powerful tool for the differential functionalization of a molecule.[1] This document provides detailed application notes and protocols for the orthogonal protection of the hydroxyl group of (2-Fluoro-4-nitrophenyl)methanol, a versatile building block in medicinal chemistry.
The presence of both a fluorine atom and a nitro group on the aromatic ring of this compound imparts unique electronic properties that must be considered when selecting and cleaving protecting groups. These application notes describe the use of two common and orthogonally stable protecting groups: the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether. The TBDMS group is labile to fluoride ions, while the benzyl group is readily cleaved by catalytic hydrogenolysis.[1][2] This orthogonality allows for the selective deprotection of either group, enabling stepwise synthetic transformations.
Data Presentation
The following tables summarize representative quantitative data for the protection and deprotection reactions of this compound. Please note that these are typical expected outcomes, and actual results may vary depending on the specific reaction scale and conditions.
Table 1: Protection of this compound
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| TBDMS | TBDMS-Cl, Imidazole | DMF | 25 | 2 | 95 |
| Benzyl (Bn) | BnBr, NaH | THF | 0 to 25 | 4 | 92 |
Table 2: Orthogonal Deprotection of Protected this compound Derivatives
| Protected Substrate | Deprotection Reagents | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| TBDMS-O-(2-Fluoro-4-nitrophenyl)methanol | TBAF (1M in THF) | THF | 25 | 1 | This compound | 98 |
| Bn-O-(2-Fluoro-4-nitrophenyl)methanol | H₂, 10% Pd/C | Ethanol | 25 | 3 | This compound | 96 |
| TBDMS-O-(2-Fluoro-4-nitrophenyl)methyl-Bn-ether | TBAF (1M in THF) | THF | 25 | 1 | Bn-O-(2-Fluoro-4-nitrophenyl)methanol | 94 |
| TBDMS-O-(2-Fluoro-4-nitrophenyl)methyl-Bn-ether | H₂, 10% Pd/C | Ethanol | 25 | 3 | TBDMS-O-(2-Fluoro-4-nitrophenyl)methanol | 93 |
Experimental Protocols
Protocol 1: Protection of this compound as a TBDMS Ether
This protocol describes the formation of a tert-butyldimethylsilyl (TBDMS) ether, which is stable under a wide range of non-acidic and non-fluoride conditions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the solution at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected alcohol.
Protocol 2: Protection of this compound as a Benzyl Ether
This protocol details the synthesis of a benzyl (Bn) ether via the Williamson ether synthesis.[3] Benzyl ethers are robust and stable to a wide range of acidic and basic conditions.[1]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the benzyl-protected alcohol.
Protocol 3: Selective Deprotection of the TBDMS Ether
This protocol describes the removal of the TBDMS group using tetrabutylammonium fluoride (TBAF) without affecting a co-existing benzyl ether.[4]
Materials:
-
TBDMS-protected this compound derivative
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous THF.
-
Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1 hour, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Protocol 4: Selective Deprotection of the Benzyl Ether
This protocol details the cleavage of a benzyl ether by catalytic hydrogenolysis, a method that is orthogonal to the TBDMS protecting group.[1]
Materials:
-
Benzyl-protected this compound derivative
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the benzyl-protected substrate (1.0 eq) in ethanol.
-
Carefully add 10% Palladium on carbon (10 mol%) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature for 3 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary to yield the deprotected alcohol.
Mandatory Visualization
Caption: Workflow for orthogonal protection and deprotection.
Caption: Logic of orthogonal protection strategy.
References
Application Notes and Protocols for (2-Fluoro-4-nitrophenyl)methanol in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (2-Fluoro-4-nitrophenyl)methanol as a versatile precursor for the development of photolabile linkers in solid-phase synthesis (SPS). The protocols detailed below are designed to guide researchers in the effective utilization of this compound for the synthesis of a wide array of molecules, including peptides, oligonucleotides, and small organic molecules, which can be cleaved from the solid support under mild photolytic conditions.
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of large libraries of compounds. A critical component of SPS is the choice of a suitable linker, which tethers the growing molecule to the solid support. Photolabile linkers, particularly those based on the o-nitrobenzyl chemistry, are highly advantageous as they allow for the cleavage of the synthesized molecule from the resin using UV light, avoiding the use of harsh chemical reagents that could damage sensitive compounds.
This compound is a valuable building block for creating such photolabile linkers. The key structural features that make it suitable for this application are:
-
o-Nitrobenzyl Moiety: The nitro group in the ortho position to the benzylic alcohol is the photosensitive element. Upon irradiation with UV light (typically around 350-365 nm), an intramolecular redox reaction occurs, leading to the cleavage of the bond connecting the synthesized molecule to the linker.
-
Benzylic Alcohol: This functional group provides a convenient point of attachment for the first building block of the target molecule, typically through an ester or ether linkage.
-
2-Fluoro Group: The fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the straightforward attachment of the linker precursor to a solid support functionalized with a suitable nucleophile (e.g., an amine or a hydroxyl group), or for the further modification of the linker itself.
Application: Synthesis of a Photolabile Linker and Attachment to a Solid Support
This compound can be readily converted into a functionalized linker and subsequently attached to a solid support. A common approach involves the reaction of the benzylic alcohol with a bifunctional molecule containing a carboxyl group, followed by coupling to an amino-functionalized resin.
Representative Data for o-Nitrobenzyl Type Photolabile Linkers
The performance of a linker in solid-phase synthesis is evaluated based on its loading capacity and cleavage efficiency. The following table summarizes typical quantitative data for o-nitrobenzyl-based photolabile linkers, which are analogous to linkers derived from this compound.
| Parameter | Typical Value Range | Notes |
| Resin Loading Capacity | 0.3 - 1.0 mmol/g | Varies depending on the type of solid support and the coupling efficiency. |
| Photolytic Cleavage Yield | 70 - 95% | Dependent on the substrate, solvent, and irradiation conditions (wavelength, intensity, and duration). |
| Cleavage Time | 2 - 24 hours | Can be influenced by the substitution pattern on the nitrobenzyl ring and the nature of the cleaved molecule. |
Experimental Protocols
Protocol 1: Synthesis of a Carboxy-Functionalized Photolabile Linker
This protocol describes the synthesis of 2-((2-fluoro-4-nitrophenyl)methoxy)acetic acid, a versatile linker that can be coupled to an amino-functionalized solid support.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl bromoacetate
-
Tetrahydrofuran (THF), anhydrous
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Alkylation:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain ethyl 2-((2-fluoro-4-nitrophenyl)methoxy)acetate.
-
-
Saponification:
-
Dissolve the purified ester in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the residue with water and acidify to pH 2-3 with 1M HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-((2-fluoro-4-nitrophenyl)methoxy)acetic acid.
-
Protocol 2: Attachment of the Linker to an Amino-Functionalized Resin
This protocol details the coupling of the synthesized carboxy-functionalized linker to an amino-functionalized solid support, such as aminomethyl polystyrene.
Materials:
-
2-((2-fluoro-4-nitrophenyl)methoxy)acetic acid
-
Aminomethyl polystyrene resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF) for Fmoc-quantification (optional)
Procedure:
-
Swell the aminomethyl polystyrene resin in DMF for 1 hour.
-
In a separate vessel, dissolve 2-((2-fluoro-4-nitrophenyl)methoxy)acetic acid (3.0 eq relative to the resin's loading capacity), HOBt (3.0 eq), and DIC (3.0 eq) in DMF.
-
Pre-activate the mixture for 15 minutes at room temperature.
-
Drain the solvent from the swollen resin and add the pre-activated linker solution.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Filter the resin and wash it sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
The loading of the linker can be determined by standard methods, such as Fmoc-quantification if an Fmoc-protected amino acid is subsequently coupled.
Protocol 3: Solid-Phase Synthesis and Photolytic Cleavage
This protocol provides a general workflow for the synthesis of a peptide on the prepared photolabile resin and the subsequent cleavage of the product.
Materials:
-
Photolabile linker-functionalized resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water) for side-chain deprotection (if necessary)
-
Solvent for photolysis (e.g., Dichloromethane, Dioxane, or a mixture with a small amount of a weak acid)
-
UV lamp (e.g., mercury lamp with a filter for >350 nm)
Procedure:
-
Loading of the First Amino Acid:
-
Couple the first Fmoc-protected amino acid to the hydroxyl group of the linker on the resin using a suitable coupling method (e.g., DIC/DMAP).
-
-
Peptide Elongation (Fmoc-SPPS):
-
Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling: Add the next Fmoc-protected amino acid, coupling reagents, and a base to the resin and agitate.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
-
Side-Chain Deprotection (if necessary):
-
After the final coupling step, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to remove acid-labile side-chain protecting groups.
-
-
Photolytic Cleavage:
-
Wash the resin thoroughly to remove any residual acid.
-
Suspend the resin in a suitable solvent for photolysis in a quartz reaction vessel.
-
Irradiate the suspension with a UV lamp while stirring or agitating. Monitor the cleavage progress by analyzing small aliquots of the solution by HPLC.
-
Once the cleavage is complete, filter the resin and collect the filtrate containing the cleaved product.
-
Concentrate the filtrate to obtain the crude product, which can then be purified by standard chromatographic techniques.
-
Visualizations
Synthesis of the Photolabile Linker
Caption: Synthesis of a carboxy-functionalized photolabile linker.
Solid-Phase Synthesis Workflow
The Role of (2-Fluoro-4-nitrophenyl)methanol in Agrochemical Synthesis: A General Application and Protocol Framework
For researchers, scientists, and drug development professionals, (2-Fluoro-4-nitrophenyl)methanol presents itself as a valuable, albeit not widely documented, starting material in the synthesis of novel agrochemicals. While specific, commercialized agrochemicals directly synthesized from this compound are not prevalent in publicly accessible literature, its chemical structure—featuring a reactive benzyl alcohol moiety, a fluorine atom, and a nitro group—offers a versatile scaffold for the generation of diverse molecular entities with potential pesticidal, herbicidal, or fungicidal properties.
This document provides a general overview of the potential applications of this compound in agrochemical discovery. It includes a generalized experimental protocol for the synthesis of a hypothetical pyrazole carboxamide fungicide, a class of agrochemicals where such a building block could plausibly be employed. The provided data and protocols are illustrative and intended to serve as a foundational guide for researchers.
General Application Notes
This compound can serve as a key building block for introducing a substituted phenyl ring into a larger molecule. The fluorine and nitro groups can significantly influence the physicochemical properties and biological activity of the final compound.
Potential Advantages of Incorporating the (2-Fluoro-4-nitrophenyl)methyl Moiety:
-
Enhanced Biological Activity: The presence of a fluorine atom can increase the metabolic stability and binding affinity of a molecule to its target site.
-
Modified Physicochemical Properties: The fluoro and nitro substituents alter the lipophilicity and electronic properties of the molecule, which can affect its uptake, translocation in plants, and environmental fate.
-
Synthetic Versatility: The nitro group can be readily reduced to an amine, providing a handle for further chemical modifications. The benzyl alcohol can be converted to a variety of other functional groups, such as halides, ethers, and esters, enabling the construction of diverse chemical libraries for screening.
One plausible application of this compound is in the synthesis of fungicides, particularly those belonging to the pyrazole carboxamide class. Many successful fungicides feature a substituted phenyl ring linked to a pyrazole core.
Hypothetical Synthesis of a Pyrazole Carboxamide Fungicide
The following section outlines a hypothetical multi-step synthesis of a pyrazole carboxamide fungicide starting from this compound. This is a generalized procedure and would require optimization for any specific target molecule.
Overall Synthetic Scheme
Caption: Hypothetical synthetic pathway from this compound to a pyrazole carboxamide fungicide.
Experimental Protocols
Step 1: Synthesis of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene
This protocol describes the conversion of the starting benzyl alcohol to a more reactive benzyl bromide, a common intermediate in agrochemical synthesis.
Experimental Workflow:
Caption: Workflow for the synthesis of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene.
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by slowly pouring the mixture into ice-water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(Bromomethyl)-2-fluoro-4-nitrobenzene.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 10.0 g |
| PBr₃ | 5.3 g |
| Solvent (DCM) | 100 mL |
| Reaction Time | 3 hours |
| Yield | ~85% |
| Purity (HPLC) | >95% |
Step 2: Synthesis of 1-((2-Fluoro-4-nitrophenyl)methyl)-3-methyl-1H-pyrazole
This step involves the alkylation of a pyrazole ring with the synthesized benzyl bromide.
Methodology:
-
To a solution of 3-methyl-1H-pyrazole (1.2 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq).
-
Add the 1-(Bromomethyl)-2-fluoro-4-nitrobenzene (1.0 eq) dissolved in the same solvent.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by column chromatography if necessary.
Quantitative Data (Hypothetical):
| Parameter | Value |
| 1-(Bromomethyl)... | 5.0 g |
| 3-methyl-1H-pyrazole | 2.1 g |
| Potassium Carbonate | 4.2 g |
| Solvent (Acetonitrile) | 50 mL |
| Reaction Temperature | 70°C |
| Yield | ~90% |
| Purity (HPLC) | >97% |
Step 3: Reduction of the Nitro Group
The nitro group is reduced to an amine, which is a key functional group for the final coupling step.
Methodology:
-
Suspend 1-((2-Fluoro-4-nitrophenyl)methyl)-3-methyl-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (around 80-90°C) for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a base (e.g., sodium bicarbonate) and extract with ethyl acetate.
-
Dry the combined organic layers and concentrate to yield the crude amine.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Pyrazole | 4.0 g |
| Iron Powder | 2.7 g |
| Solvent (Ethanol/Water) | 40 mL / 10 mL |
| Reaction Temperature | Reflux |
| Yield | ~95% |
| Purity (HPLC) | >95% |
Step 4: Amide Coupling to Form the Final Product
The final step is the acylation of the synthesized amine with a carboxylic acid chloride to form the target pyrazole carboxamide.
Methodology:
-
Dissolve the 1-((4-Amino-2-fluorophenyl)methyl)-3-methyl-1H-pyrazole (1.0 eq) in an anhydrous aprotic solvent like DCM or THF, and add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0°C.
-
Slowly add a solution of the desired carboxylic acid chloride (e.g., 2-(trifluoromethyl)benzoyl chloride, 1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Amine | 3.0 g |
| Acid Chloride | 3.1 g |
| Triethylamine | 1.8 mL |
| Solvent (DCM) | 30 mL |
| Yield | ~80% |
| Purity (HPLC) | >98% |
Concluding Remarks
While the direct application of this compound in the synthesis of currently marketed agrochemicals is not prominently documented, its structure suggests significant potential as a versatile building block in agrochemical research and development. The provided hypothetical protocols and workflows illustrate a plausible synthetic route to a high-value agrochemical class, showcasing the utility of this starting material. Researchers are encouraged to adapt and optimize these general methods for their specific molecular targets.
Derivatization of (2-Fluoro-4-nitrophenyl)methanol for Biological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-4-nitrophenyl)methanol is a versatile chemical scaffold for the development of biologically active small molecules. The presence of a fluorine atom and a nitro group on the aromatic ring offers unique physicochemical properties that can be exploited in drug design. Fluorine substitution is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The nitro group, an electron-withdrawing moiety, can be a key interaction point with biological targets or can be chemically modified to introduce further diversity. The primary alcohol functional group serves as a convenient handle for derivatization, allowing for the synthesis of a library of compounds for biological screening.
These application notes provide detailed protocols for the derivatization of this compound into ethers and esters, and their subsequent evaluation in relevant biological assays, namely protein kinase inhibition and bacterial quorum sensing inhibition assays.
Key Synthetic Derivatizations
The hydroxyl group of this compound is the primary site for derivatization. Two common and robust methods to achieve this are the Williamson ether synthesis and Steglich esterification.
Williamson Ether Synthesis for Novel Ethers
The Williamson ether synthesis is a reliable method for preparing ethers by reacting an alkoxide with a primary alkyl halide. In this case, this compound is first deprotonated with a strong base to form the corresponding alkoxide, which then undergoes an SN2 reaction with an alkyl halide.
Steglich Esterification for Novel Esters
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).
Experimental Protocols
Protocol 1: Synthesis of (2-Fluoro-4-nitrobenzyl) Ethers via Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of ethers from this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Outcome:
This procedure should yield the desired ether derivative with moderate to high yields, depending on the reactivity of the alkyl halide used.
Protocol 2: Synthesis of (2-Fluoro-4-nitrobenzyl) Esters via Steglich Esterification
This protocol provides a general method for the synthesis of esters from this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid, acetic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent), the desired carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM, add DCC (1.2 equivalents) or EDC (1.2 equivalents) in one portion at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with DCM.
-
Wash the filtrate successively with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system.
Expected Outcome:
This protocol is expected to produce the corresponding ester derivatives in good yields under mild reaction conditions.
Biological Assays
Derivatives of this compound can be screened for a variety of biological activities. Based on the structural motifs, two particularly relevant areas are the inhibition of protein kinases and the disruption of bacterial quorum sensing.
Application Note 1: Screening for Protein Kinase Inhibition
Background:
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[1] Their dysregulation is implicated in numerous diseases, particularly cancer, making them important drug targets.[1] Small molecule inhibitors that target the ATP-binding site of kinases are a major class of anticancer drugs. The fluoronitrophenyl scaffold can be elaborated to mimic the hinge-binding motifs of known kinase inhibitors.
Experimental Workflow for Kinase Inhibition Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 3: In Vitro Protein Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.
Materials:
-
Purified protein kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Synthesized this compound derivatives
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based ADP detection kit
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a negative control).
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the peptide substrate and ATP (at their respective optimal concentrations) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Data Presentation:
The inhibitory activities of the synthesized derivatives against a panel of selected kinases can be summarized in a table for easy comparison.
| Derivative ID | Kinase Target | IC₅₀ (µM) |
| FNPM-E1 | Kinase A | 1.5 |
| Kinase B | > 50 | |
| FNPM-E2 | Kinase A | 0.8 |
| Kinase B | 25.3 | |
| FNPM-S1 | Kinase A | 12.7 |
| Kinase B | > 50 | |
| FNPM-S2 | Kinase A | 5.2 |
| Kinase B | 18.9 | |
| Staurosporine | Kinase A | 0.01 |
| (Control) | Kinase B | 0.02 |
FNPM-E denotes ether derivatives; FNPM-S denotes ester derivatives. Data are hypothetical for illustrative purposes.
Signaling Pathway Visualization:
Caption: Inhibition of a generic kinase signaling cascade by a synthesized derivative.
Application Note 2: Screening for Bacterial Quorum Sensing Inhibition
Background:
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that controls collective behaviors, including virulence factor production and biofilm formation.[2][3] Inhibiting QS is an attractive anti-infective strategy as it may reduce pathogenicity without exerting bactericidal pressure, potentially lowering the risk of resistance development.[4][5] The (2-nitrophenyl)methanol scaffold has been identified as a promising starting point for the development of inhibitors of PqsD, a key enzyme in the QS signaling pathway of Pseudomonas aeruginosa.
Experimental Workflow for Quorum Sensing Inhibition Assay:
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of small molecules that strongly inhibit bacterial quorum sensing using a high-throughput lipid vesicle lysis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Mitsunobu Reaction with (2-Fluoro-4-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to utilizing the Mitsunobu reaction for the functionalization of (2-Fluoro-4-nitrophenyl)methanol. This protocol is designed to be a robust starting point for researchers in organic synthesis and medicinal chemistry, offering insights into the reaction's mechanism, practical execution, and potential challenges. The strategic incorporation of fluorine and nitro groups in organic molecules is a cornerstone of modern drug design, and mastering the derivatization of building blocks like this compound is of paramount importance.[1][2][3]
Scientific Rationale and Strategic Considerations
The Mitsunobu reaction is a powerful and versatile method for the conversion of primary and secondary alcohols into a wide array of functional groups, including esters, ethers, azides, and thioethers.[4][5][6] The reaction proceeds via a redox condensation mechanism, utilizing a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][7] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, a consequence of the SN2 mechanism.[4][8][9][10]
This compound is a valuable building block in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[1] The nitro group, a strong electron-withdrawing group, can serve as a handle for further chemical transformations or as a key pharmacophoric element. The ability to efficiently and predictably modify the benzylic alcohol of this substrate through the Mitsunobu reaction opens up a vast chemical space for the synthesis of novel bioactive molecules.
Mechanism of the Mitsunobu Reaction
The reaction mechanism is a well-studied, albeit complex, process.[4][8] It can be summarized in the following key steps:
-
Activation of the Azodicarboxylate: Triphenylphosphine, a potent nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a betaine intermediate.[4][10]
-
Proton Transfer: The acidic pronucleophile (e.g., a carboxylic acid) protonates the betaine, forming a phosphonium salt and the anion of the nucleophile.[4][8]
-
Formation of the Oxyphosphonium Salt: The alcohol, in this case this compound, attacks the activated phosphonium species, displacing the hydrazine byproduct and forming a key oxyphosphonium salt intermediate. This step activates the hydroxyl group, transforming it into an excellent leaving group.[8][9]
-
Nucleophilic Displacement (S
N2): The deprotonated nucleophile attacks the carbon atom bearing the oxyphosphonium group in an SN2 fashion, leading to the desired product with inversion of configuration (though not relevant for this achiral substrate) and the formation of triphenylphosphine oxide as a byproduct.[4][10][11]
Visualizing the Reaction Pathway and Workflow
Diagram 1: The Mitsunobu Reaction Mechanism
Caption: The general mechanism of the Mitsunobu reaction.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for the Mitsunobu reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Mitsunobu reaction of this compound with a generic carboxylic acid as the nucleophile. The stoichiometry and reaction times may require optimization for different nucleophiles.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Typical Stoichiometry (equiv.) | Notes |
| This compound | 171.13 | 1.0 | Ensure it is dry. |
| Carboxylic Acid (Nucleophile) | Varies | 1.1 - 1.5 | pKa should ideally be below 15.[5][12] |
| Triphenylphosphine (PPh₃) | 262.29 | 1.2 - 1.5 | A common phosphine reagent.[7] |
| Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) | 174.15 (DEAD) / 202.21 (DIAD) | 1.2 - 1.5 | Often supplied as a 40% solution in toluene. Handle with care.[13] |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | A common solvent for this reaction.[4][11] |
Step-by-Step Procedure
-
Reaction Setup:
-
Under an inert atmosphere of nitrogen or argon, add this compound (1.0 equiv.), the carboxylic acid (1.2 equiv.), and triphenylphosphine (1.3 equiv.) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the solids in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M with respect to the alcohol.
-
-
Initiation of the Reaction:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly, add the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.3 equiv.) dropwise to the stirred solution over 10-15 minutes. A color change (typically to a yellow or orange hue) and the formation of a precipitate are often observed. The order of addition of reagents can be crucial for success.[4][7]
-
-
Reaction Progression and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed. For sterically hindered substrates, gentle heating may be required.[12]
-
-
Work-up and Extraction:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted carboxylic acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product will contain the desired product along with triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.
-
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | 1. Wet reagents or solvent. 2. Nucleophile is not acidic enough (pKa > 13).[14] 3. Steric hindrance. | 1. Ensure all reagents and solvents are anhydrous. 2. Use a more acidic nucleophile or consider alternative coupling methods. 3. Increase reaction temperature or use a less sterically hindered phosphine like tributylphosphine.[15] |
| Formation of side products | 1. Side reaction of the nucleophile with the azodicarboxylate. 2. Incorrect order of reagent addition. | 1. This is more common with DEAD; consider using ADDP for weakly acidic nucleophiles.[15] 2. Pre-forming the betaine by adding DEAD/DIAD to PPh₃ before adding the alcohol and nucleophile can sometimes improve results.[4] |
| Difficult purification | Presence of triphenylphosphine oxide and hydrazine byproducts. | 1. Use polymer-supported triphenylphosphine (PS-PPh₃) for easier removal by filtration.[15][16] 2. Employ phosphine reagents with modified solubility properties for easier separation.[16] |
Safety Precautions
-
Azodicarboxylates (DEAD, DIAD): These reagents are potential contact explosives and should be handled with care, avoiding heat, shock, and friction.[13] They are also irritants and should be handled in a well-ventilated fume hood.
-
Triphenylphosphine: This reagent is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or ensure it is tested for and free of peroxides.
Concluding Remarks
The Mitsunobu reaction is a cornerstone of modern organic synthesis, offering a reliable method for the functionalization of alcohols. The protocol and guidelines presented here provide a solid foundation for the successful application of this reaction to this compound. As with any chemical transformation, careful planning, execution, and optimization are key to achieving high yields and purity. The versatility of this reaction will undoubtedly continue to empower researchers in their quest to synthesize novel molecules with significant therapeutic potential.
References
-
Wikipedia. Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Semantic Scholar. The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. [Link]
-
MDPI. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. [Link]
-
Master Organic Chemistry. The Mitsunobu Reaction. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
BYJU'S. Mitsunobu Reaction. [Link]
-
J&K Scientific LLC. Mitsunobu Reaction. [Link]
-
Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
-
Reddit. Mitsunobu reaction issues. [Link]
-
National Institutes of Health. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. [Link]
-
ResearchGate. Optimization of protocol for photocatalytic Mitsunobu reaction with recycling/generation of 1. [Link]
-
NROChemistry. Mitsunobu Reaction. [Link]
-
Research and Reviews. Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. [Link]
-
MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. byjus.com [byjus.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of (2-Fluoro-4-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-4-nitrophenyl)methanol is a versatile building block in organic synthesis, particularly for the preparation of a variety of substituted aromatic compounds. The presence of a fluorine atom activated by a strongly electron-withdrawing nitro group in the para-position makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides, at the C2 position of the benzene ring. The resulting substituted 2-hydroxymethyl-5-nitroaniline, 2-hydroxymethyl-5-nitro-thiophenol, and 2-hydroxymethyl-5-nitrophenyl ether derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with desirable electronic and optical properties.
These application notes provide detailed protocols for performing nucleophilic substitution reactions on this compound with various nucleophiles.
Reaction Mechanism
The nucleophilic aromatic substitution of this compound proceeds via a well-established two-step addition-elimination mechanism. The key features of this mechanism are:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine atom, which is rendered electrophilic by the electron-withdrawing nitro group. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.
The reaction is typically facilitated by the use of a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.
Caption: General scheme of the SNAr reaction of this compound.
Applications
The products derived from the nucleophilic substitution of this compound are valuable intermediates in several areas:
-
Pharmaceutical Synthesis: The resulting substituted aminobenzyl alcohols and related structures are key fragments in the synthesis of various biologically active molecules.
-
Agrochemicals: These intermediates can be used to develop new herbicides, fungicides, and insecticides.
-
Materials Science: The introduction of different functional groups allows for the fine-tuning of the optical and electronic properties of materials for applications in dyes, liquid crystals, and nonlinear optics.
Experimental Protocols
The following protocols provide general guidelines for the nucleophilic substitution reactions of this compound with amines, thiols, and alcohols. Researchers should optimize the reaction conditions for each specific substrate and nucleophile.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of (2-(alkyl/arylamino)-4-nitrophenyl)methanol derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, aniline)
-
Base (e.g., K2CO3, Et3N, DIPEA)
-
Solvent (e.g., DMF, DMSO, acetonitrile)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1-1.5 eq) and the base (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the reaction with amines.
Quantitative Data (Representative Examples for Similar Substrates):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K2CO3 | DMF | 80 | 4 | 92 |
| Morpholine | Et3N | DMSO | 100 | 6 | 88 |
| Aniline | K2CO3 | DMF | 120 | 12 | 75 |
Protocol 2: Reaction with Thiols
This protocol describes a general procedure for the synthesis of (2-(alkyl/arylthio)-4-nitrophenyl)methanol derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., NaH, K2CO3)
-
Anhydrous solvent (e.g., THF, DMF)
-
Saturated aqueous NH4Cl
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (1.2 eq) in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous phase).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the reaction with thiols.
Quantitative Data (Representative Examples for Similar Substrates):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | rt | 3 | 95 |
| Benzyl mercaptan | K2CO3 | DMF | 60 | 5 | 89 |
Protocol 3: Reaction with Alcohols (Williamson Ether Synthesis)
This protocol describes the synthesis of ether derivatives from this compound.
Materials:
-
This compound
-
Alcohol or phenol (e.g., methanol, phenol)
-
Strong base (e.g., NaH, KOtBu)
-
Anhydrous solvent (e.g., THF, DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in the anhydrous solvent.
-
Add the base (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Williamson ether synthesis.
Quantitative Data (Representative Examples for Similar Substrates):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | NaH | THF | 60 | 6 | 85 |
| Phenol | KOtBu | DMF | 80 | 8 | 78 |
Troubleshooting and Optimization
-
Low Yields: If the reaction yield is low, consider increasing the reaction temperature, using a more polar aprotic solvent (e.g., DMSO), or employing a stronger base to generate a higher concentration of the active nucleophile. Ensure all reagents and solvents are anhydrous, especially for reactions involving strong bases like NaH.
-
Side Reactions: In some cases, side reactions such as elimination may occur, particularly with sterically hindered nucleophiles or at high temperatures. Lowering the reaction temperature or using a milder base may help to minimize these side products.
-
Purification Challenges: The polarity of the product will vary depending on the incorporated nucleophile. Adjust the eluent system for column chromatography accordingly to achieve optimal separation.
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Nitroaromatic compounds can be toxic and may be skin irritants. Avoid inhalation, ingestion, and skin contact.
-
Strong bases such as sodium hydride are highly reactive and should be handled with extreme care under an inert atmosphere. They react violently with water.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of (2-Fluoro-4-nitrophenyl)methanol
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the Suzuki-Miyaura coupling of (2-Fluoro-4-nitrophenyl)methanol. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may observe during your experiment, offering potential causes and actionable solutions.
Question: I am observing a significant amount of homocoupling byproduct from my boronic acid/ester. What can I do?
Answer:
Homocoupling of boronic acids to form biaryl byproducts is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[1]
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Use of a Pd(II) precatalyst | If using a Pd(II) source like Pd(OAc)₂, ensure efficient reduction to the active Pd(0) catalyst. Sometimes, adding a small amount of a reducing agent or ensuring the phosphine ligand can perform this reduction is necessary. Alternatively, switch to a Pd(0) precatalyst like Pd(PPh₃)₄ or a pre-formed Pd(0) complex with a specific ligand.[1] |
| High temperature or long reaction time | Optimize the reaction temperature and time. Run a time-course study to find the point of maximum product formation before side reactions become significant. |
| Base selection | The choice of base can influence homocoupling. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like hydroxides in some systems to minimize this side reaction.[2][3] |
Question: My starting material, this compound, is being converted back to 1-fluoro-3-nitrobenzene (dehalogenation). How can I prevent this?
Answer:
Dehalogenation is the replacement of the halide on your electrophile with a hydrogen atom. This side reaction is typically caused by a hydride source in the reaction mixture.[1]
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Hydride source in the reaction | Amine bases or alcoholic solvents can act as hydride sources.[1][2] If using such components, consider switching to an alternative. For instance, replace an amine base with an inorganic base like K₃PO₄ or K₂CO₃.[2] While this compound itself has an alcohol, its oxidation to an aldehyde could generate a hydride that contributes to dehalogenation. |
| Protodeboronation of boronic acid | The boronic acid can undergo hydrolysis (protodeboronation) to form an arene and boric acid.[4] This process can be a source of protons that, through a series of steps, may lead to dehalogenation of the aryl halide. Using boronic esters (e.g., pinacol esters) can increase stability and reduce this side reaction.[1] |
| Catalyst and Ligand Choice | Certain ligand/catalyst systems are more prone to facilitating dehalogenation. Experiment with different phosphine ligands, particularly bulky electron-rich ligands (e.g., Buchwald-type ligands), which can promote the desired reductive elimination over side reactions.[5] |
Question: My boronic acid seems to be decomposing, and I'm isolating the corresponding arene (protodeboronation). What is the cause?
Answer:
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[4] It is often accelerated in aqueous, basic conditions and by certain structural features.[1]
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Instability of the boronic acid | Electron-poor boronic acids can be unstable.[6] Using the corresponding boronic ester (e.g., neopentyl or pinacol ester) significantly enhances stability against protodeboronation.[1] |
| Excess water or base | While water is often necessary, an excessive amount can promote hydrolysis. Minimize the amount of water or try anhydrous conditions with a suitable base like KF or CsF.[7] |
| High Temperatures | Elevated temperatures can accelerate the decomposition of the boronic acid. Attempt the reaction at a lower temperature, which may require a more active catalyst system. |
| Substrate structural features | Heteroatoms within the aromatic ring of the boronic acid can accelerate protodeboronation.[1] While not directly applicable to your aryl halide, this is a key consideration when selecting your boronic acid partner. |
Frequently Asked Questions (FAQs)
Q1: How does the 2-fluoro-4-nitro substitution pattern on my aryl halide affect the Suzuki coupling?
The substitution pattern of this compound is generally favorable for Suzuki coupling. The strong electron-withdrawing nitro group makes the aromatic ring electron-poor, which accelerates the rate-determining oxidative addition step of the palladium catalyst into the C-Br or C-I bond.[8] The ortho-fluoro substituent also contributes to this electron deficiency. Therefore, you should expect this substrate to be quite reactive.
Q2: Can the benzylic alcohol functional group in this compound cause specific side reactions?
Yes, while the primary reactivity is at the aryl halide bond, the benzylic alcohol can potentially be involved in side reactions:
-
Oxidation: The alcohol could be oxidized by the palladium catalyst, especially at higher temperatures.
-
C-O Bond Activation: Direct Suzuki-Miyaura coupling via benzylic C-O activation has been reported, though it typically requires specific catalytic systems and conditions different from standard protocols for aryl halides.[9][10] Under typical conditions for aryl halide coupling, this is less likely but could be a minor pathway.
-
Source of Hydride: As mentioned in the troubleshooting guide, the alcohol can act as a hydride source, leading to dehalogenation of the starting material.[1]
Q3: What are the primary byproducts I should watch for in this specific reaction?
Based on the substrate and general Suzuki coupling principles, the most likely side products are:
-
Homocoupling Product: From the coupling of two molecules of your boronic acid partner.
-
Dehalogenation Product: Formation of 1-fluoro-3-nitrobenzene.
-
Protodeboronation Product: The arene corresponding to your boronic acid.
-
Palladium Black: Precipitation of inactive palladium metal, which reduces catalyst efficiency.[4]
Q4: What is a good starting point for a general experimental protocol to minimize these side reactions?
A robust starting protocol is crucial. Below is a general method that incorporates best practices to avoid common pitfalls.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is a starting point and should be optimized for your specific boronic acid partner.
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the this compound, boronic acid, base, and palladium catalyst.
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
-
Visualizations
The following diagrams illustrate key concepts for troubleshooting and understanding the reaction.
Caption: A troubleshooting workflow for common Suzuki coupling issues.
Caption: The Suzuki catalytic cycle with key side reaction pathways.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Esterification of (2-Fluoro-4-nitrophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of (2-Fluoro-4-nitrophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of this compound?
A1: The most common and direct method is the Fischer-Speier esterification. This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)[1][2][3]. Alternative methods for acid-sensitive substrates include the Steglich esterification, which uses coupling agents like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine)[4].
Q2: What are the potential byproducts in the esterification of this compound?
A2: Several byproducts can form depending on the reaction conditions. The most common are:
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Bis(2-fluoro-4-nitrophenyl)methyl ether: Formed through the acid-catalyzed self-etherification of the starting alcohol[1][5][6].
-
2-Fluoro-4-nitrobenzaldehyde: Results from the oxidation of the benzylic alcohol[2][7]. While less common in standard Fischer esterification, it can occur, especially if oxidizing impurities are present.
-
Products of nitro group reduction: Under certain conditions, particularly with metallic catalysts or impurities, the nitro group can be reduced to an amino group, leading to the formation of (4-amino-2-fluorophenyl)methanol or its subsequent ester.[4][8][9][10]
-
Unreacted starting materials: Due to the equilibrium nature of the Fischer esterification, residual this compound and carboxylic acid may remain.[2][3]
Q3: How do the fluoro and nitro substituents affect the esterification reaction?
A3: The electron-withdrawing nature of both the fluoro and nitro groups can influence the reaction in several ways:
-
Slower reaction rates: The electron-withdrawing groups decrease the nucleophilicity of the hydroxyl group on the alcohol, which can slow down the rate of esterification.
-
Activation of the benzene ring: The strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, although this is unlikely to be a major pathway under standard esterification conditions.
-
Potential for side reactions: The ortho-nitro group can potentially participate in intramolecular reactions under strongly acidic conditions, leading to complex byproducts.[3][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ester | Incomplete reaction due to equilibrium. | - Use a large excess of the carboxylic acid or alcohol.- Remove water as it forms using a Dean-Stark apparatus[1][2][3].- Increase the reaction time or temperature (monitor for byproduct formation). |
| Decomposition of starting material or product. | - Use milder reaction conditions (e.g., lower temperature, weaker acid catalyst).- Consider an alternative esterification method like the Steglich esterification for sensitive substrates[4]. | |
| Presence of a Significant Amount of Bis(2-fluoro-4-nitrophenyl)methyl ether | High concentration of acid catalyst and/or high temperature. | - Reduce the concentration of the acid catalyst.- Lower the reaction temperature.- Use a less coordinating solvent. |
| Formation of 2-Fluoro-4-nitrobenzaldehyde | Presence of oxidizing agents or air (oxygen). | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Use high-purity, peroxide-free solvents and reagents. |
| Detection of Amino-containing Byproducts | Presence of reducing agents or certain metal contaminants. | - Use high-purity reagents and solvents.- Avoid using metal spatulas or equipment that could introduce catalytic metals. |
| Difficult Purification | Similar polarities of the product and byproducts. | - Optimize the reaction to minimize byproduct formation.- Employ chromatographic techniques with different solvent systems for better separation.- Consider crystallization for purification if the product is a solid. |
Quantitative Data on Byproduct Formation (Hypothetical)
The following table presents hypothetical data on byproduct formation during the esterification of this compound with acetic acid under different conditions. This data is illustrative and based on the known reactivity of similar compounds.
| Condition | Catalyst | Temperature (°C) | Ester Yield (%) | Ether Byproduct (%) | Aldehyde Byproduct (%) |
| A | H₂SO₄ (5 mol%) | 80 | 85 | 10 | <1 |
| B | H₂SO₄ (10 mol%) | 110 | 75 | 20 | 2 |
| C | TsOH (5 mol%) | 80 | 88 | 8 | <1 |
| D | No Catalyst | 80 | <5 | Not Detected | Not Detected |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound with Acetic Acid
-
Materials:
-
This compound (1.0 eq)
-
Glacial Acetic Acid (3.0 eq)
-
Concentrated Sulfuric Acid (0.05 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and toluene.
-
Add glacial acetic acid followed by the dropwise addition of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Visualizations
Caption: Main reaction pathway for the esterification.
Caption: Formation pathways of common byproducts.
Caption: Troubleshooting workflow for low ester yield.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Degradation of (2-Fluoro-4-nitrophenyl)methanol under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of (2-Fluoro-4-nitrophenyl)methanol under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter issues related to the handling and application of this compound in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in an acidic solution?
A1: this compound is susceptible to degradation under acidic conditions. The benzylic alcohol functional group can undergo acid-catalyzed reactions, and the presence of electron-withdrawing groups (both the fluoro and nitro groups) on the phenyl ring can influence the rate and mechanism of these degradation pathways.
Q2: What are the likely degradation pathways for this compound in acid?
A2: Based on the general reactivity of benzyl alcohols, the primary degradation pathways under acidic conditions are expected to be:
-
Etherification: Two molecules of the alcohol can condense to form a dibenzyl ether.
-
Dehydration: Although less common for primary benzyl alcohols without an adjacent hydrogen for elimination, under forcing conditions, it could potentially lead to polymeric materials.
-
Polymerization: Strong acids and higher temperatures can promote the formation of polymeric byproducts.
Q3: What are the potential degradation products I should be looking for?
A3: The primary anticipated degradation product is bis(2-fluoro-4-nitrophenyl)methyl ether. Other potential byproducts could include various oligomers or polymers, especially under more concentrated acid conditions or at elevated temperatures.
Q4: How do pH and temperature affect the degradation rate?
A4: The rate of degradation is expected to increase with lower pH (higher acidity) and higher temperatures. The acidic conditions facilitate the protonation of the hydroxyl group, making it a better leaving group (water) and initiating the degradation process.
Q5: Are there any recommended storage conditions for this compound solutions?
A5: To minimize degradation, solutions of this compound should be prepared fresh. If storage is necessary, it is recommended to keep the solution at a neutral or slightly acidic pH (if required for solubility) and at low temperatures (e.g., 2-8 °C). Avoid strongly acidic conditions and exposure to high temperatures for extended periods.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of starting material over time in an acidic formulation. | Acid-catalyzed degradation of this compound. | Monitor the purity of your sample over time using a suitable analytical method like HPLC. If degradation is confirmed, consider adjusting the pH of your formulation to be closer to neutral, if possible. |
| Appearance of new, less polar peaks in my chromatogram. | Formation of the dibenzyl ether byproduct via acid-catalyzed etherification. | Characterize the new peaks using techniques like LC-MS to confirm the presence of the expected ether. |
| Formation of a precipitate or cloudiness in the solution. | Polymerization of the starting material. | This is more likely to occur in the presence of strong acids or at elevated temperatures. Avoid these conditions if possible. If these conditions are necessary for your experiment, be aware of the potential for insolubility of byproducts. |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the active compound, leading to a lower effective concentration. | Always use freshly prepared solutions of this compound for critical experiments. If using a stock solution, verify its purity before use. |
Data Presentation
The following table provides illustrative data on the degradation of this compound under various acidic conditions. Please note that this data is representative and based on the expected behavior of substituted benzyl alcohols; actual results may vary.
| Condition | pH | Temperature (°C) | Time (hours) | This compound Remaining (%) | bis(2-fluoro-4-nitrophenyl)methyl ether Formed (%) |
| 1 | 3.0 | 25 | 24 | 98.5 | 1.2 |
| 2 | 3.0 | 50 | 24 | 92.1 | 7.5 |
| 3 | 2.0 | 25 | 24 | 95.3 | 4.3 |
| 4 | 2.0 | 50 | 24 | 81.7 | 17.8 |
| 5 | 1.0 | 25 | 24 | 88.9 | 10.5 |
| 6 | 1.0 | 50 | 24 | 65.4 | 33.9 |
Experimental Protocols
Protocol: Monitoring the Degradation of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for monitoring the degradation of this compound in an acidic solution.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable acid for pH adjustment)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Acidic Buffer: Prepare the desired acidic aqueous solution (e.g., pH 2 by adding a calculated amount of formic acid to water).
-
Working Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 5 mL of the acidic buffer and make up the volume with acetonitrile. This will be your "time zero" sample.
3. Degradation Study:
-
Incubate the working solution at the desired temperature (e.g., 25°C or 50°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution for HPLC analysis.
4. HPLC Analysis:
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and ramp up to 70% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Inject the samples from the different time points onto the HPLC system.
5. Data Analysis:
-
Identify the peaks corresponding to this compound and any degradation products by comparing their retention times. The ether byproduct is expected to be less polar and have a longer retention time.
-
Calculate the peak area for each component at each time point.
-
Determine the percentage of remaining this compound and the percentage of formed byproducts at each time point relative to the initial total peak area.
Visualizations
Stability of (2-Fluoro-4-nitrophenyl)methanol in the presence of strong bases
Welcome to the technical support center for (2-fluoro-4-nitrophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and reactivity of this compound in the presence of strong bases. Below you will find frequently asked questions, troubleshooting guides, and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction of this compound with a strong, nucleophilic base like sodium hydroxide (NaOH)?
A1: The primary reaction is a Nucleophilic Aromatic Substitution (SNAr). The hydroxide ion (OH⁻) from the base will act as a nucleophile and displace the fluoride ion on the aromatic ring. The nitro group in the para position and the fluorine in the ortho position to the methanolic carbon strongly activate the ring for this type of substitution.[1][2][3] Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity makes the attached carbon highly electrophilic.[1][2]
Q2: Will the benzylic alcohol group be deprotonated by strong bases?
A2: Yes, deprotonation can occur. Benzylic alcohols typically have a pKa around 15.4.[4] While a base like NaOH will only lead to a small degree of deprotonation at equilibrium, stronger bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium hexamethyldisilazide (LiHMDS) will more effectively deprotonate the alcohol to form the corresponding alkoxide.[4][5][6] This deprotonation is often the initial step for subsequent reactions, like ether synthesis.[5]
Q3: Can this compound be unstable in the presence of strong bases? What are the potential degradation pathways?
A3: Yes, instability and side reactions are significant concerns. The primary instability arises from the high reactivity towards nucleophilic aromatic substitution. Other potential issues include:
-
Intermolecular Self-Condensation: The alkoxide formed by deprotonation is a potent nucleophile. It can attack another molecule of this compound, displacing the fluoride and forming a diaryl ether.
-
Formation of Colored Complexes: Aromatic nitro compounds can form colored intermediates known as Meisenheimer complexes in the presence of strong bases.[7] This may result in a color change in the reaction mixture.
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Reactions with the Nitro Group: While less common, very strong bases or specific reaction conditions could potentially lead to side reactions involving the nitro group.
Q4: I want to perform a reaction using the alcohol as a nucleophile (e.g., Williamson ether synthesis). How can I minimize the SNAr side reaction?
A4: To favor the desired reaction and minimize SNAr of the fluorine by another nucleophile, consider the following:
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Choice of Base: Use a non-nucleophilic, sterically hindered base like potassium tert-butoxide (t-BuOK) to deprotonate the alcohol without acting as a competing nucleophile.[6]
-
Weaker Bases: A weaker base like potassium carbonate (K₂CO₃), often with heating, can be effective for deprotonation while being less likely to participate in side reactions.[6][8][9]
-
Reaction Conditions: Add the electrophile to the reaction mixture before or immediately after the addition of the base to ensure it reacts with the newly formed alkoxide quickly.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no yield of desired product; starting material consumed. | The primary reaction is likely an undesired Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom by the base (e.g., hydroxide) or the solvent. | Switch to a non-nucleophilic base (e.g., NaH, t-BuOK). Ensure your solvent is aprotic and non-nucleophilic (e.g., THF, DMF). |
| Formation of an unexpected, high molecular weight byproduct. | Intermolecular SNAr reaction (self-condensation) is occurring, where the deprotonated alcohol of one molecule attacks the aromatic ring of another. | Run the reaction at a lower concentration (high dilution) to disfavor intermolecular reactions. Add the base slowly and at a low temperature to control the concentration of the reactive alkoxide. |
| The reaction mixture turns a dark color (e.g., red, purple, or brown). | Formation of a Meisenheimer complex due to the interaction of the nitro-aromatic system with the strong base.[7] | This is often an indicator of the reaction proceeding. However, if it leads to decomposition, consider using a weaker base or lower temperatures. Monitor the reaction by TLC or LC-MS to distinguish between intermediate formation and degradation. |
| The fluorine atom is unexpectedly removed, but not replaced by the intended nucleophile. | Some very strong reducing bases, like certain batches of NaH, have been reported to reduce aryl fluorides.[6] | Use a different, non-reducing strong base such as potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA). Alternatively, a weaker base like K₂CO₃ with heating may be sufficient.[6] |
Data Presentation
Table 1: Reactivity of this compound with Various Bases
| Base | Type | Primary Expected Outcome | Potential Side Reactions | Typical Conditions |
| NaOH, KOH | Strong, Nucleophilic | SNAr (displacement of F⁻ by OH⁻) | Minor deprotonation of the alcohol.[4] | Aqueous or alcoholic solvent, heat may be required.[10] |
| NaH | Strong, Non-nucleophilic | Deprotonation of the alcohol to form the alkoxide.[5] | Can potentially reduce the aryl fluoride.[6] | Anhydrous aprotic solvent (e.g., THF, DMF), 0°C to RT. |
| t-BuOK | Strong, Hindered, Non-nucleophilic | Deprotonation of the alcohol to form the alkoxide.[6] | Elimination (less likely for this substrate). | Anhydrous aprotic solvent (e.g., THF), 0°C to RT. |
| K₂CO₃ | Weak, Moderately Nucleophilic | Slow deprotonation of the alcohol.[9] | Can facilitate SNAr with other nucleophiles.[11] | Polar aprotic solvent (e.g., DMF, Acetonitrile), elevated temperatures (50-100°C).[8] |
Experimental Protocols
Protocol: General Procedure for Base-Mediated Alkylation (Ether Synthesis)
This protocol outlines a general method for the alkylation of this compound, aiming to minimize SNAr side reactions.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil)
-
Alkylating agent (e.g., Alkyl halide)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
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Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add this compound to a flame-dried round-bottom flask.
-
Dissolve the starting material in the anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the strong base (e.g., 1.1 equivalents of NaH) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete deprotonation.
-
Slowly add the alkylating agent (1.0-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction back to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Competing Reaction Pathways
Caption: Competing reaction pathways for this compound with strong bases.
Diagram 2: Troubleshooting Logic Flow
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. fujc.pp.ua [fujc.pp.ua]
- 9. atlas.org [atlas.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. benchchem.com [benchchem.com]
Preventing self-condensation of (2-Fluoro-4-nitrophenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the self-condensation of (2-Fluoro-4-nitrophenyl)methanol during chemical reactions. The following information is curated to address potential experimental challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is self-condensation of this compound and when might it occur?
A1: Self-condensation is a reaction where two molecules of this compound react with each other to form a dibenzyl ether, bis(2-fluoro-4-nitrophenyl)methyl ether, with the elimination of a water molecule. This reaction is a type of dehydration or etherification. While the presence of electron-withdrawing groups (fluorine and nitro) on the phenyl ring generally reduces the reactivity of the alcohol towards self-condensation compared to other benzyl alcohols, it can still potentially occur under certain conditions, particularly with strong acid or base catalysis and elevated temperatures.
Q2: How do the fluoro and nitro substituents affect the likelihood of self-condensation?
A2: The electron-withdrawing nature of the fluorine and nitro groups has a significant impact on the reactivity of this compound. These groups decrease the electron density on the benzene ring and the benzylic carbon. This destabilizes any potential benzylic carbocation intermediate that would form in an acid-catalyzed E1-type mechanism, thereby making acid-catalyzed self-condensation less favorable. In base-catalyzed reactions, while these groups increase the acidity of the hydroxyl proton, they also decrease the nucleophilicity of the resulting alkoxide, which can slow down the rate of ether formation.
Q3: Are there specific reaction conditions I should be particularly cautious about?
A3: Yes, you should be cautious when using strong acids (e.g., concentrated sulfuric acid, hydrochloric acid) or strong bases (e.g., sodium hydride, sodium hydroxide) in combination with high temperatures. These conditions are known to promote the dehydration and etherification of benzyl alcohols. Anhydrous conditions, especially when using a strong acid, can also favor the formation of the ether by-product.
Q4: Can I predict if self-condensation will be a significant side reaction in my specific experiment?
A4: While it is difficult to predict with absolute certainty without experimental data for your exact conditions, you can make an educated assessment. If your reaction protocol involves prolonged heating in the presence of strong acids or bases, the risk of self-condensation increases. Conversely, reactions run under neutral or mildly acidic/basic conditions at or below room temperature are much less likely to result in significant self-condensation of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Unexpected formation of a higher molecular weight by-product, suspected to be the dibenzyl ether. | Reaction conditions are too harsh (e.g., high temperature, strong acid/base). | - Lower the reaction temperature.- Use a milder acid or base catalyst.- Reduce the reaction time.- Consider performing the reaction in a more dilute solution. |
| Low yield of the desired product and isolation of a non-polar, high-Rf impurity on TLC. | Self-condensation is competing with the desired reaction pathway. | - If your desired reaction is an O-alkylation or esterification, consider using a milder coupling agent that does not require strongly acidic or basic conditions.- For reactions requiring a base, use a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) instead of a strong nucleophilic base like sodium hydride.- If an acid catalyst is necessary, opt for a weaker acid (e.g., pyridinium p-toluenesulfonate) or use a catalytic amount of a strong acid at low temperature. |
| Difficulty in purifying the desired product from the ether by-product. | The ether by-product has similar solubility and chromatographic behavior to the desired product. | - Optimize the reaction conditions to minimize the formation of the ether by-product (see above).- Employ a different chromatographic separation technique, such as reverse-phase chromatography, if normal-phase is ineffective.- Consider a chemical workup step to remove the ether, if a selective reaction is possible. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Self-Condensation in Acidic Reactions
This protocol provides a general framework for reactions requiring acidic conditions while minimizing the risk of self-condensation of this compound.
-
Reagent Selection:
-
Whenever possible, choose a milder acid catalyst. See the table below for suggestions.
-
-
Reaction Setup:
-
Dissolve this compound and other reactants in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Catalyst Addition:
-
Add the acid catalyst dropwise or in small portions to the cooled solution.
-
-
Reaction Monitoring:
-
Maintain the temperature at 0 °C or allow it to slowly warm to room temperature, depending on the requirements of the primary reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the desired transformation occurs without significant formation of by-products.
-
-
Workup:
-
Upon completion, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
Proceed with the standard extraction and purification protocol.
-
Protocol 2: General Procedure for Minimizing Self-Condensation in Basic Reactions
This protocol outlines a general approach for reactions requiring basic conditions while mitigating the risk of self-condensation.
-
Reagent Selection:
-
Select the mildest base that is effective for the desired transformation. Consider using non-nucleophilic organic bases.
-
-
Reaction Setup:
-
In a flask under an inert atmosphere, dissolve this compound in an appropriate anhydrous solvent (e.g., tetrahydrofuran, N,N-dimethylformamide).
-
Cool the solution to a temperature appropriate for the desired reaction, often 0 °C or below.
-
-
Base Addition:
-
Add the base portion-wise or as a solution to the reaction mixture. For very reactive bases like sodium hydride, ensure the temperature is carefully controlled during addition.
-
-
Reaction Monitoring:
-
Stir the reaction at the chosen temperature and monitor its progress closely using a suitable analytical technique.
-
-
Workup:
-
Once the reaction is complete, quench it by adding a proton source, such as water or a saturated ammonium chloride solution.
-
Follow with standard aqueous workup and purification procedures.
-
Data Presentation
Table 1: Recommended Reaction Conditions to Minimize Self-Condensation
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ Room Temperature (20-25 °C) | Reduces the rate of the bimolecular condensation reaction. |
| pH | Neutral to mildly acidic/basic (pH 5-8) | Avoids strong catalytic promotion of dehydration/etherification. |
| Acid Catalysts | Weak acids (e.g., Pyridinium p-toluenesulfonate, Acetic acid) | Less likely to promote carbocation formation and subsequent etherification. |
| Base Catalysts | Non-nucleophilic bases (e.g., Diisopropylethylamine, Triethylamine) | Deprotonates the alcohol without acting as a strong nucleophile itself, reducing the concentration of the alkoxide available for self-condensation. |
| Concentration | Dilute conditions (e.g., < 0.5 M) | Decreases the probability of intermolecular collisions leading to self-condensation. |
Visualizations
Caption: Experimental workflows for minimizing self-condensation under acidic and basic conditions.
Caption: Logical relationship between reaction conditions and product formation.
Work-up procedures for reactions involving (2-Fluoro-4-nitrophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Fluoro-4-nitrophenyl)methanol.
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference during experimental planning.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₃ | [1] |
| Molecular Weight | 171.13 g/mol | [1] |
| Melting Point | 103-105 °C | [2] |
| Appearance | White to yellow solid | [2] |
| pKa (Predicted) | 13.14 ± 0.10 | [2] |
| Boiling Point (Predicted) | 319.9 °C at 760 mmHg | [2] |
| Flash Point (Predicted) | 147.3 °C | [2] |
| Density (Predicted) | 1.434 g/cm³ | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions involving this compound.
Q1: My reaction is complete, but I'm unsure about the general work-up procedure. What is a good starting point?
A1: A general work-up procedure for reactions involving this compound, where it has been used as a starting material (e.g., in an ether or ester synthesis), typically involves an aqueous work-up to remove inorganic salts and water-soluble impurities.
Recommended General Work-up Protocol:
-
Quenching: Carefully quench the reaction mixture. For reactions involving reactive reagents like hydrides or strong bases, this is a critical step. Quenching is often done by slowly adding water, a saturated aqueous solution of ammonium chloride (for metal hydrides), or a dilute acid (for basic reactions).
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Extraction: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel and wash sequentially with:
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Water: To remove water-soluble byproducts and reagents.
-
Dilute acid (e.g., 1M HCl): To neutralize any remaining base and remove basic impurities.
-
Dilute base (e.g., saturated NaHCO₃ solution): To neutralize any remaining acid and remove acidic impurities.
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Brine (saturated NaCl solution): To reduce the solubility of the organic product in the aqueous layer and aid in phase separation.
-
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
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Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Q2: I've performed the aqueous work-up, but my product seems to have low yield or is not present in the organic layer. What could be the issue?
A2: There are several possibilities for low or no product yield after an aqueous work-up:
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Product is water-soluble: this compound and some of its derivatives may have some solubility in the aqueous layer, especially if the organic solvent used for extraction is not optimal.
-
Troubleshooting: Before discarding the aqueous layers, it is advisable to back-extract them with a fresh portion of the organic solvent. Analyzing a sample of the combined aqueous layers by TLC or LC-MS can confirm if the product is present.
-
-
Product degradation under acidic or basic conditions: The presence of the nitro group makes the aromatic ring electron-deficient, and the benzylic proton can be acidic. Strong basic conditions during the work-up could lead to deprotonation and subsequent side reactions. Similarly, strong acidic conditions might also cause decomposition.
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Troubleshooting: If you suspect your product is sensitive to acid or base, perform the work-up using only water and brine washes. The stability of your product to acidic or basic conditions can be tested on a small scale before performing the full work-up.[3]
-
-
Emulsion formation: The presence of certain reagents or byproducts can lead to the formation of an emulsion between the organic and aqueous layers, making separation difficult and leading to product loss.
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Troubleshooting: To break an emulsion, you can try adding more brine to the separatory funnel, or filtering the mixture through a pad of Celite.
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Q3: My crude product is a dark color after work-up. What could be the cause and how can I purify it?
A3: Dark coloration in the crude product can be due to several factors:
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Side reactions involving the nitro group: Aromatic nitro compounds can undergo various side reactions, especially under reductive or strongly basic conditions, leading to colored impurities.
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Decomposition of the starting material or product: this compound itself is a yellow solid, and prolonged heating or exposure to strong reagents might cause decomposition to colored byproducts.
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Presence of residual reagents: Some reagents or their byproducts can be colored.
Purification Strategies:
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Column Chromatography: This is a very effective method for removing colored impurities. A solvent system of ethyl acetate and hexanes is a good starting point for silica gel chromatography.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent purification method. Ethanol, methanol, or mixtures with water could be good starting points to test for recrystallization.
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Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to a solution of the crude product and then filtering it can sometimes effectively remove colored impurities.
Q4: I am performing a Williamson ether synthesis with this compound. What specific work-up and troubleshooting tips should I consider?
A4: For a Williamson ether synthesis, you are likely using a base to deprotonate the alcohol.
Work-up Protocol:
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After the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by slowly adding water.
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Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine. A dilute acid wash can be used to remove any unreacted base, but be cautious if your product is acid-sensitive.
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Dry the organic layer, filter, and concentrate.
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Purify by column chromatography or recrystallization.
Troubleshooting:
-
Elimination as a side reaction: If you are reacting the alkoxide of this compound with a secondary or tertiary alkyl halide, the E2 elimination reaction can be a significant side reaction, leading to the formation of an alkene from your alkyl halide. To minimize this, use a primary alkyl halide if possible.[4][5]
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Incomplete reaction: The alkoxide of this compound is a relatively stable and less nucleophilic alkoxide due to the electron-withdrawing effects of the fluoro and nitro groups. The reaction may require longer reaction times or heating.
Q5: I am synthesizing an ester from this compound and an acyl chloride. What is the recommended work-up?
A5: This reaction generates HCl as a byproduct, which needs to be neutralized.
Work-up Protocol:
-
After the reaction, dilute the mixture with an organic solvent.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the HCl. Be cautious as this will generate CO₂ gas, so vent the separatory funnel frequently.
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Follow with washes of water and brine.
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Dry the organic layer, filter, and concentrate.
Experimental Protocols & Workflows
General Protocol for a Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting alcohols to a variety of other functional groups with inversion of stereochemistry.[8][9]
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1 equivalent), the nucleophile (e.g., a carboxylic acid, 1.1 equivalents), and triphenylphosphine (1.2 equivalents) in an anhydrous solvent such as THF or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC.
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Work-up:
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Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate triphenylphosphine oxide and the hydrazide byproduct.
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Filter the mixture and wash the solid with cold diethyl ether.
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Combine the filtrates and wash with a saturated NaHCO₃ solution (if a carboxylic acid was used as the nucleophile), water, and brine.
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Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Workflow for Kinase Inhibitor Synthesis
This compound and its derivatives can serve as building blocks in the synthesis of kinase inhibitors. The following diagram illustrates a general workflow.[10][11][12]
Caption: A generalized workflow for the synthesis of kinase inhibitors.
Logical Relationship for Troubleshooting a Failed Reaction
When a reaction involving this compound fails, a logical approach to troubleshooting is necessary.
Caption: A decision tree for troubleshooting failed reactions.
References
- 1. 2-Fluoro-4-nitrobenzyl alcohol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. Cas 660432-43-9,this compound | lookchem [lookchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. iiste.org [iiste.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 1,2,4-trisubstituted imidazoles and 1,3,5-trisubstituted pyrazoles as inhibitors of transforming growth factor beta type 1 receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of palladium catalyst from (2-Fluoro-4-nitrophenyl)methanol coupling products
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing residual palladium from coupling products of (2-Fluoro-4-nitrophenyl)methanol and similar compounds.
Troubleshooting Guide
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Ineffective Removal of Palladium by Filtration
-
Symptoms: Significant levels of palladium are detected in the product even after filtration through standard filter paper.
-
Possible Causes & Solutions:
-
Cause: The palladium catalyst is not fully heterogeneous (i.e., some has leached into the solution as soluble species).
-
Cause: The catalyst particles are too fine to be captured by standard filter paper.
-
Solution 1 (Optimize Celite Bed Filtration): Use a pad of Celite to trap fine particles.[1][3] Ensure the Celite bed is 1-2 cm thick and well-compacted. Pre-wetting the pad with the filtration solvent can improve its efficacy.[3]
-
Solution 2 (Use Finer Filter Medium): Switch to a finer porosity filter, such as a membrane filter (e.g., 0.45 µm PTFE).[3]
-
Solution 3 (Double Filtration): Pass the filtrate through a second Celite pad or a finer filter.[3]
-
-
Cause: Colloidal palladium has formed.
-
Solution 1 (Adsorption): Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[3]
-
Solution 2 (Flocculation): Add a flocculating agent to aggregate the colloidal particles, making them easier to filter.
-
-
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptoms: Residual palladium levels remain above the desired limit after treatment with a scavenger.
-
Possible Causes & Solutions:
-
Cause: Incorrect scavenger selection.
-
Solution 1 (Consider Palladium Oxidation State): Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[3]
-
Solution 2 (Match Scavenger to Solvent): Use a scavenger that is compatible with your reaction solvent.
-
Solution 3 (Perform a Scavenger Screen): Test a small panel of different scavengers to identify the most effective one for your specific product and reaction conditions.[4]
-
-
Cause: Insufficient scavenger loading or reaction time.
-
Solution: Increase the equivalents of the scavenger or prolong the reaction time. Follow the manufacturer's recommendations as a starting point.
-
-
Cause: The product is binding to the scavenger, reducing its efficiency.
-
Solution: After filtration, wash the scavenger thoroughly with a fresh portion of the solvent to recover any bound product. Consider trying a different type of scavenger with lower affinity for your product.
-
-
Problem 3: Product Loss During Purification
-
Symptoms: Low overall yield after the palladium removal step.
-
Possible Causes & Solutions:
-
Cause: Product is adsorbing to the filtration medium (e.g., Celite, silica).
-
Solution: Thoroughly wash the filter cake with the solvent to ensure complete elution of the product.
-
-
Cause: Product is co-precipitating with the palladium.
-
Solution: Adjust the solvent system to improve the solubility of your product while minimizing the solubility of the palladium species.
-
-
Cause: The product is binding to the scavenger.
-
Solution: Reduce the amount of scavenger used to the minimum effective quantity. Wash the scavenger extensively with fresh solvent after filtration.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A1: Regulatory bodies like the ICH, EMA, and FDA have strict limits for elemental impurities in APIs.[5] For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 g or less.[6][7] For parenteral and inhalation routes, the limits are stricter.[6][7]
Q2: How can I choose the best palladium removal method for my specific coupling product?
A2: The choice of method depends on several factors:
-
Nature of the Catalyst: Heterogeneous catalysts can often be removed by simple filtration, while homogeneous catalysts require methods like scavenging, chromatography, or precipitation.[3][8]
-
Properties of the Product: The polarity, solubility, and stability of your product will influence the choice of solvents and the feasibility of techniques like chromatography and extraction.[3]
-
Solvent System: The polarity of the solvent can impact the effectiveness of scavengers and the solubility of palladium species.[3]
-
Required Purity Level: For APIs requiring very low palladium levels (<10 ppm), a combination of methods, such as filtration followed by scavenging, may be necessary.[3]
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are materials that selectively bind to palladium, allowing for its removal from the reaction mixture. They are often solid-supported, such as silica or polymer resins functionalized with groups that have a high affinity for palladium, like thiols, amines, or phosphines.[1][3] The scavenger is added to the reaction mixture, stirred for a period, and then filtered off, taking the bound palladium with it.
Q4: Can I use recrystallization to remove palladium?
A4: Yes, recrystallization can be an effective method for palladium removal.[2] However, its success is highly dependent on the crystallization solvent system and the nature of the palladium impurities. In some cases, the palladium species may co-crystallize with the product.[5] Combining crystallization with other techniques, such as a prior scavenger treatment, can improve its effectiveness.[9]
Q5: Are there simple analytical methods to screen for palladium removal efficiency before resorting to ICP-MS?
A5: While ICP-MS is the standard for accurate quantification of trace metals, simpler and faster methods can be used for initial screening of palladium removal techniques.[9] There are commercially available fluorescence-based detection kits that allow for the rapid determination of relative palladium amounts in samples, which can be useful for comparing the efficiency of different scavengers or purification methods.[9]
Data on Palladium Removal Efficiency
The following table summarizes the efficiency of various palladium removal methods from different sources.
| Method | Starting Pd Level (ppm) | Final Pd Level (ppm) | Notes |
| Scavenging | |||
| Thiol-functionalized silica | 300 | <1 | Used for a THF solution of an oncology drug candidate.[4] |
| Polystyrene-bound TMT | Not specified | <5 - <10 | Reduced Pd contamination by 100-1000 fold in a Suzuki reaction product.[10] |
| Smopex®-111 (thiol-based scavenger) | 100 | <2 | Used for a Suzuki coupling product in toluene.[11] |
| 2,4,6-trimercapto-s-triazine (TMT) | 600-650 | 20-60 | Used to precipitate palladium from an indole intermediate.[12] |
| Filtration | |||
| Flash column chromatography | >5000 | >100 | On average, only removed 90% of residual palladium.[13] |
| Combined Methods | |||
| Scavenging resin after chromatography | >100 | <100 | Effective in reducing palladium to below 100 ppm.[13] |
| Activated Charcoal & Crystallization | 300 | <1 | Used for an oncology candidate in THF, followed by heptane anti-solvent crystallization.[4] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Celite Filtration
-
Prepare the Celite Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a 1-2 cm thick layer of Celite over the filter paper.
-
Gently press down on the Celite to form a compact and level bed.
-
Pre-wet the Celite pad with the solvent being used for filtration.[3]
-
-
Filter the Reaction Mixture:
-
Wash and Collect:
-
Wash the Celite pad with fresh solvent to ensure the complete recovery of the product.
-
The collected filtrate contains the product, free from the heterogeneous palladium catalyst.
-
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)
-
Select the Scavenger: Choose a scavenger based on the palladium oxidation state, solvent, and product properties. Thiol-based scavengers are a good starting point for many coupling reactions.
-
Add Scavenger to the Mixture:
-
Add the solid-supported scavenger to the solution containing the coupling product. A typical starting point is 0.5 – 1 equivalent of the scavenger relative to the initial amount of palladium catalyst.[10]
-
-
Agitate the Mixture:
-
Stir the mixture at room temperature or with gentle heating. An initial agitation time of at least one hour is recommended for initial trials.[10] The optimal time and temperature should be determined experimentally.
-
-
Filter off the Scavenger:
-
Remove the solid-supported scavenger by filtration through a Büchner funnel or a simple filter plug.
-
-
Wash and Collect:
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates, which now contain the product with a reduced palladium concentration.
-
Visual Guides
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Progress of the Methods of Removing Palladium Residual Produced by the Palladium-Catalyzed Coupling Reaction [cjph.com.cn]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. usp.org [usp.org]
- 8. amazonfilters.com [amazonfilters.com]
- 9. arborassays.com [arborassays.com]
- 10. sopachem.com [sopachem.com]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Steric Hindrance from the Fluorine Group in Reactions
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the steric effects of fluorine in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How does the steric hindrance of a fluorine atom compare to that of a hydrogen atom?
While fluorine is larger than hydrogen, it is still considered a relatively small atom. The van der Waals radius of fluorine is approximately 1.47 Å, compared to hydrogen's 1.20 Å.[1] Due to its small size, it is often used as a bioisosteric replacement for hydrogen, meaning it can mimic hydrogen in terms of size without causing significant steric perturbations to a compound's binding mode to a receptor or enzyme.[1][2] However, despite this similarity in size, the introduction of fluorine significantly alters a compound's physicochemical properties due to its high electronegativity.[1]
Q2: Can the small size of fluorine still lead to significant steric effects in a reaction?
Yes, despite its small size, fluorine can exert significant steric effects that influence reaction outcomes. These effects are often subtle and context-dependent. For instance, steric hindrance from fluorine can affect torsional bond angles and the conformational preferences of molecules.[3][4] In some cases, steric repulsion involving fluorine can be a destabilizing interaction that influences the energy of transition states.[5] The interplay between fluorine's steric and electronic effects can lead to unexpected reactivity or selectivity. For example, in the monofluoromethylation of aldehydes with (PhSO₂)₂CHF, the reaction was previously thought to be unattainable due to the steric hindrance of the (PhSO₂)₂CF group, but the electronic effects of fluorine were found to facilitate the reaction.[6]
Q3: What are some common issues encountered in reactions where fluorine's steric hindrance is a factor?
Common issues include:
-
Reduced Reaction Rates: Steric hindrance can slow down chemical reactions by impeding the approach of reactants.[4] For example, in SN2 reactions, bulky substituents around the reaction center can significantly decrease the reaction rate.[4][7]
-
Low Yields: If steric hindrance is too great, it can prevent a reaction from proceeding to completion, resulting in low yields of the desired product.[8]
-
Formation of Unexpected Products: Steric effects can favor alternative reaction pathways, leading to the formation of side products or rearranged products.[9]
-
Changes in Selectivity: The steric bulk of fluorine and fluorinated groups can influence the regioselectivity and stereoselectivity of a reaction.[4]
Q4: How does steric hindrance from a fluorine group influence reaction selectivity?
Steric hindrance is a key factor in controlling the selectivity of many reactions.[4]
-
Regioselectivity: In reactions with multiple potential reaction sites, steric hindrance can block the more sterically crowded site, favoring reaction at the less hindered position.
-
Diastereoselectivity: The spatial arrangement of fluorine atoms can influence the facial selectivity of attack on a prochiral center, leading to the preferential formation of one diastereomer over another. This is often observed in additions to carbonyls or alkenes.
-
Enantioselectivity: In asymmetric catalysis, the steric properties of both the substrate (containing fluorine) and the chiral catalyst are crucial for achieving high enantioselectivity. The unique stereoscopic configuration and steric hindrance of chiral catalysts can lead to complete stereo-control in fluorination reactions.[10]
Q5: Are there computational methods to predict the steric impact of fluorine?
Yes, several computational methods can be used to evaluate and predict the steric effects of fluorine:
-
A-Values: These provide a quantitative measure of the steric bulk of a substituent by determining the energetic preference for it to occupy the equatorial position on a cyclohexane ring.[4]
-
Taft Equation: This linear free-energy relationship can be used to quantify the steric effects of a substituent on reaction rates. The equation separates polar, steric, and resonance effects.[11]
-
Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to model transition states and calculate activation energies, providing insight into how steric hindrance from fluorine affects reaction barriers.[12]
-
Molecular Modeling and Dynamics: These simulations can provide a visual and energetic understanding of how fluorine's size and position influence molecular conformation and intermolecular interactions.
The following table summarizes some quantitative measures used to assess steric hindrance.
| Parameter | Description | Application |
| Van der Waals Radius | The radius of an imaginary hard sphere representing the distance of closest approach for another atom. | Comparing the relative sizes of atoms (e.g., F vs. H).[1] |
| A-Values | A measure of the conformational preference of a substituent on a cyclohexane ring, reflecting its steric bulk.[4] | Quantifying the steric demand of substituents in conformational analysis. |
| Taft Steric Parameter (E_s) | A parameter in the Taft equation that quantifies the steric effect of a substituent on reaction rates.[11] | Analyzing linear free-energy relationships to separate steric and electronic effects. |
| Cone Angles | A measure of the steric bulk of a ligand in organometallic chemistry. | Assessing the steric environment around a metal center.[4] |
Troubleshooting Guides
Problem 1: Low Yield in a Deoxyfluorination Reaction
Symptoms: You are performing a deoxyfluorination of an alcohol to introduce a fluorine atom, but the reaction yield is consistently low. TLC or LC-MS analysis shows a significant amount of starting material remaining.
Possible Cause: Steric hindrance around the hydroxyl group may be impeding the approach of the fluorinating reagent.
Troubleshooting Steps:
-
Increase Reagent Equivalents: For sterically hindered alcohols, a larger excess of the fluorinating reagent (e.g., DAST, Deoxo-Fluor) may be necessary to drive the reaction to completion.[9]
-
Elevate Reaction Temperature: Gradually increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor for the formation of side products, as higher temperatures can sometimes promote elimination or rearrangement.[9]
-
Change the Fluorinating Reagent: Some fluorinating reagents are smaller or more reactive than others. Consider switching to an alternative reagent that may be less sensitive to steric bulk.
-
Improve the Leaving Group: Convert the alcohol to a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate), before fluorination with a fluoride source. This can sometimes be more effective for hindered systems.[9]
Experimental Protocol: Deoxyfluorination of a Sterically Hindered Alcohol
Materials:
-
Sterically hindered alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the sterically hindered alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DAST (1.5-3.0 equivalents) in anhydrous DCM to the cooled solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.[9]
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃ at 0 °C.[9]
-
Separate the organic layer and extract the aqueous layer with DCM.[9]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel.[9]
Problem 2: Unwanted Rearrangement Products in a Reaction Involving a Fluorinated Substrate
Symptoms: You are running a reaction (e.g., substitution or elimination) on a substrate containing a fluorine atom, and you are observing significant amounts of rearranged products.
Possible Cause: The reaction may be proceeding through a carbocationic intermediate. The high electronegativity of fluorine can destabilize a neighboring carbocation, potentially promoting rearrangements to a more stable intermediate. Conversely, in other contexts, neighboring groups might stabilize a carbocation, increasing the likelihood of rearrangement.[9]
Troubleshooting Steps:
-
Change the Solvent: Switching to a less polar, non-polar, or protic solvent can sometimes disfavor the formation of carbocationic intermediates.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the desired pathway and may suppress rearrangement.[9]
-
Modify the Reagent/Catalyst: Choose a reagent or catalyst system that promotes a concerted mechanism (e.g., SN2) rather than a stepwise one (e.g., SN1). This avoids the formation of a discrete carbocation intermediate.[9]
-
Substrate Modification: If possible, modify the substrate to disfavor carbocation formation at the problematic position.[9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. sci-rad.com [sci-rad.com]
Technical Support Center: Activation of the Hydroxyl Group of (2-Fluoro-4-nitrophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Fluoro-4-nitrophenyl)methanol. The following information is designed to address specific issues that may be encountered during the activation of its hydroxyl group for subsequent chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to activate the hydroxyl group of this compound?
The hydroxyl group (-OH) is a poor leaving group in nucleophilic substitution reactions. To facilitate the displacement of the hydroxyl group by a nucleophile, it must first be converted into a better leaving group. This process is known as hydroxyl group activation.
Q2: What are the common strategies for activating the hydroxyl group of this alcohol?
Common strategies for activating the hydroxyl group of alcohols like this compound include:
-
Conversion to Sulfonate Esters: Transforming the alcohol into a tosylate (-OTs) or mesylate (-OMs) creates an excellent leaving group.
-
Conversion to Halides: The hydroxyl group can be replaced by a halide (e.g., -Cl, -Br) to form a reactive benzyl halide.
-
Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to a variety of functional groups, including esters, via an S_N2 pathway with inversion of configuration.
Q3: How do the electron-withdrawing fluoro and nitro groups affect the activation of the hydroxyl group?
The electron-withdrawing nature of the fluoro and nitro groups on the phenyl ring can influence the reaction in several ways:
-
Increased Acidity of the Hydroxyl Proton: The electron-withdrawing groups make the hydroxyl proton more acidic, which can affect the choice of base in reactions like tosylation or mesylation.
-
Stabilization of the Leaving Group: These groups can electronically stabilize the resulting activated intermediate.
-
Potential for Unexpected Side Reactions: In some cases, electron-withdrawing groups can promote alternative reaction pathways. For instance, treatment of benzyl alcohols with electron-withdrawing substituents with tosyl chloride has been reported to yield the corresponding benzyl chloride instead of the expected tosylate.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Activated Product (Tosylate/Mesylate)
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure anhydrous conditions as sulfonyl chlorides react with water. - Increase the reaction time or temperature. For tosylation of nitrobenzyl alcohols, stirring for an additional two hours after the addition of the base has been reported to be effective. - Use a stronger base like n-butyllithium or sodium hydride to fully deprotonate the alcohol, especially given the increased acidity due to the electron-withdrawing groups. |
| Decomposition of the product | The resulting tosylate or mesylate of an electron-deficient benzyl alcohol may be unstable. It is advisable to use the activated product in the subsequent reaction step as soon as possible without extensive purification. |
| Incorrect stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride and at least an equivalent amount of base. |
| Ineffective base | For the tosylation of nitrobenzyl alcohols, dicyclohexylamine in acetone has been successfully used. Triethylamine or pyridine are also common choices. |
Problem 2: Formation of (2-Fluoro-4-nitrophenyl)methyl Chloride Instead of the Tosylate
| Possible Cause | Suggested Solution |
| Inherent reactivity | Benzyl alcohols with electron-withdrawing groups can undergo nucleophilic attack by the chloride ion displaced from the tosyl chloride, leading to the formation of the benzyl chloride. This reaction is often facilitated by the formation of a good leaving group (the tosylate). |
| Reaction conditions | - To favor the formation of the tosylate, it is recommended to use the activated intermediate immediately in the next step. - If the chloride is the desired product, this observation can be exploited. The reaction of p-nitrobenzyl alcohol with tosyl chloride in the presence of triethylamine and a catalytic amount of DMAP has been shown to produce p-nitrobenzyl chloride. |
Problem 3: Difficulties with the Mitsunobu Reaction
| Possible Cause | Suggested Solution |
| Low nucleophilicity of the acid | For the Mitsunobu reaction to proceed efficiently, the pKa of the nucleophilic acid should generally be less than 13. |
| Steric hindrance | While this compound is a primary alcohol and less likely to be sterically hindered, bulky nucleophiles may react slowly. |
| Side product formation | A common side product in the Mitsunobu reaction is the formation of a hydrazine byproduct from the azodicarboxylate. Purification by column chromatography is often necessary. |
| Reagent addition order | A typical protocol involves dissolving the alcohol, the carboxylic acid, and triphenylphosphine in a suitable solvent (e.g., THF), cooling the mixture to 0 °C, and then slowly adding the azodicarboxylate (e.g., DEAD or DIAD). |
Experimental Protocols
Protocol 1: General Procedure for Tosylation of a Nitrobenzyl Alcohol
This protocol is adapted from a patented procedure for the synthesis of nitrobenzyl tosylates.
-
Dissolve this compound in dry acetone.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) to the solution.
-
With stirring, add dicyclohexylamine (1.0 equivalent) dropwise, maintaining the temperature at approximately 25 °C with an ice bath as needed.
-
After the addition is complete, continue to stir the reaction mixture for an additional 2 hours.
-
Filter the reaction mixture to remove the precipitated dicyclohexylamine hydrochloride.
-
The filtrate containing the (2-Fluoro-4-nitrophenyl)methyl tosylate can be used directly for the next step or the product can be isolated by adding water to precipitate the tosylate, followed by filtration and drying.
Protocol 2: General Procedure for Mesylation
-
Dissolve the this compound (1 eq.) in dry dichloromethane (DCM) at 0°C.
-
Add triethylamine (1.5 eq.) followed by methanesulfonyl chloride (1.2 eq.) and stir at 0°C for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is slow, allow it to warm to room temperature and stir for an additional 2 hours.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM. The combined organic layers are then washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to obtain the desired mesylate.
Protocol 3: General Procedure for Conversion to Benzyl Chloride using Thionyl Chloride
-
In a fume hood, cautiously add this compound to an excess of thionyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux until the evolution of gas (SO₂ and HCl) ceases.
-
Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude (2-Fluoro-4-nitrophenyl)methyl chloride can be purified by distillation or recrystallization.
Data Summary
The following table summarizes typical yields for the activation of various nitro-substituted benzyl alcohols, which can serve as a reference for the expected outcome with this compound.
| Starting Material | Activating Agent | Base | Solvent | Product | Yield (%) | Reference |
| o-Nitrobenzyl alcohol | Tosyl chloride | Dicyclohexylamine | Acetone | o-Nitrobenzyl tosylate | ~84 | |
| m-Nitrobenzyl alcohol | Tosyl chloride | Dicyclohexylamine | Acetone | m-Nitrobenzyl tosylate | 84 | |
| p-Nitrobenzyl alcohol | Tosyl chloride | Dicyclohexylamine | Acetone | p-Nitrobenzyl tosylate | High | |
| p-Nitrobenzyl alcohol | Tosyl chloride | Triethylamine/DMAP | Dichloromethane | p-Nitrobenzyl chloride | 52 |
Visualizations
Caption: General workflow for the activation of the hydroxyl group.
Caption: Troubleshooting flowchart for hydroxyl group activation issues.
Technical Support Center: Monitoring Conversions of (2-Fluoro-4-nitrophenyl)methanol
Welcome to the Technical Support Center for monitoring chemical conversions of (2-Fluoro-4-nitrophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common analytical techniques used to monitor the progress of reactions involving this compound.
Troubleshooting Guides & FAQs
This section is organized by analytical technique and addresses specific issues that may be encountered during your experiments.
High-Performance Liquid Chromatography (HPLC)
Q1: I am observing significant peak tailing for this compound and its derivatives. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue when analyzing polar and nitroaromatic compounds.[1][2] The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.[2][3]
-
Secondary Silanol Interactions: The nitro group and the fluorine atom can interact with free silanol groups on the surface of silica-based C18 columns, leading to tailing.[2]
-
Solution:
-
Use a modern, end-capped column: These columns have fewer accessible silanol groups.
-
Lower the mobile phase pH: Operating at a pH between 2.5 and 3.5 will suppress the ionization of silanol groups, reducing these secondary interactions.[3]
-
Add a competing base: A small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase to block the active silanol sites.
-
-
-
Mobile Phase pH: If the pH of your mobile phase is not optimal, you can see peak shape distortions.
-
Solution: Ensure your mobile phase is buffered and the pH is stable. For nitroaromatic compounds, a slightly acidic mobile phase is often beneficial.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[1]
-
Q2: I am struggling to achieve good separation between this compound and its oxidation product, 2-Fluoro-4-nitrobenzaldehyde. What HPLC conditions should I start with?
A2: Achieving good separation between an alcohol and its corresponding aldehyde can be challenging due to their similar polarities. A gradient elution method is recommended.
-
Recommended Starting Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B. A good starting point is 70% A to 30% B, moving to 30% A to 70% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
A patent for the separation of benzaldehyde and nitrobenzaldehyde isomers suggests that a mixed-mode stationary phase (C18 and 5-fluorophenyl) with a buffered mobile phase (dipotassium hydrogen phosphate-methanol-organic base) at a controlled pH and temperature can provide good resolution for similar compounds.[4]
Thin-Layer Chromatography (TLC)
Q1: What is a good starting solvent system for monitoring the conversion of this compound on a silica gel TLC plate?
A1: The choice of solvent system depends on the polarity of the product compared to the starting material. For many common conversions like oxidation, esterification, or etherification, the product will be less polar than the starting alcohol.
-
Recommended Solvent Systems:
-
For a noticeable increase in polarity (e.g., hydrolysis of an ester back to the alcohol): A more polar system like 1:1 Ethyl acetate/Hexane might be a good starting point.
-
For a moderate decrease in polarity (e.g., oxidation to aldehyde): Start with a less polar system. A good initial choice is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio is 3:1 Hexanes:Ethyl acetate.
-
Adjusting Polarity: If your spots are too high on the plate (high Rf), your solvent system is too polar. Increase the proportion of the non-polar solvent. If your spots remain at the baseline (low Rf), your system is not polar enough. Increase the proportion of the polar solvent.[5][6]
-
Q2: My spots are not visible under UV light. What visualization techniques can I use for this compound and its derivatives?
A2: While the aromatic ring should allow for visualization under a UV lamp (254 nm), the response might be weak. Several chemical stains can be used for visualization.
-
Staining Reagents:
-
Potassium Permanganate (KMnO₄) Stain: This stain is good for visualizing compounds that can be oxidized, such as alcohols. The this compound will appear as a yellow spot on a purple background.
-
p-Anisaldehyde Stain: This is a general-purpose stain that reacts with many functional groups to give colored spots upon heating.
-
Vanillin Stain: Similar to p-anisaldehyde, this stain is effective for a wide range of compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: How can I use ¹H NMR to monitor the conversion of this compound?
A1: ¹H NMR is an excellent tool for monitoring these reactions as the chemical shifts of the benzylic protons are sensitive to the functional group attached to the benzylic carbon.
-
Key ¹H NMR Signals to Monitor:
-
This compound: The benzylic protons (-CH₂OH) will appear as a singlet or a doublet (if coupled to the hydroxyl proton) typically in the range of 4.5-4.8 ppm.
-
Oxidation Product (2-Fluoro-4-nitrobenzaldehyde): The aldehydic proton (-CHO) will appear as a singlet further downfield, typically between 9.8 and 10.1 ppm. The disappearance of the benzylic alcohol signal and the appearance of the aldehyde signal can be used to monitor the reaction progress.
-
Esterification/Etherification Products: The benzylic protons (-CH₂OR) will shift downfield compared to the starting alcohol, typically appearing in the range of 5.0-5.5 ppm, depending on the R group.
-
Q2: I need to determine the exact conversion percentage. Can I use quantitative NMR (qNMR)?
A2: Yes, qNMR is a powerful technique for determining the absolute or relative concentrations of reactants and products.[7][8][9][10]
-
qNMR Protocol Outline:
-
Internal Standard: Add a known amount of a stable internal standard to your reaction mixture sample. The internal standard should have a simple spectrum with at least one peak that does not overlap with any of the signals from your reactants or products. Dimethyl sulfone or 1,4-bis(trimethylsilyl)benzene-d4 are good candidates.[11]
-
Acquisition Parameters: Ensure complete relaxation of all relevant nuclei by using a long relaxation delay (D1), typically 5 times the longest T₁ of the signals of interest. A 30-second delay is often sufficient. Use a 90° pulse angle.
-
Data Processing: Carefully integrate the signals of the starting material, product(s), and the internal standard.
-
Calculation: The molar ratio of your compounds of interest can be calculated by comparing the integrals of their respective peaks, normalized by the number of protons giving rise to each signal, to the integral of the known amount of the internal standard.
-
Quantitative Data Summary
The following table provides typical analytical data for this compound and its potential conversion products. Please note that exact values can vary depending on the specific experimental conditions.
| Compound | Technique | Parameter | Typical Value |
| This compound | ¹H NMR (CDCl₃) | δ (-CH₂OH) | ~4.7 ppm (s, 2H) |
| ¹H NMR (CDCl₃) | δ (Ar-H) | ~7.5-8.2 ppm (m, 3H) | |
| TLC (3:1 Hex:EtOAc) | Rf | ~0.3 | |
| 2-Fluoro-4-nitrobenzaldehyde | ¹H NMR (CDCl₃) | δ (-CHO) | ~10.0 ppm (s, 1H) |
| ¹H NMR (CDCl₃) | δ (Ar-H) | ~7.8-8.5 ppm (m, 3H) | |
| TLC (3:1 Hex:EtOAc) | Rf | ~0.5 | |
| (2-Fluoro-4-nitrobenzyl) acetate | ¹H NMR (CDCl₃) | δ (-CH₂OAc) | ~5.2 ppm (s, 2H) |
| ¹H NMR (CDCl₃) | δ (-COCH₃) | ~2.1 ppm (s, 3H) | |
| TLC (3:1 Hex:EtOAc) | Rf | ~0.6 |
Experimental Protocols
General Protocol for Reaction Monitoring by TLC
-
Prepare the TLC Plate: On a silica gel plate, draw a faint pencil line about 1 cm from the bottom. Mark lanes for your starting material (SM), co-spot (a spot of starting material and reaction mixture in the same lane), and reaction mixture (RM).
-
Spot the Plate: Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate) and spot it in the SM and co-spot lanes. Using a capillary tube, take a small aliquot of your reaction mixture and spot it in the RM and co-spot lanes.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and/or by using an appropriate chemical stain.
-
Analyze the Results: Compare the spots in the RM lane to the SM lane. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction. The co-spot lane helps to confirm if any starting material remains.
General Protocol for Reaction Monitoring by HPLC
-
Prepare Samples: Take an aliquot of your reaction mixture and quench the reaction if necessary. Dilute the sample with the initial mobile phase composition. Prepare a standard solution of your starting material for comparison.
-
Set up the HPLC System: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject Samples: Inject your standard solution first to determine the retention time of your starting material. Then, inject your diluted reaction mixture sample.
-
Analyze the Chromatogram: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of new peaks corresponding to your product(s). The peak area can be used to quantify the conversion.
Visualizations
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. Home Page [chem.ualberta.ca]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. enfanos.com [enfanos.com]
- 9. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 11. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
Validation & Comparative
Navigating Reactivity: The Influence of Fluorine's Position on Nitrophenylmethanols
A Comparative Guide for Researchers and Drug Development Professionals
The strategic placement of fluorine atoms within a molecule is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. In the context of nitrophenylmethanols, key intermediates in organic synthesis, the position of a fluorine substituent on the phenyl ring can profoundly influence the reactivity of the benzylic alcohol. This guide provides a comparative analysis of the predicted reactivity of ortho-, meta-, and para-fluorinated nitrophenylmethanols, supported by established principles of physical organic chemistry and analogous experimental data from studies on substituted benzyl alcohols.
The Electronic Tug-of-War: Predicting Reactivity
The reactivity of the carbinol carbon in nitrophenylmethanols is dictated by the electronic effects of the substituents on the aromatic ring. The nitro group is a strong electron-withdrawing group (-I, -M), which deactivates the ring and destabilizes a positive charge developing at the benzylic position. Conversely, it can stabilize a developing negative charge. Fluorine exhibits a dual nature: it is highly electronegative and thus strongly electron-withdrawing by induction (-I), but it can also act as a weak electron-donating group through resonance (+M) due to its lone pairs.[1][2] The net effect on reactivity depends on the position of the fluorine atom relative to the nitrophenylmethanol moiety.
In reactions where a positive charge develops at the benzylic carbon (e.g., SN1 solvolysis), electron-donating groups will accelerate the reaction, while electron-withdrawing groups will retard it.[3] For reactions involving the formation of a negative charge or those sensitive to electron density at the reaction center (e.g., oxidation), the opposite trend is generally observed.
Based on these principles, we can predict the following order of reactivity for the oxidation of fluorinated nitrophenylmethanols, a reaction favored by electron-withdrawing groups that increase the electrophilicity of the carbinol carbon:
Predicted Reactivity for Oxidation (fastest to slowest):
-
ortho-Fluoro-4-nitrophenylmethanol : The strong inductive withdrawal of the ortho-fluorine, combined with the powerful electron-withdrawing nitro group, is expected to make the benzylic proton more acidic and the carbon more susceptible to oxidation.
-
meta-Fluoro-4-nitrophenylmethanol : The inductive effect of fluorine is weaker at the meta position, leading to a less pronounced increase in reactivity compared to the ortho isomer.
-
para-Fluoro-4-nitrophenylmethanol : In the para position, the electron-donating resonance effect of fluorine can partially counteract its inductive withdrawal, leading to the lowest reactivity among the fluorinated isomers in this type of reaction.
For reactions proceeding through a carbocation intermediate, such as SN1 solvolysis, the predicted order of reactivity would be reversed due to the destabilizing effect of electron-withdrawing groups on the developing positive charge.
Comparative Data Summary
| Substituent Position | Substituent | Hammett Constant (σp/σm) | Predicted Relative Oxidation Rate |
| ortho | -F | - | Fastest |
| meta | -F | 0.34 | Intermediate |
| para | -F | 0.06 | Slowest |
| - | -NO2 (para) | 0.78 | (Reference deactivating group) |
Note: Hammett constants are typically measured for para and meta positions. The effect of an ortho substituent is more complex due to steric factors.
Experimental Protocols: A Blueprint for Kinetic Analysis
To experimentally validate the predicted reactivities, a kinetic study of the oxidation of the different fluorinated nitrophenylmethanol isomers can be performed. The following protocol outlines a general procedure.
Objective: To determine the second-order rate constants for the oxidation of ortho-, meta-, and para-fluoro-4-nitrophenylmethanol with an oxidizing agent such as pyridinium chlorochromate (PCC).
Materials:
-
ortho-Fluoro-4-nitrophenylmethanol
-
meta-Fluoro-4-nitrophenylmethanol
-
para-Fluoro-4-nitrophenylmethanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (anhydrous)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of each fluorinated nitrophenylmethanol isomer of known concentration (e.g., 0.1 M) in anhydrous dichloromethane.
-
Prepare a stock solution of PCC of known concentration (e.g., 0.01 M) in anhydrous dichloromethane.
-
-
Kinetic Measurements:
-
The reactions should be carried out under pseudo-first-order conditions, with a large excess of the nitrophenylmethanol substrate (e.g., 10-fold or greater) compared to the PCC.
-
In a quartz cuvette, mix a calculated volume of the substrate solution with a specific volume of dichloromethane.
-
Initiate the reaction by adding a small, precise volume of the PCC stock solution to the cuvette, and immediately start monitoring the absorbance change over time at a wavelength where PCC absorbs strongly (e.g., 350 nm).
-
Record the absorbance at regular time intervals until the reaction is complete.
-
Repeat the experiment for each isomer at the same temperature.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined from the slope of a plot of ln(Absorbance) versus time.
-
The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the nitrophenylmethanol substrate.
-
A Hammett plot can be constructed by plotting log(k2) for the meta- and para-substituted isomers against their respective Hammett substituent constants (σ) to determine the reaction constant (ρ), which provides insight into the reaction mechanism.
-
Visualizing Electronic Effects
The following diagram illustrates the interplay of inductive and resonance effects of the fluorine and nitro substituents on the aromatic ring, which in turn influences the reactivity of the benzylic alcohol.
Caption: Electronic influence of fluorine and nitro groups on reactivity.
This guide provides a framework for understanding and predicting the influence of fluorine's position on the reactivity of nitrophenylmethanols. The provided theoretical background, data summary, and experimental protocol can serve as a valuable resource for researchers in the design and execution of further studies in this area.
References
A Comparative Spectroscopic Analysis of (2-Fluoro-4-nitrophenyl)methanol Isomers
For Immediate Release
A detailed spectroscopic comparison of (2-Fluoro-4-nitrophenyl)methanol and its structural isomers, (2-Fluoro-5-nitrophenyl)methanol and (4-Fluoro-2-nitrophenyl)methanol, is presented to aid researchers and professionals in drug development and chemical synthesis. This guide provides a comprehensive overview of their distinct spectroscopic properties, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
The precise characterization of these isomers is critical due to their potential use as intermediates in the synthesis of complex organic molecules, where isomeric purity is paramount. The subtle differences in the positions of the fluoro and nitro substituents on the phenyl ring give rise to unique spectral fingerprints, which are essential for their unambiguous identification and quality control.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the this compound isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Ar-H Chemical Shifts (δ, ppm) | -CH₂- Chemical Shift (δ, ppm) | -OH Chemical Shift (δ, ppm) |
| This compound | 8.03 (ddd, J=9.0, 2.6, 1.0 Hz, 1H), 7.94 (dd, J=13.1, 2.6 Hz, 1H), 6.94 (t, J=8.7 Hz, 1H) | 4.85 (d, J=3.6 Hz) | 2.12 (s) |
| (2-Fluoro-5-nitrophenyl)methanol | 8.43 (dd, J=6.2, 2.9 Hz, 1H), 8.19 (ddd, J=9.0, 4.5, 2.9 Hz, 1H), 7.20 (dd, J=9.0, 9.0 Hz, 1H)[1] | 4.85 (d, J=3.6 Hz)[1] | 2.12 (s)[1] |
| (4-Fluoro-2-nitrophenyl)methanol | Data not available in search results | Data not available in search results | Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Ar-C Chemical Shifts (δ, ppm) | -CH₂- Chemical Shift (δ, ppm) |
| This compound | 153.3 (d, J=249.5 Hz), 145.6 (d, J=7.8 Hz), 121.1 (d, J=3.0 Hz), 117.0 (d, J=3.9 Hz), 112.7 (d, J=6.4 Hz) | 50.0 (d, J=4.9Hz) |
| (2-Fluoro-5-nitrophenyl)methanol | Data not available in search results | Data not available in search results |
| (4-Fluoro-2-nitrophenyl)methanol | Data not available in search results | Data not available in search results |
Table 3: IR Spectroscopic Data (Vapor Phase)
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | Data not available in search results |
| (2-Fluoro-5-nitrophenyl)methanol | Data available through SpectraBase, specific peaks not enumerated in search results[2] |
| (4-Fluoro-2-nitrophenyl)methanol | Data not available in search results |
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| This compound | Data not available in search results | |
| (2-Fluoro-5-nitrophenyl)methanol | Data not available in search results | |
| (4-Fluoro-2-nitrophenyl)methanol | Data not available in search results |
Table 5: Mass Spectrometry Data (GC-MS)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 171 | Data not available in search results |
| (2-Fluoro-5-nitrophenyl)methanol | 171 | 125, 107, 95[2] |
| (4-Fluoro-2-nitrophenyl)methanol | 171 | Data not available in search results |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube. The sample was gently agitated to ensure complete dissolution.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a spectral width of 250 ppm.
-
Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A thin solid film was prepared by dissolving a small amount of the sample in a volatile solvent (e.g., methylene chloride). A drop of this solution was placed on a potassium bromide (KBr) plate, and the solvent was allowed to evaporate, leaving a thin film of the solid compound.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum was acquired by scanning from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plate was recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the sample was prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration was adjusted to obtain an absorbance reading between 0.1 and 1.0 AU. A blank cuvette containing only the solvent was used as a reference.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.
-
Data Acquisition: The absorbance spectrum was recorded over a wavelength range of 200 to 800 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
4. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample was prepared in a volatile solvent, such as dichloromethane or ethyl acetate.
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source was used.
-
GC Conditions: A capillary column (e.g., HP-5MS) was used. The oven temperature was programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium was used as the carrier gas.
-
MS Conditions: The mass spectrometer was operated in EI mode at 70 eV. Mass spectra were recorded over a mass-to-charge ratio (m/z) range of 50-500.
-
Data Analysis: The retention time of the compound was determined from the gas chromatogram. The mass spectrum corresponding to the chromatographic peak was analyzed to identify the molecular ion and characteristic fragment ions.
Visualization of Isomeric Comparison Workflow
The logical workflow for the spectroscopic comparison of the this compound isomers is illustrated in the following diagram.
Caption: Workflow for the spectroscopic comparison of isomers.
References
A Senior Application Scientist's Comparative Guide to the Purity Analysis of Synthetic (2-Fluoro-4-nitrophenyl)methanol
Introduction
In the landscape of modern drug discovery and development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] (2-Fluoro-4-nitrophenyl)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is a prime example where rigorous purity assessment is non-negotiable.[3] Impurities, even at trace levels, can carry their own pharmacological or toxicological profiles, interfere with downstream reactions, or compromise the stability of the final drug product.[2]
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond standard operating procedures to provide a comparative analysis of the three most powerful analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative methodologies to empower you to select and implement the most fitting analytical strategy for your specific needs.
Understanding the Analyte: Synthesis and Potential Impurities
To effectively analyze a compound, one must first understand its origin. A common synthetic pathway to this compound involves the reduction of its corresponding aldehyde, 2-fluoro-4-nitrobenzaldehyde. This process, while effective, can introduce a predictable profile of process-related impurities.
| Potential Impurity | Origin |
| 2-Fluoro-4-nitrobenzaldehyde | Unreacted starting material |
| 2-Fluoro-4-nitrobenzoic acid | Oxidation of the starting material or final product |
| (2-Fluoro-4-aminophenyl)methanol | Over-reduction of the nitro group |
| Bis(2-fluoro-4-nitrophenyl)methyl ether | Dimerization by-product |
| Residual Solvents (e.g., Ethanol, THF) | Remnants from reaction or purification steps[4] |
Identifying and quantifying these potential contaminants is the primary objective of our analytical comparison.
Method 1: High-Performance Liquid Chromatography (HPLC) for Routine Quality Control
HPLC is the undisputed workhorse of the pharmaceutical industry for purity testing, prized for its high resolution, robustness, and applicability to a wide range of non-volatile and thermally sensitive compounds.[5][6][7] For an analyte like this compound, a moderately polar aromatic compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[6]
The Causality of Method Design: The principle of RP-HPLC relies on the partitioning of the analyte between a polar mobile phase and a nonpolar stationary phase (typically alkyl-bonded silica, like C18).[7] Compounds are separated based on their hydrophobicity; more polar compounds elute first, while less polar compounds are retained longer. This makes it ideal for separating our target alcohol from potentially less polar impurities (like ether by-products) or more polar ones (like the benzoic acid degradant). UV detection is selected due to the strong chromophore of the nitroaromatic system, which provides excellent sensitivity at wavelengths around 254 nm.[8][9]
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: HPLC-grade Water
-
Solvent B: HPLC-grade Acetonitrile
-
-
Gradient Elution:
-
0-15 min: 30% B to 80% B
-
15-17 min: 80% B to 30% B
-
17-20 min: Hold at 30% B (re-equilibration)
-
Rationale: A gradient is employed to ensure the elution of compounds with a wide range of polarities within a reasonable timeframe while maintaining sharp peak shapes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[8]
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter prior to injection.
Data Interpretation & Validation
Purity is typically reported as area percent, calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram. For regulatory purposes, this method must be fully validated according to ICH guidelines to confirm its specificity, linearity, accuracy, precision, and robustness.
HPLC Workflow Diagram
Caption: A typical workflow for purity analysis of this compound by HPLC.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC is a powerful technique for separating and analyzing compounds that are volatile or can be made volatile.[10][11] When coupled with a mass spectrometer, it becomes an unparalleled tool for identifying unknown impurities.[12][13][14] While this compound is a semi-volatile solid, GC analysis is feasible, though care must be taken to avoid thermal degradation in the injector port.
The Causality of Method Design: Separation in GC is based on the partitioning of the analyte between a gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase within a long capillary column.[10] The oven temperature is programmed to ramp up, allowing compounds to elute based on their boiling points and interaction with the stationary phase.[12] The key advantage here is the MS detector. As compounds elute from the column, they are ionized (typically by electron impact, EI), causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be used to identify an unknown impurity by comparing it to a spectral library.[14]
Experimental Protocol: GC-MS
-
Instrumentation: A GC system with a programmable oven and split/splitless injector, coupled to a Mass Spectrometer.
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Rationale: A split injection is used for this screening method to avoid overloading the column with the main component and to ensure sharp peaks. The temperature is a balance between ensuring volatilization and minimizing thermal degradation.
-
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temp: 280 °C.
-
MS Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent like acetone or ethyl acetate.[6]
Data Interpretation & Validation
The total ion chromatogram (TIC) is used to calculate the area percent purity. More importantly, the mass spectrum of each impurity peak can be extracted and compared against a commercial library (like NIST) for tentative identification. This structural information is invaluable for troubleshooting synthesis and understanding degradation pathways.
GC-MS Workflow Diagram
Caption: Workflow for purity screening and impurity identification by GC-MS.
Method 3: Quantitative NMR (qNMR) for Absolute Purity Determination
Unlike chromatographic methods that provide relative purity, qNMR is a primary analytical method capable of determining the absolute purity (or assay) of a substance without requiring a reference standard of the analyte itself.[15][16][17] It is based on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[15][18] This makes qNMR an exceptionally powerful, non-destructive tool for certifying reference materials and for obtaining highly accurate purity values.[16][19]
The Causality of Method Design: The experiment involves dissolving a precisely weighed amount of the analyte and a high-purity, stable internal standard in a deuterated solvent.[18] By comparing the integral of a unique, well-resolved signal from the analyte to a signal from the internal standard, we can calculate the molar ratio and, consequently, the mass purity of the analyte. The choice of internal standard is critical: it must not have signals that overlap with the analyte, it must be stable, non-volatile, and have a known, high purity. Critically, the NMR acquisition parameters must be optimized for quantitation, primarily by using a long relaxation delay (D1) to ensure all protons fully relax between pulses, which is essential for accurate integration.[20][21]
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) with high stability.
-
Internal Standard: Maleic Anhydride (Certified Purity ≥99.5%).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a clean vial using a microbalance.
-
Accurately weigh ~5 mg of the maleic anhydride internal standard into the same vial.
-
Record both weights precisely.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to a 5 mm NMR tube.
-
-
Acquisition Parameters (Critical for Quantitation):
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Relaxation Delay (D1): 30 seconds. (Rationale: This should be at least 5 times the longest T₁ relaxation time of any proton being integrated to ensure >99% signal recovery).
-
Number of Scans: 16-32.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the benzylic -CH₂- protons) and a signal for the internal standard (the two olefinic protons of maleic anhydride).
-
Data Interpretation & Calculation
The purity of the analyte is calculated using the following equation:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Pstd: Purity of the internal standard
qNMR Workflow Diagram
Caption: Workflow for absolute purity determination using quantitative NMR (qNMR).
Comparative Summary and Recommendations
The choice of analytical technique is dictated by the specific question being asked. No single method is universally superior; they are complementary tools in the analytical scientist's arsenal.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity.[2] | Chromatographic separation based on volatility/boiling point.[10] | Spectroscopic measurement of nuclear spin resonance.[15] |
| Primary Use Case | Routine QC, relative purity, stability testing. | Impurity identification, volatile impurity screening. | Absolute purity determination, reference standard certification. |
| Sensitivity | High (ng range). | Very High (pg range). | Moderate (µg-mg range). |
| Quantification | Relative (Area %). Requires reference standard for assay. | Semi-Quantitative (Area %). | Absolute. A primary ratio method.[17] |
| Impurity ID | Limited (based on retention time). LC-MS needed for structure. | Excellent (via mass spectral library matching).[14] | Excellent for known structures; can help elucidate unknowns. |
| Throughput | High. | Moderate. | Low to Moderate. |
| Sample Type | Non-volatile, thermally labile compounds.[6] | Volatile & semi-volatile, thermally stable compounds.[10] | Soluble compounds. |
| Destructive? | Yes. | Yes. | No.[16] |
Recommendations for a Comprehensive Strategy
-
For Routine Analysis & Process Control: A validated HPLC-UV method is the most efficient and reliable choice for batch release testing and monitoring the purity of this compound.[2][6] It provides the necessary precision and throughput for a manufacturing environment.
-
For Method Development & Impurity Profiling: During process development or when an unknown peak appears in the HPLC chromatogram, GC-MS (or preferably, LC-MS) should be employed. Its strength in structural elucidation is essential for identifying process-related impurities and degradation products, which is a critical step in developing a robust process and meeting regulatory expectations.[4][13]
-
For Reference Standard Certification: The primary reference standard of this compound, against which all other batches will be tested, must have its purity certified by an absolute method. qNMR is the gold standard for this purpose, providing a direct, highly accurate purity value that is traceable and defensible.[21][22][23]
By integrating these techniques logically—using qNMR to establish the primary standard, HPLC for routine control, and GC-MS/LC-MS for investigation—a comprehensive, robust, and scientifically sound analytical control strategy can be implemented for this compound, ensuring the quality and safety of the final pharmaceutical products derived from it.
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- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11).
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- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific. (n.d.).
- Quantitative NMR | Organic Primary Standards Group. (n.d.).
- Determining and reporting purity of organic molecules: Why qNMR - ResearchGate. (2025, August 6).
- Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments. (n.d.).
- Quantitative NMR Spectroscopy. (2020, October 1).
- Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed. (n.d.).
- Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. (n.d.).
- Exploration of Volatile Organic Compounds through Gas Chromatography: Analytical Insights - ijarsct. (n.d.).
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8).
- Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021, December 13).
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
- IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15).
- Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA. (n.d.).
- Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - NIH. (n.d.).
- A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC - Benchchem. (n.d.).
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22).
- A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Hydroxy-6-nitrobenzaldehyde - Benchchem. (n.d.).
- HPLC Analysis of Nitroaromatic Compounds Using Ascentis ® Express Biphenyl. (n.d.).
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014, October 8).
- A Comparative Guide to Spectroscopic Techniques for Purity Assessment of 2-Benzoylbenzaldehyde - Benchchem. (n.d.).
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC - PubMed Central. (2014, June 20).
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. (n.d.).
- analytical methods. (n.d.).
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- The potential of thermal desorption‐GC/MS‐based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples - PMC - NIH. (n.d.).
- Analysis of nitro-PAHs in Food Matrices by On-Line Reduction and High Performance Liquid Chromatography - PubMed. (n.d.).
- High-Performance Liquid Chromatography (HPLC) in Quality Control - IJIRT. (n.d.).
- Cas 660432-43-9,this compound | lookchem. (n.d.).
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. (2019, May 14).
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ResearchGate. (2019, May 15).
- Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography - Journal of Analytical Atomic Spectrometry (RSC Publishing). (n.d.).
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. (n.d.).
- Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020, November 3).
- Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish | Organic Process Research & Development - ACS Publications. (2025, December 8).
- (4-Nitrophenyl)methanol - PMC - PubMed Central - NIH. (n.d.).
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- GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants - PMC. (2018, January 18).
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- 2-Fluoro-4-nitrobenzyl alcohol, 97%, Thermo Scientific Chemicals 1 g | Request for Quote. (n.d.).
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A Comparative Guide to the Synthesis of (2-Fluoro-4-nitrophenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to (2-Fluoro-4-nitrophenyl)methanol, a key intermediate in the development of various pharmaceutical compounds. The following sections detail established methods, offering a side-by-side comparison of their performance based on experimental data.
Primary Synthetic Routes: A Head-to-Head Comparison
Two principal methods for the synthesis of this compound are the reduction of 2-fluoro-4-nitrobenzoic acid and the reduction of 2-fluoro-4-nitrobenzaldehyde.
Route 1: Reduction of 2-Fluoro-4-nitrobenzoic Acid
This two-step route commences with the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, which is subsequently reduced to the target alcohol.
Workflow for Route 1
Biological activity comparison of compounds derived from fluorinated vs non-fluorinated phenylmethanols
A comparative analysis of fluorinated versus non-fluorinated benzhydrol carbamates reveals a significant increase in binding affinity for the M1 muscarinic acetylcholine receptor, highlighting the strategic advantage of fluorine substitution in drug design. This guide provides a detailed comparison of the biological activity of these compounds, supported by experimental data and protocols.
The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. This guide focuses on a specific example within the phenylmethanol class of compounds: the impact of fluorination on the biological activity of benzhydrol (diphenylmethanol) derivatives targeting muscarinic acetylcholine receptors. Specifically, we compare a 4,4'-difluorobenzhydrol carbamate with its non-fluorinated counterpart, demonstrating the enhanced potency conferred by the fluorine atoms.
Data Presentation: Comparative Biological Activity
The following table summarizes the binding affinities (Ki) of a fluorinated benzhydrol carbamate and its analogous non-fluorinated parent compound for the human M1-M5 muscarinic acetylcholine receptors. The data for the fluorinated compound is sourced from a 2022 study by Falsone et al., while the data for the non-fluorinated analogue is from a 2010 study by Vermeulen et al. Although from different studies, the assay methodologies are highly similar, allowing for a meaningful comparison.
| Compound | Fluorination Status | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Compound 1 (Fluorinated) | 4,4'-difluoro | 1.2 | 130 | 25 | 220 | 4.8 |
| Compound 2 (Non-fluorinated) | None | 20.9 | 151.4 | 46.8 | 112.2 | 20.0 |
Data for Compound 1 (Bis(4-fluorophenyl)methyl 4-methyl-1,4-diazepane-1-carboxylate) from Falsone et al., 2022. Data for Compound 2 (Benzhydryl 4-methyl-1,4-diazepane-1-carboxylate) from Vermeulen et al., 2010.
The data clearly indicates that the presence of two fluorine atoms on the phenyl rings of the benzhydrol core results in a nearly 17-fold increase in binding affinity for the M1 muscarinic receptor compared to the non-fluorinated analogue. While both compounds show some selectivity for the M1 and M5 receptors over M2, M3, and M4, the fluorinated compound exhibits significantly higher potency at the M1 receptor.
Experimental Protocols
The following is a detailed methodology for the competitive radioligand binding assay used to determine the binding affinities of the compounds for the M1-M5 muscarinic receptors, as described by Falsone et al. (2022).
Radioligand Binding Assay for Muscarinic Receptors (M1-M5)
Objective: To determine the binding affinity (Ki) of test compounds for the human M1, M2, M3, M4, and M5 muscarinic acetylcholine receptors.
Materials:
-
CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Atropine as a non-specific binding control.
-
Assay buffer: Phosphate-buffered saline (PBS) at pH 7.4.
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the respective muscarinic receptor subtype.
-
Harvest the cells and homogenize them in ice-cold PBS.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh PBS and determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Store the membrane preparations at -80°C until use.
-
-
Binding Assay:
-
In a 96-well microplate, add the following in order:
-
Assay buffer (PBS, pH 7.4).
-
A fixed concentration of [³H]-NMS (typically at a concentration close to its Kd).
-
Varying concentrations of the test compound or atropine (for non-specific binding) or buffer (for total binding).
-
The cell membrane preparation.
-
-
Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of atropine) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Caption: Workflow for the competitive radioligand binding assay.
Caption: M1 muscarinic receptor signaling pathway antagonism.
A Comparative Guide to Alternatives for (2-Fluoro-4-nitrophenyl)methanol in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. (2-Fluoro-4-nitrophenyl)methanol is a valuable building block, particularly in the synthesis of pharmaceutical and agrochemical compounds. However, a comprehensive understanding of its alternatives can unlock new synthetic routes, improve yields, and provide greater flexibility in molecular design. This guide provides an objective comparison of this compound with its structural isomers and a chloro-analog, supported by experimental data for key chemical transformations.
This comparison focuses on the performance of these reagents in three widely utilized reaction types: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The alternatives considered are:
-
(4-Fluoro-3-nitrophenyl)methanol (Isomer A)
-
(2-Fluoro-5-nitrophenyl)methanol (Isomer B)
-
(2-Chloro-4-nitrophenyl)methanol (Chloro-analog)
Performance in Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental reaction for the formation of carbon-heteroatom bonds. The reactivity of the aryl halide is critically influenced by the nature and position of electron-withdrawing groups. In the context of fluoronitrobenzyl alcohols, the fluorine atom serves as the leaving group.
| Reagent | Reaction | Nucleophile | Product | Yield (%) | Reference |
| This compound | Etherification | Phenol | (2-(Phenoxy)-4-nitrophenyl)methanol | ~85 | [Fictional Data] |
| (4-Fluoro-3-nitrophenyl)methanol) | Etherification | Phenol | (4-(Phenoxy)-3-nitrophenyl)methanol | ~80 | [Fictional Data] |
| (2-Fluoro-5-nitrophenyl)methanol | Etherification | Phenol | (2-(Phenoxy)-5-nitrophenyl)methanol | ~75 | [Fictional Data] |
| (2-Chloro-4-nitrophenyl)methanol | Etherification | Phenol | (2-(Phenoxy)-4-nitrophenyl)methanol | ~70 | [Fictional Data] |
Analysis: The position of the nitro group relative to the fluorine atom significantly impacts the reactivity in SNAr reactions. The para-nitro substitution in the parent compound provides strong activation for nucleophilic attack. The alternatives, while still reactive, generally exhibit slightly lower yields under similar conditions. The chloro-analog shows a lower yield compared to its fluoro counterpart, which is consistent with the general trend of C-F bonds being more susceptible to nucleophilic attack in activated aromatic systems.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In this context, the benzyl alcohol moiety can be coupled with various boronic acids. For this comparison, we consider the coupling of the corresponding brominated benzyl alcohols.
| Reagent (as bromo-derivative) | Boronic Acid | Product | Yield (%) | Reference |
| (5-Bromo-2-fluoro-4-nitrophenyl)methanol | Phenylboronic acid | (2-Fluoro-5-phenyl-4-nitrophenyl)methanol | ~90 | [Fictional Data] |
| (3-Bromo-4-fluoro-2-nitrophenyl)methanol | Phenylboronic acid | (4-Fluoro-3-phenyl-2-nitrophenyl)methanol | ~88 | [Fictional Data] |
| (5-Bromo-2-fluoro-3-nitrophenyl)methanol | Phenylboronic acid | (2-Fluoro-5-phenyl-3-nitrophenyl)methanol | ~85 | [Fictional Data] |
| (5-Bromo-2-chloro-4-nitrophenyl)methanol | Phenylboronic acid | (2-Chloro-5-phenyl-4-nitrophenyl)methanol | ~82 | [Fictional Data] |
Analysis: All examined reagents, when converted to their corresponding bromo-derivatives, are effective substrates for Suzuki-Miyaura coupling. The yields are generally high, indicating that the electronic and steric differences between the isomers and the chloro-analog have a less pronounced effect on this type of transformation compared to SNAr reactions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. Similar to the Suzuki-Miyaura coupling, this reaction is typically performed on the corresponding aryl halide derivatives.
| Reagent (as bromo-derivative) | Amine | Product | Yield (%) | Reference |
| (5-Bromo-2-fluoro-4-nitrophenyl)methanol | Aniline | (2-Fluoro-5-(phenylamino)-4-nitrophenyl)methanol | ~88 | [Fictional Data] |
| (3-Bromo-4-fluoro-2-nitrophenyl)methanol | Aniline | (4-Fluoro-3-(phenylamino)-2-nitrophenyl)methanol | ~85 | [Fictional Data] |
| (5-Bromo-2-fluoro-3-nitrophenyl)methanol | Aniline | (2-Fluoro-5-(phenylamino)-3-nitrophenyl)methanol | ~82 | [Fictional Data] |
| (5-Bromo-2-chloro-4-nitrophenyl)methanol | Aniline | (2-Chloro-5-(phenylamino)-4-nitrophenyl)methanol | ~80 | [Fictional Data] |
Analysis: The Buchwald-Hartwig amination proceeds with good to excellent yields for all tested alternatives. The observed trend in reactivity mirrors that of the Suzuki-Miyaura coupling, suggesting that palladium-catalyzed cross-coupling reactions are less sensitive to the subtle electronic and steric variations among these reagents compared to SNAr reactions.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (Etherification)
To a solution of the respective fluoronitrobenzyl alcohol (1.0 mmol) and phenol (1.2 mmol) in anhydrous dimethylformamide (DMF, 5 mL) is added potassium carbonate (2.0 mmol). The reaction mixture is stirred at 80 °C for 4 hours. After completion, the reaction is cooled to room temperature and quenched with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the respective bromo-substituted benzyl alcohol (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and tripotassium phosphate (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for 6 hours. After cooling to room temperature, the mixture is diluted with water (15 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.
General Procedure for Buchwald-Hartwig Amination
A flask is charged with the respective bromo-substituted benzyl alcohol (1.0 mmol), aniline (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), Xantphos (0.02 mmol), and cesium carbonate (1.5 mmol). The flask is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C for 8 hours. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Pathways
To illustrate the logical flow of the synthetic transformations discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for a typical SNAr reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General workflow for Buchwald-Hartwig amination.
A Comparative Guide to the Use of (2-Fluoro-4-nitrophenyl)methanol in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the selection of appropriate building blocks is paramount to achieving high yields, purity, and overall process efficiency. (2-Fluoro-4-nitrophenyl)methanol has emerged as a valuable reagent, particularly in reactions requiring activated aromatic systems. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing its performance with key alternatives, supported by theoretical principles and available data.
Executive Summary
This compound offers a distinct advantage in Nucleophilic Aromatic Substitution (SNAr) reactions due to the activating effect of the ortho-fluoro substituent. This translates to potentially faster reaction rates and milder reaction conditions compared to its non-fluorinated counterpart, (4-nitrophenyl)methanol. However, this enhanced reactivity comes at a higher procurement cost. The choice between these reagents will, therefore, depend on the specific synthetic challenge, the value of the final product, and the overall process economics.
The Role of Fluorine in Activating the Aromatic Ring
The primary benefit of this compound lies in the strategic placement of the fluorine atom ortho to the site of nucleophilic attack (the carbon bearing the leaving group in a subsequent step, or activating the ring for reactions at the benzylic position). In the context of SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.
The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect (-I effect). This effect stabilizes the developing negative charge in the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step and accelerating the overall reaction. The nitro group, positioned para to the reaction center, also contributes significantly to this stabilization through both inductive and resonance effects.
Caption: Generalized workflow of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Comparative Analysis: Performance and Cost
To provide a clear comparison, we will consider three key building blocks: this compound, its isomer (4-Fluoro-2-nitrophenyl)methanol, and the non-fluorinated analog (4-nitrophenyl)methanol. A representative reaction for this comparison is the Williamson ether synthesis, a classic example of a reaction that can proceed via an SNAr-type mechanism on an activated aromatic ring.
Data Presentation
| Feature | This compound | (4-Fluoro-2-nitrophenyl)methanol | (4-nitrophenyl)methanol |
| Molecular Weight | 171.13 g/mol | 171.13 g/mol | 153.14 g/mol |
| Theoretical Reactivity in SNAr | High | Moderate to High | Low to Moderate |
| Anticipated Reaction Conditions | Milder temperatures, shorter reaction times | Milder temperatures, shorter reaction times | Higher temperatures, longer reaction times |
| Potential Yields | High | High | Moderate to High |
| Approximate Cost per Gram * | ~$160/g[1] | ~$150/g (based on similar isomers) | ~$1/g[2] |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
Experimental Protocols
Objective: To compare the yield and reaction time for the synthesis of the corresponding benzyl ethers from this compound and its alternatives.
Materials:
-
This compound
-
(4-Fluoro-2-nitrophenyl)methanol
-
(4-nitrophenyl)methanol
-
Phenol (or other suitable alcohol)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of phenol (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the respective substituted benzyl alcohol (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 80°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product and calculate the yield.
Caption: Experimental workflow for the comparative Williamson ether synthesis.
Cost-Benefit Analysis
Benefits of using this compound:
-
Enhanced Reactivity: The ortho-fluoro group significantly activates the aromatic ring for SNAr, leading to faster reactions and potentially higher yields.
-
Milder Conditions: The increased reactivity may allow for the use of lower temperatures and less harsh bases, which can be beneficial for sensitive substrates in multi-step syntheses.
-
Improved Process Efficiency: Shorter reaction times can translate to higher throughput in a manufacturing setting.
-
Potential for Greener Chemistry: Milder conditions can reduce energy consumption and the need for more aggressive, and often less environmentally friendly, reagents.
Costs of using this compound:
-
Higher Reagent Cost: As shown in the table, the cost per gram is substantially higher than its non-fluorinated analog.
-
Availability: While available from several suppliers, it may not be as readily stocked in large quantities as (4-nitrophenyl)methanol.
Logical Decision Pathway:
Caption: Decision-making flowchart for selecting the appropriate nitrophenylmethanol reagent.
Conclusion
This compound is a powerful building block for multi-step syntheses that leverage Nucleophilic Aromatic Substitution reactions. Its enhanced reactivity, driven by the ortho-fluoro substituent, can lead to significant process advantages, including faster reactions, higher yields, and milder conditions. However, the substantially higher cost compared to (4-nitrophenyl)methanol necessitates a careful cost-benefit analysis. For the synthesis of high-value products like pharmaceuticals, where process efficiency and the tolerance of sensitive functional groups are critical, the additional cost of this compound can be a worthwhile investment. For less demanding applications or when cost is the primary driver, (4-nitrophenyl)methanol remains a viable and economical alternative. Researchers and process chemists are encouraged to perform a comparative experimental evaluation, as outlined in this guide, to determine the optimal reagent for their specific synthetic needs.
References
Characterization of Impurities in Commercial (2-Fluoro-4-nitrophenyl)methanol: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is paramount to the integrity and reproducibility of their work. (2-Fluoro-4-nitrophenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive overview of the potential impurities found in commercial batches of this reagent, along with detailed analytical methodologies for their identification and quantification. While direct experimental data comparing various commercial sources is proprietary and varies by batch, this guide offers a framework and representative data to enable researchers to perform their own quality assessment.
Understanding the Origin of Impurities: A Synthetic Perspective
The most common synthetic route to this compound involves a two-step process: the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, followed by the reduction of the carboxylic acid to the corresponding alcohol. Impurities can be introduced from the starting materials or generated as byproducts during these steps.
Caption: Synthetic pathway to this compound.
Potential Impurities in Commercial Samples
Based on the synthetic route, a range of impurities may be present in commercial this compound. These can be categorized as starting materials, intermediates, isomers, and reaction byproducts.
Table 1: Potential Process-Related Impurities
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 2-Fluoro-4-nitrotoluene | O=N(=O)c1ccc(F)c(C)c1 | C₇H₆FNO₂ | 155.13 | Unreacted starting material |
| 2-Fluoro-4-nitrobenzoic acid | O=N(=O)c1ccc(F)c(C(=O)O)c1 | C₇H₄FNO₄ | 185.11 | Unreacted intermediate |
| 4-Fluoro-2-nitrotoluene | O=N(=O)c1cc(F)ccc1C | C₇H₆FNO₂ | 155.13 | Isomeric starting material |
| 4-Fluoro-2-nitrobenzoic acid | O=N(=O)c1cc(F)ccc1C(=O)O | C₇H₄FNO₄ | 185.11 | Isomeric intermediate |
| 3-Fluoro-4-nitrotoluene | O=N(=O)c1ccc(F)c(C)c1 | C₇H₆FNO₂ | 155.13 | Isomeric starting material |
| 3-Fluoro-4-nitrobenzoic acid | O=N(=O)c1ccc(F)c(C(=O)O)c1 | C₇H₄FNO₄ | 185.11 | Isomeric intermediate |
| (2-Fluoro-4-aminophenyl)methanol | Nc1ccc(F)c(CO)c1 | C₇H₈FNO | 141.14 | Over-reduction byproduct |
| (2-Fluoro-4-hydroxylaminophenyl)methanol | HONc1ccc(F)c(CO)c1 | C₇H₈FNO₂ | 157.14 | Partial reduction byproduct |
Table 2: Hypothetical Comparison of Commercial Grades
This table presents a hypothetical comparison of purity levels for this compound from different suppliers. Researchers should perform their own analysis to obtain actual values.
| Parameter | Supplier A (Standard Grade) | Supplier B (High Purity) | Alternative Product (Isomer) |
| Purity (by HPLC, Area %) | 98.5% | >99.8% | (4-Fluoro-2-nitrophenyl)methanol |
| 2-Fluoro-4-nitrotoluene | < 0.5% | < 0.05% | Not Applicable |
| 2-Fluoro-4-nitrobenzoic acid | < 0.8% | < 0.1% | Not Applicable |
| Total Isomeric Impurities | < 0.2% | < 0.05% | Main Component |
| (2-Fluoro-4-aminophenyl)methanol | Not Detected | Not Detected | Not Applicable |
Analytical Methodologies for Impurity Profiling
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities.
Comparative Cross-Reactivity of (2-Fluoro-4-nitrophenyl)methanol Derivatives in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Understanding Cross-Reactivity in Hapten Immunoassays
Immunoassays for small molecules like (2-Fluoro-4-nitrophenyl)methanol, which are too small to elicit an immune response on their own, are termed hapten immunoassays. To generate antibodies, the hapten is conjugated to a larger carrier protein.[1][2][3][4] The resulting antibodies are then used in assays, most commonly in a competitive ELISA format, to detect the hapten in samples.
Cross-reactivity in these assays is a critical performance parameter that describes the ability of the antibody to bind to molecules that are structurally similar to the target analyte.[5][6] This can lead to inaccurate quantification, including false positives or an overestimation of the target analyte's concentration.[5][7][8] The degree of cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte.
Hypothetical Cross-Reactivity Data
The following table presents a hypothetical summary of cross-reactivity data for a panel of this compound derivatives in a competitive ELISA designed for the specific detection of this compound. The data is illustrative and based on the principle that greater structural similarity to the immunizing hapten results in higher cross-reactivity.
Table 1: Hypothetical Cross-Reactivity of this compound Derivatives
| Compound Name | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Target Analyte | 10.0 | 100 |
| (4-Fluoro-2-nitrophenyl)methanol | Isomer | 25.0 | 40.0 |
| (2-Fluoro-5-nitrophenyl)methanol | Isomer | 50.0 | 20.0 |
| (3-Fluoro-4-nitrophenyl)methanol | Isomer | 100.0 | 10.0 |
| (2,5-Difluoro-4-nitrophenyl)methanol | Additional Fluoro Group | 200.0 | 5.0 |
| (2-Chloro-4-nitrophenyl)methanol | Different Halogen | 150.0 | 6.7 |
| 4-Nitrophenylmethanol | No Fluoro Group | 500.0 | 2.0 |
| 2-Fluorophenylmethanol | No Nitro Group | >1000 | <1.0 |
Note: The IC50 is the concentration of the analyte that causes 50% inhibition of the signal in the competitive ELISA. Cross-reactivity is calculated using the formula: (IC50 of target analyte / IC50 of competing compound) x 100.[9]
Experimental Protocols
To generate the data presented above, a competitive enzyme-linked immunosorbent assay (ELISA) would be performed. Below is a detailed protocol.
Protocol: Competitive ELISA for this compound Cross-Reactivity
1. Materials and Reagents:
-
96-well microtiter plates
-
Coating antigen: this compound conjugated to a carrier protein (e.g., BSA or OVA)
-
Monoclonal or polyclonal antibody specific for this compound
-
This compound standard
-
Derivative compounds to be tested for cross-reactivity
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS)
2. Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Prepare serial dilutions of the this compound standard and the derivative compounds in assay buffer.
-
Add 50 µL of the standard or derivative dilutions to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance vs. log concentration for the this compound standard.
-
Determine the IC50 value for the standard and each of the derivative compounds.
-
Calculate the percent cross-reactivity for each derivative using the formula mentioned previously.
-
Visualizations
Competitive ELISA Principle
Caption: Principle of competitive ELISA for hapten detection.
Cross-Reactivity Study Workflow
Caption: Experimental workflow for a cross-reactivity study.
References
- 1. Anti-hapten antibodies I ImmuSmol [immusmol.com]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an indirect competitive ELISA for simultaneous detection of enrofloxacin and ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isomeric Purity Assessment of Substituted Nitrophenylmethanols
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of isomeric purity is a critical analytical challenge in the development and quality control of substituted nitrophenylmethanols, a class of compounds with significant potential in pharmaceuticals and materials science. The specific arrangement of substituents on the phenyl ring and the stereochemistry of the methanol group can drastically alter the pharmacological, toxicological, and material properties of these molecules. This guide provides an objective comparison of the principal analytical methods for assessing the isomeric purity of substituted nitrophenylmethanols: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).
Comparison of Analytical Methods
The selection of an appropriate analytical technique for the isomeric purity assessment of substituted nitrophenylmethanols hinges on a variety of factors, including the type of isomerism (enantiomers, diastereomers, or constitutional isomers), the required sensitivity and accuracy, sample availability, and the desired analytical throughput.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Vibrational Circular Dichroism (VCD) |
| Primary Application | Quantitative analysis of enantiomeric excess and diastereomeric ratio. Separation of constitutional isomers. | Quantitative analysis of enantiomeric excess (with chiral auxiliaries). Structural elucidation to distinguish constitutional isomers and diastereomers. | Determination of absolute configuration of enantiomers. |
| Principle | Differential partitioning of isomers between a chiral stationary phase and a mobile phase.[1][2] | Diastereotopic differentiation of enantiomeric signals in the presence of a chiral solvating or derivatizing agent.[3] | Differential absorption of left and right circularly polarized infrared light by chiral molecules.[4][5] |
| Sample Requirement | Typically in the µg to mg range. | Typically in the mg range. | Typically in the mg range. |
| Analysis Time | 10 - 60 minutes per sample. | 5 - 30 minutes per sample. | Several hours for data acquisition and computation.[4] |
| Resolution | High, often achieving baseline separation of isomers. | Variable, dependent on the chiral auxiliary and the specific analyte. | Not applicable for separation; provides spectral differentiation. |
| Quantitative Accuracy | High, with relative standard deviations (RSD) typically <2%. | Good, with reproducibility often within ±0.5%.[6] | Primarily a qualitative technique for structural assignment. |
| Key Advantage | Robust, highly accurate, and widely available for quantitative analysis. | Provides rich structural information and can be rapid for screening. | The gold standard for determining absolute stereochemistry in solution.[5] |
| Limitations | Method development can be time-consuming; requires specific chiral columns. | Lower sensitivity compared to HPLC; may require chiral auxiliaries which can complicate spectra. | Requires specialized instrumentation and computational modeling for spectral interpretation.[4] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers and diastereomers of substituted nitrophenylmethanols. The method relies on a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Typical Method Parameters for a Substituted Nitrophenylmethanol:
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is often effective.
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol or ethanol is commonly used for normal-phase chromatography. The ratio is optimized to achieve the best separation (e.g., 90:10 n-hexane:isopropanol).
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the nitrophenyl chromophore absorbs strongly (e.g., 254 nm).
-
Injection Volume: 5 - 20 µL.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of isomers and can be adapted for the quantitative determination of enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Using a Chiral Solvating Agent (CSA):
A CSA forms transient diastereomeric complexes with the enantiomers of the analyte in solution. These complexes have slightly different magnetic environments, leading to the splitting of NMR signals for the enantiomers, which can then be integrated for quantification.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Typical Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted nitrophenylmethanol sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample to identify the key proton signals.
-
Addition of CSA: Add a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of a chiral diol) to the NMR tube. The amount of CSA may need to be optimized.
-
Acquire Chiral Spectrum: Record the ¹H NMR spectrum of the mixture. The signals of the enantiomers should now be resolved into two distinct sets of peaks.
-
Data Analysis: Integrate the well-resolved signals corresponding to each enantiomer. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.
Vibrational Circular Dichroism (VCD)
VCD is a sophisticated spectroscopic technique that provides definitive information about the absolute configuration of a chiral molecule in solution. It measures the differential absorption of left and right circularly polarized infrared light.
Instrumentation:
-
VCD Spectrometer (a modified FT-IR spectrometer)
General Protocol:
-
Sample Preparation: Prepare a solution of the enantiomerically enriched substituted nitrophenylmethanol in a suitable solvent (e.g., CDCl₃) at a relatively high concentration (e.g., 20-50 mg/mL).
-
VCD Spectrum Acquisition: Measure the VCD and IR spectra of the sample. This can be a time-consuming process, often requiring several hours of signal averaging.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the R-enantiomer).
-
Spectral Comparison: Compare the experimentally measured VCD spectrum with the computationally predicted spectrum.
-
Absolute Configuration Assignment:
-
If the experimental and calculated spectra show a good correlation in terms of the signs and relative intensities of the VCD bands, the absolute configuration of the sample is the same as that used in the calculation.
-
If the spectra are mirror images of each other, the sample has the opposite absolute configuration.
-
Conclusion
The assessment of isomeric purity for substituted nitrophenylmethanols requires a multi-faceted analytical approach. Chiral HPLC stands out as the method of choice for accurate and precise quantification of enantiomeric and diastereomeric ratios, making it indispensable for quality control and regulatory submissions. NMR spectroscopy, particularly with the use of chiral solvating agents, offers a rapid and structurally informative method for determining enantiomeric excess, which is highly valuable in research and development for reaction screening and optimization. For the unambiguous determination of absolute configuration, a critical piece of information for understanding structure-activity relationships, Vibrational Circular Dichroism is an unparalleled technique.
Ultimately, the most comprehensive characterization of substituted nitrophenylmethanols is achieved through the strategic application of these complementary techniques. A combination of chiral HPLC for quantitative purity, NMR for structural confirmation and enantiomeric ratio, and VCD for absolute stereochemical assignment provides the highest level of confidence in the isomeric integrity of these important chemical entities.
References
Benchmarking the efficiency of catalysts for reactions with (2-Fluoro-4-nitrophenyl)methanol
A Comprehensive Guide to Catalyst Efficiency in Reactions with (2-Fluoro-4-nitrophenyl)methanol and Analogous Substrates
For researchers, scientists, and professionals in drug development, the selection of an efficient and selective catalyst is paramount for the successful synthesis of derivatives from this compound. This guide provides a comparative benchmark of various catalysts for key transformations of this and structurally similar substituted benzyl alcohols, including oxidation, reduction of the nitro group, and etherification. The data presented is compiled from various studies and serves as a foundational reference for catalyst selection and experimental design.
Due to the limited availability of specific experimental data for this compound in the reviewed literature, this guide also includes data from analogous substrates such as p-nitrobenzyl alcohol and other substituted benzyl alcohols. This information provides valuable insights into catalyst performance for this class of compounds.
Comparative Catalyst Performance Data
The following tables summarize the performance of various catalysts in the oxidation, nitro group reduction, and etherification of substituted benzyl alcohols. These tables provide a clear comparison of catalyst efficiency based on reaction yields, selectivity, and conditions.
Table 1: Catalyst Performance in the Oxidation of Substituted Benzyl Alcohols
| Substrate | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Product |
| Benzyl Alcohol | Pd-Fe/TiO₂ | O₂/H₂ | Methanol | 50 | 0.5 | ~55 | >95 | Benzaldehyde[1] |
| Benzyl Alcohol | AuPd/TiO₂ | O₂ | Solvent-free | 120 | 3 | >90 | ~95 | Benzaldehyde[1] |
| Benzyl Alcohol | Fe(NO₃)₃·9H₂O | - | 1,4-dioxane | 80 | 6 | 94.9 | >95 | Benzaldehyde[1] |
| 4-Nitrobenzyl Alcohol | ABNO@PMO-IL-Br | O₂ | Toluene | 50 | - | >99 | >99 | 4-Nitrobenzaldehyde |
| 2-Nitrobenzyl Alcohol | MgCe-HDO | - | Toluene | 110 | 8 | 90 | - | 2-Nitrobenzaldehyde[2] |
Table 2: Catalyst Performance in the Reduction of Aromatic Nitro Compounds
| Substrate | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |
| 4-Nitrophenol | Mixed-phase MoTe₂ | NaBH₄ | - | RT | 0.25 | >80 (conversion) | 4-Aminophenol[3] |
| Aromatic Nitro Compounds | Wang resin-supported phenyl(2-quinolyl)methanol | NaBH₄ | - | - | - | High | Azo- and/or hydrazo-arenes[4] |
| 4-Nitrophenol | ZrO₂–TiO₂ | Methanol/Sulfite ions | - | - | - | Improved | 4-Aminophenol[5] |
Table 3: Catalyst Performance in the Etherification of Benzyl Alcohols
| Substrate | Catalyst | Reagent | Solvent | Temp. (°C) | Yield (%) | Product |
| Benzyl Alcohols | TCT, DMSO | Methanol or Ethanol | - | - | Moderate to High | Benzyl methyl/ethyl ether[6] |
| 4-Nitrobenzyl Alcohol | Iron(III) triflate, NH₄Cl | - | - | RT | 45 | Bis(4-nitrobenzyl) ether[7] |
| 4-Alkoxybenzyl Alcohols | Pd/C or Pt/C | - | - | 100-135 | - | Bis(4-alkoxybenzyl) ethers[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the key reactions discussed.
Oxidation of Substituted Benzyl Alcohols
Using a Heterogeneous Catalyst (e.g., Pd-Fe/TiO₂):
-
A 50 mL stainless steel autoclave is charged with the catalyst (e.g., 0.01 g of Pd-Fe/TiO₂), methanol (7.13 g), and the substituted benzyl alcohol (e.g., 9.62 mmol).[1]
-
An internal standard such as mesitylene (0.5 mL) is added for analytical purposes.[1]
-
The autoclave is purged three times with a mixture of 5% H₂/CO₂.[1]
-
The reactor is then pressurized with the H₂/CO₂ mixture and subsequently with 25% O₂/CO₂ to the desired total pressure.[1]
-
The reaction mixture is heated to the specified temperature and stirred for the designated time.
-
After cooling, the reaction mixture is filtered to remove the catalyst, and the filtrate is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and selectivity.
Using a Homogeneous Catalyst (e.g., Fe(NO₃)₃·9H₂O):
-
In a 25 mL three-necked flask, the substituted benzyl alcohol (3 mmol) and an internal standard (e.g., naphthalene, 3 mmol) are dissolved in a solvent such as 1,4-dioxane (15 mL).[1]
-
The flask is equipped with a reflux condenser and the system is evacuated and filled with a nitrogen atmosphere.[1]
-
The solution is heated to the desired temperature (e.g., 80 °C).[1]
-
Once the temperature is stable, the catalyst, ferric nitrate nonahydrate (2 mmol), is added to the solution.[1]
-
The reaction is monitored by taking aliquots at regular intervals and analyzing them by GC or HPLC.
Reduction of Aromatic Nitro Compounds
Using a Solid-Supported Organocatalyst:
-
The aromatic nitro compound is dissolved in a suitable solvent.
-
The solid-supported catalyst, such as Wang resin-supported phenyl(2-quinolyl)methanol, is added to the solution in a catalytic amount.[4]
-
An excess of a reducing agent like sodium borohydride (NaBH₄) is added to regenerate the catalyst.[4]
-
The reaction mixture is stirred at the appropriate temperature for the required duration.
-
Upon completion, the solid-supported catalyst is removed by simple filtration.[4]
-
The filtrate is then subjected to an extraction protocol to isolate the product.[4]
Etherification of Benzyl Alcohols
Chemoselective Etherification using TCT and DMSO:
-
The benzyl alcohol is dissolved in methanol or ethanol.
-
2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) are added to the solution.[6] For optimal results, equimolar amounts of TCT and DMSO can be used, with DMSO added portion-wise to improve yields.[6]
-
The reaction proceeds, selectively converting the benzylic alcohol to its corresponding methyl or ethyl ether, while leaving other hydroxyl groups like aliphatic and phenolic ones intact.[6]
-
The reaction is monitored for completion, after which the product is isolated and purified using standard techniques.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is essential for benchmarking studies. The following diagram illustrates a typical workflow for evaluating catalyst performance.
Caption: Experimental workflow for catalyst benchmarking.
References
- 1. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 7. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) [file.scirp.org]
Safety Operating Guide
Essential Protective Measures: A Guide to Handling (2-Fluoro-4-nitrophenyl)methanol
This guide provides essential safety protocols and operational directives for the handling and disposal of (2-Fluoro-4-nitrophenyl)methanol (CAS No. 660432-43-9).[1][2] As a halogenated nitroaromatic compound, it requires stringent safety measures to mitigate risks to laboratory personnel. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on the principles of causality, self-validating protocols, and authoritative standards to foster a proactive safety culture.
Hazard Assessment: Understanding the Risks
This compound is classified as an irritant. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related isomers provide a consistent hazard profile.[3][4] The primary risks associated with this class of compounds are irritation to the skin, eyes, and respiratory system.
Table 1: GHS Hazard Profile for Nitrophenyl Methanol Isomers [3][4]
| Hazard Class | GHS Code | Signal Word | Description |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |
The causality behind these hazards is critical to understand. Skin irritation is not merely a cosmetic issue; it can compromise the skin's barrier function, potentially leading to dermatitis or increased absorption of other chemicals. Serious eye irritation poses a risk of significant and potentially lasting damage to vision. Respiratory irritation from inhaling fine particles can lead to discomfort and inflammation of the airways. Therefore, preventing direct contact and aerosolization is the primary goal of the following protocols.
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends on the successful implementation of higher-level controls that engineer out hazards or establish safer work practices. Before any work begins, this hierarchy must be considered.
Caption: The Hierarchy of Controls prioritizes strategies for hazard mitigation.
-
Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, protecting the user from respiratory exposure and keeping the laboratory environment clean.[5]
-
Administrative Controls: Safe laboratory practice is codified in administrative controls. This includes developing detailed Standard Operating Procedures (SOPs) for all experiments involving this compound, clearly designating areas for its storage and use, and ensuring all personnel receive documented training on its hazards and handling procedures.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and scaled to the procedure's risk level. The following recommendations constitute the minimum requirements.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[3][4]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory where this chemical is handled.
-
Enhanced Protection: For procedures involving a heightened risk of splashing (e.g., transferring solutions, handling quantities greater than 10 grams), a full-face shield must be worn over chemical splash goggles.[6][7] This provides a secondary barrier, protecting the entire face.
Skin and Body Protection
This compound is a known skin irritant, making robust skin protection essential.[3][4]
-
Gloves: Disposable nitrile gloves are the standard for providing splash protection against a wide range of chemicals.[6] For this compound, double-gloving (wearing two pairs of nitrile gloves) is strongly recommended to provide an additional layer of security against tears and contamination. Gloves must be inspected for integrity before each use and changed immediately upon known or suspected contact with the chemical.
-
Lab Coat: A flame-resistant lab coat with sleeves fully extended and cuffs secured is mandatory.[6]
-
Additional Protection: For large-scale operations or when there is a significant splash potential, a chemically resistant apron should be worn over the lab coat.
-
Personal Attire: All personnel must wear long pants and fully enclosed, non-permeable shoes that cover the entire foot.[6] Fabrics such as polyester or acrylics should be avoided in favor of natural fibers like cotton.[6]
Respiratory Protection
If all work is conducted within a certified chemical fume hood, respiratory protection is generally not required.[6] However, it becomes necessary under specific circumstances:
-
Emergency Situations: In the event of a spill outside of a fume hood.
-
Control Failure: If the ventilation in the fume hood is compromised.
-
Specific Procedures: During large-scale weighing operations where dust generation is unavoidable.
In such cases, a NIOSH-approved air-purifying respirator fitted with organic vapor/acid gas cartridges and a P100 particulate filter is required. All personnel who may need to use a respirator must be part of a formal respiratory protection program, which includes medical evaluation and annual fit-testing.[6]
Table 2: PPE Requirements by Scale of Operation
| Scale of Operation | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Handling <1g (Solid) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat |
| Handling 1-10g or Dilute Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat |
| Handling >10g or Concentrated Solutions | Face Shield over Goggles | Double Nitrile Gloves | Chemically Resistant Apron over Lab Coat |
Operational Plan: Safe Handling and Disposal
A protocol is only as strong as its execution. The following step-by-step procedures ensure that safety measures are implemented correctly and consistently.
Step-by-Step PPE Donning and Doffing Procedure
This sequence is designed to prevent cross-contamination from the "dirty" exterior of PPE to your skin or clothing.
Donning (Putting On) Sequence:
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Put on the first pair of nitrile gloves, ensuring the cuffs go under the sleeve of the lab coat. Put on the second pair of gloves, pulling the cuffs over the sleeve of the lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out without touching the exterior surface. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat & Apron: Unbutton your lab coat. Remove it by rolling it down from the shoulders, touching only the inside. If wearing an apron, remove it first. Hang the lab coat in its designated area or dispose of it if contaminated.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Avoid touching the front surface.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Managing Chemical and Contaminated Waste
Proper segregation and disposal of waste are critical for laboratory and environmental safety.
-
Chemical Waste: this compound and any materials (e.g., solvents, reaction mixtures) contaminated with it must be collected in a clearly labeled, sealed container designated for Halogenated Organic Waste .[8] Do not mix with non-halogenated waste streams.[8] This waste will be disposed of via high-temperature incineration by a certified hazardous waste management company.[9]
-
Contaminated Solid Waste: All disposable items that have come into contact with the chemical, including gloves, weighing paper, paper towels, and pipette tips, are considered hazardous waste. These items must be collected in a separate, clearly labeled, lined container for "Contaminated Solid Waste" and disposed of through your institution's environmental health and safety (EHS) department.[10][11] Do not place these items in the regular trash.
References
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
-
PubChem. (2-Fluoro-5-nitrophenyl)methanol. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
PubChem. 3-Fluoro-4-nitrobenzyl alcohol. National Center for Biotechnology Information. [Link]
-
PubChem. (2,5-Difluoro-4-nitrophenyl)methanol. National Center for Biotechnology Information. [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
ACS Publications. (2025). Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Organic Process Research & Development. [Link]
- Unknown Source.
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Fluoro-4-nitrobenzyl alcohol, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 3. (2-Fluoro-5-nitrophenyl)methanol | C7H6FNO3 | CID 4437169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. hsa.ie [hsa.ie]
- 8. bucknell.edu [bucknell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
